molecular formula C7H6O4 B1681272 (Rac)-Terreic acid CAS No. 121-40-4

(Rac)-Terreic acid

Katalognummer: B1681272
CAS-Nummer: 121-40-4
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: ATFNSNUJZOYXFC-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terreic acid is a 2-hydroxy-1,4-benzoquinone that is 5,6-epoxy. It is a natural product of Aspergillus terreus. It has an antibacterial activity explained by its inhibitory effect on bacterial enzymes MurA and GlmU. It is an inhibitor of Bruton's tyrosine kinase, and has an anti-tumoral activity against HeLa and EAC cells. It has a role as a mycotoxin, an antibacterial agent, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.3.1.* (acyltransferase transferring other than amino-acyl group) inhibitor, an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an Aspergillus metabolite and an antineoplastic agent. It is an arene epoxide, a tertiary alpha-hydroxy ketone, a member of monohydroxy-1,4-benzoquinones and a diketone. It is functionally related to a 2-hydroxy-1,4-benzoquinone.
Terreic acid has been reported in Aspergillus terreus and Aspergillus flavipes with data available.
antibiotic metabolite of mold Aspergillus terreus;  RN given refers to (1R)-isomer;  structure

Eigenschaften

IUPAC Name

(1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFNSNUJZOYXFC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2C(C1=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)[C@H]2[C@@H](C1=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879070
Record name Terreic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-40-4
Record name (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terreic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terreic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-hydroxy-4-methyl-, (1R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERREIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2Y0DRJ7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The (Rac)-Terreic Acid Biosynthesis Pathway from 6-MSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of (Rac)-Terreic acid, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), originating from the precursor 6-methylsalicylic acid (6-MSA). The pathway, elucidated primarily in the fungus Aspergillus terreus, involves a dedicated gene cluster encoding a suite of enzymes that catalyze a series of oxidative transformations. This document summarizes the current understanding of the pathway, presents available data, and outlines the experimental methodologies used in its characterization.

Core Biosynthetic Pathway

The biosynthesis of terreic acid from 6-MSA is a multi-step enzymatic cascade. The initial precursor, 6-MSA, is itself a polyketide synthesized by a 6-methylsalicylic acid synthase (6-MSAS).[1][2] The subsequent conversion to terreic acid involves decarboxylation, a series of hydroxylations, and oxidative cyclization. A gene cluster in Aspergillus terreus has been identified and characterized to be responsible for this intricate process.[1][2]

The key enzymes encoded by this cluster are:

  • AtX: A 6-methylsalicylic acid synthase (6-MSAS) responsible for the synthesis of the 6-MSA precursor.[1][2]

  • AtA: A salicylate 1-monooxygenase that catalyzes the decarboxylative hydroxylation of 6-MSA.

  • AtE and AtG: Cytochrome P450 monooxygenases involved in subsequent hydroxylation steps.

  • AtD: A putative cyclooxygenase.

  • AtC: A GMC oxidoreductase that catalyzes the final oxidation step to yield terreic acid.

The heterologous expression of this pathway in Pichia pastoris has been instrumental in elucidating the function of these enzymes and the sequence of intermediates.[1]

Quantitative Data

While the elucidation of the terreic acid biosynthetic pathway represents a significant advancement, detailed quantitative data such as enzyme kinetics and production titers are not extensively reported in publicly available literature. The following table summarizes the qualitative and semi-quantitative findings from key studies. Further research is required to fully characterize the enzymatic parameters and optimize production yields.

Enzyme Substrate Product Enzyme Class Observed Production / Accumulation Reference
AtX Acetyl-CoA + 3x Malonyl-CoA6-Methylsalicylic acid (6-MSA)Polyketide Synthase (PKS)2.2 g/L of 6-MSA in engineered Pichia pastoris[1]
AtA 6-Methylsalicylic acid3-MethylcatecholSalicylate 1-monooxygenaseAccumulation of 6-MSA in atA deletion mutant of A. terreus[2]
AtE/AtG 3-Methylcatechol3-Methyl-1,2,4-benzenetriolCytochrome P450 monooxygenaseIntermediate identified in heterologous expression system[1]
AtD 3-Methyl-1,2,4-benzenetriolTerremutinCyclooxygenaseIntermediate identified in heterologous expression system[1]
AtC TerremutinThis compoundGMC oxidoreductaseAccumulation of terremutin in atC deletion mutant of A. terreus[2]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to investigate the this compound biosynthesis pathway, based on the descriptions in the primary literature.

Fungal Cultivation and Metabolite Extraction from Aspergillus terreus
  • Culture Conditions: Aspergillus terreus strains (wild-type and gene deletion mutants) are typically cultivated on a suitable solid or liquid medium, such as Yeast Extract Agar (YAG) or Potato Dextrose Broth (PDB), to promote secondary metabolite production. Cultures are incubated at a controlled temperature (e.g., 28-30°C) for a period of 7-14 days.

  • Extraction: The fungal mycelium and agar are typically extracted with an organic solvent such as ethyl acetate. The organic extract is then dried under reduced pressure. The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for subsequent analysis.

Generation of Gene Deletion Mutants in Aspergillus terreus
  • Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

  • Protoplast Transformation: Protoplasts of A. terreus are generated by enzymatic digestion of the fungal cell wall. The gene replacement cassette is then introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformed protoplasts are regenerated on a selective medium. Successful gene deletion mutants are identified and verified by PCR and Southern blot analysis.

Heterologous Expression of the Biosynthetic Pathway in Pichia pastoris
  • Gene Cloning and Vector Construction: The open reading frames of the terreic acid biosynthetic genes (atA, atC, atD, atE, atG) are amplified from A. terreus cDNA. Each gene is then cloned into a suitable P. pastoris expression vector, often under the control of an inducible promoter such as the alcohol oxidase 1 (AOX1) promoter. For the initial step, the atX gene, encoding the 6-MSAS, is co-expressed with a phosphopantetheinyl transferase (e.g., npgA from Aspergillus nidulans) to ensure its activation.[1]

  • Yeast Transformation: The expression cassettes are linearized and transformed into a suitable P. pastoris host strain (e.g., GS115) by electroporation.

  • Selection and Expression: Transformants are selected on an appropriate selective medium. For protein expression, selected clones are grown in a buffered glycerol-complex medium (BMGY) and then transferred to a buffered methanol-complex medium (BMMY) to induce gene expression.

  • Metabolite Analysis: The culture supernatant and cell pellets are extracted and analyzed for the production of terreic acid and its intermediates.

HPLC-MS Analysis of Metabolites
  • Chromatography: The separation of 6-MSA, terreic acid, and other intermediates is typically performed on a C18 reversed-phase HPLC column.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly used.

  • Detection: A diode array detector (DAD) can be used for UV-Vis detection of the aromatic intermediates. Mass spectrometry (MS) is used for the identification and confirmation of the compounds based on their mass-to-charge ratio (m/z).

Visualizations

This compound Biosynthesis Pathway

Terreic_Acid_Biosynthesis cluster_precursor Precursor Synthesis cluster_pathway Terreic Acid Pathway Acetyl_CoA Acetyl-CoA + 3x Malonyl-CoA 6_MSA 6-Methylsalicylic Acid (6-MSA) Acetyl_CoA->6_MSA AtX (6-MSAS) 3_Methylcatechol 3-Methylcatechol 6_MSA->3_Methylcatechol AtA (Salicylate 1-monooxygenase) 3_Methyl_1_2_4_benzenetriol 3-Methyl-1,2,4-benzenetriol 3_Methylcatechol->3_Methyl_1_2_4_benzenetriol AtE / AtG (P450 monooxygenases) Terremutin Terremutin 3_Methyl_1_2_4_benzenetriol->Terremutin AtD (Cyclooxygenase) Terreic_Acid This compound Terremutin->Terreic_Acid AtC (GMC oxidoreductase) Experimental_Workflow cluster_native Native Host Analysis (A. terreus) cluster_heterologous Heterologous Expression (P. pastoris) Gene_Deletion Gene Deletion of Biosynthetic Genes Cultivation_Extraction Cultivation and Metabolite Extraction Gene_Deletion->Cultivation_Extraction HPLC_MS_Native HPLC-MS Analysis Cultivation_Extraction->HPLC_MS_Native Intermediate_Accumulation Identification of Accumulated Intermediates HPLC_MS_Native->Intermediate_Accumulation Pathway_Reconstruction Stepwise Pathway Reconstruction and Intermediate Identification Intermediate_Accumulation->Pathway_Reconstruction Informs Gene_Cloning Cloning of Biosynthetic Genes into Expression Vectors Yeast_Transformation Transformation into Pichia pastoris Gene_Cloning->Yeast_Transformation Expression_Induction Induction of Gene Expression Yeast_Transformation->Expression_Induction HPLC_MS_Heterologous HPLC-MS Analysis Expression_Induction->HPLC_MS_Heterologous HPLC_MS_Heterologous->Pathway_Reconstruction

References

(Rac)-Terreic Acid: A Technical Guide to its Natural Product Discovery and Fungal Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Terreic acid, a quinone epoxide natural product, has garnered significant attention in the scientific community for its diverse biological activities, including its roles as an antibacterial agent and a selective inhibitor of Bruton's tyrosine kinase (Btk). This technical guide provides an in-depth overview of the discovery, natural source, isolation, and characterization of Terreic acid, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its biosynthetic pathway.

Discovery and Natural Source

Terreic acid was first discovered in 1949 as a metabolite produced by the filamentous fungus Aspergillus terreus.[1] This soil-dwelling fungus is a well-known producer of a variety of secondary metabolites.[2] Specifically, Aspergillus terreus strain Y-8980, isolated from a soil sample in Japan, has been identified as a producer of Terreic acid.[1]

Biosynthesis of Terreic Acid

The biosynthesis of Terreic acid in Aspergillus terreus begins with the precursor 6-methylsalicylic acid (6-MSA). A dedicated gene cluster in the fungal genome encodes the enzymatic machinery for this multi-step pathway.[2][3][4] The key intermediates in the pathway have been identified through molecular genetic studies and heterologous expression experiments.[5][6][7]

The proposed biosynthetic pathway involves the following key enzymatic steps:

  • 6-Methylsalicylic acid (6-MSA) synthesis: The pathway is initiated by a polyketide synthase (AtX) that produces 6-MSA.[2][5]

  • Decarboxylative hydroxylation: 6-MSA is converted to 3-methylcatechol by a salicylate 1-monooxygenase (AtA).[5][6]

  • Hydroxylation: A cytochrome P450 monooxygenase (AtE), with assistance from another P450 monooxygenase (AtG), hydroxylates 3-methylcatechol to form 3-methyl-1,2,4-benzenetriol.[5][6]

  • Epoxidation and Hydroxyl Oxidation: A cyclooxygenase (AtD) catalyzes the formation of terremutin through epoxidation and hydroxyl oxidation of 3-methyl-1,2,4-benzenetriol.[5][6]

  • Final Oxidation: The final step involves the oxidation of a hydroxyl group in terremutin by a glucose-methanol-choline oxidoreductase (AtC) to yield Terreic acid.[5][6]

Terreic_Acid_Biosynthesis cluster_0 Biosynthetic Pathway of Terreic Acid 6-MSA 6-Methylsalicylic acid 3-Methylcatechol 3-Methylcatechol 6-MSA->3-Methylcatechol AtA (Decarboxylase) 3-Methyl-1,2,4-benzenetriol 3-Methyl-1,2,4-benzenetriol 3-Methylcatechol->3-Methyl-1,2,4-benzenetriol AtE, AtG (P450 Monooxygenases) Terremutin Terremutin 3-Methyl-1,2,4-benzenetriol->Terremutin AtD (Cyclooxygenase) Terreic_Acid Terreic acid Terremutin->Terreic_Acid AtC (GMC Oxidoreductase)

Caption: Proposed biosynthetic pathway of Terreic acid from 6-methylsalicylic acid in Aspergillus terreus.

Experimental Protocols

Isolation and Purification of Terreic Acid from Aspergillus terreus
  • Cultivation: Aspergillus terreus (e.g., strain Y-8980) is cultivated in a suitable liquid medium, such as a sucrose-yeast extract broth.[1] The fermentation is carried out under appropriate conditions of temperature, pH, and aeration to promote the production of secondary metabolites. While specific yields for Terreic acid are not widely reported, various fermentation strategies for other metabolites from A. terreus have achieved yields in the g/L range.[8][9][10][11][12]

  • Extraction: After an appropriate incubation period, the culture broth is harvested. The pH of the broth is adjusted to approximately 2.4-2.6.[1] The acidified broth is then subjected to solvent extraction using a sequence of organic solvents, typically chloroform, followed by ethyl acetate, and then n-butanol.[1]

  • Crystallization: The organic extracts containing the crude Terreic acid are combined and concentrated. The crude product is then subjected to charcoal treatment to remove impurities.[1] Crystallization from a suitable solvent system, such as chloroform and ethyl acetate, yields purified Terreic acid.[1]

Isolation_Workflow cluster_1 Isolation and Purification Workflow Cultivation Cultivation of Aspergillus terreus Harvesting Harvesting of Culture Broth Cultivation->Harvesting Acidification Acidification to pH 2.4-2.6 Harvesting->Acidification Extraction Solvent Extraction (Chloroform, Ethyl Acetate, n-Butanol) Acidification->Extraction Concentration Concentration of Organic Extracts Extraction->Concentration Charcoal Charcoal Treatment Concentration->Charcoal Crystallization Crystallization Charcoal->Crystallization Purified_TA Purified Terreic Acid Crystallization->Purified_TA

Caption: General workflow for the isolation and purification of Terreic acid from Aspergillus terreus.

Data Presentation

Spectroscopic Data

The structure of Terreic acid has been confirmed by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Terreic Acid

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-182.0
2-138.0
37.0 (s)135.0
4-187.0
53.8 (d, J=4.0 Hz)55.0
63.6 (d, J=4.0 Hz)54.0
7 (CH₃)2.0 (s)8.0

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.

Biological Activity Data

Terreic acid exhibits a range of biological activities, with notable inhibitory effects on both bacterial enzymes and a key human kinase.

Table 2: Biological Activity of Terreic Acid

Target/OrganismAssay TypeValueReference(s)
Bruton's tyrosine kinase (Btk) Inhibition of PKC-Btk PH domain interactionIC₅₀ ≈ 100 µM
Inhibition of DNA synthesis in B cellsIC₅₀ ≈ 1.5 µM
Inhibition of TNF-α secretionIC₅₀ ≈ 7 µM
Inhibition of IL-2 secretionIC₅₀ ≈ 3 µM
MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) Bacterial growth inhibition (E. coli)IC₅₀ = 47-92 µM
Gram-positive bacteria Minimum Inhibitory Concentration (MIC)25-100 µg/mL[1]
Gram-negative bacteria Minimum Inhibitory Concentration (MIC)25-100 µg/mL[1]
Xanthomonas oryzae Minimum Inhibitory Concentration (MIC)12.5 µg/mL[1]
Xanthomonas citri Minimum Inhibitory Concentration (MIC)50 µg/mL[1]
Mice Acute toxicityLD₅₀ = 75 mg/kg (i.p. and i.v.)[1]

Conclusion

This technical guide has summarized the key information regarding the discovery, natural source, biosynthesis, and biological activity of this compound. The provided data and experimental outlines offer a valuable resource for researchers in natural product chemistry, drug discovery, and microbiology. Further research to optimize fermentation yields and fully elucidate the mechanisms of action of this intriguing fungal metabolite is warranted.

References

(Rac)-Terreic acid chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical structure, stereochemistry, and key identifiers of (Rac)-Terreic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

This compound is the racemic form of Terreinic acid, a natural product produced by the fungus Aspergillus terreus.[1] The molecule is a bicyclic compound featuring a quinone epoxide moiety.[2] Its systematic IUPAC name is (±)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione.

The core structure consists of a six-membered ring fused to an epoxide ring. The six-membered ring contains two ketone groups, a hydroxyl group, and a methyl group attached to a carbon-carbon double bond. The presence of two stereocenters at the epoxide ring carbons (C1 and C6) gives rise to enantiomers.

The naturally occurring form is the (-)-enantiomer, specifically (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione.[1][2][3] this compound, as the name implies, is a 1:1 mixture of the (1R,6S) and (1S,6R) enantiomers.

Key Structural Features:
  • Quinone Epoxide Core: This functional group is crucial for its biological activity.

  • Two Stereocenters: Located at the carbons of the epoxide ring.

  • Enolic Hydroxyl Group: Contributes to its acidic nature.

Below is a diagram illustrating the chemical structure of one of the enantiomers of Terreinic acid. This compound would be an equal mixture of this structure and its mirror image.

Caption: Chemical structure of a Terreinic acid enantiomer.

Physicochemical Data and Identifiers

This section summarizes the key physicochemical properties and chemical identifiers for Terreinic acid, which are applicable to the racemic mixture.

PropertyValue
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol [3]
Appearance Pale yellow solid[4]
Melting Point 127-127.5 °C[4]
pKa 4.5[4]
Solubility Soluble in DMSO (10 mg/ml), ethanol, methanol, and water (5 mg/ml).[2] Also soluble in ether, acetone, and hot cyclohexane. Slightly soluble in water.
UV max (in Ethanol) 213, 316 nm[2]
Optical Rotation ([α]D) For (-)-Terreic acid: Varies with solvent. -16.6° (chloroform), +74.3° (pH 7 phosphate buffer). For this compound, the net rotation is zero.
IdentifierValue
IUPAC Name (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione[1][2][5]
SMILES CC1=C(C(=O)[C@H]2--INVALID-LINK--O2)O[1][4][5][6][7]
InChI InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1[2][5][6]
InChIKey ATFNSNUJZOYXFC-RQJHMYQMSA-N[2][5][6]
CAS Number 121-40-4 (for (-)-Terreic acid)[2][3]
PubChem CID 91437[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the literature. A common approach involves the epoxidation of a suitable precursor, such as 2-hydroxy-3-methyl-p-benzoquinone.

A detailed experimental protocol for the synthesis of racemic Terreinic acid can be found in the work of Rashid and Read (1967). An alternative synthesis and a method for the resolution of the isomers were later described by Sheehan and Lo (1974).

The general workflow for a synthetic route to this compound is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Toluquinone derivative) Step1 Functional Group Manipulation Start->Step1 Reaction Step2 Formation of Hydroxy-p-benzoquinone Step1->Step2 Reaction Step3 Epoxidation Step2->Step3 Oxidation End This compound Step3->End Purification

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Terreic acid has been shown to possess a range of biological activities, including antibacterial and antitumor effects.[1] It is known to be an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][2] The inhibitory action of Terreinic acid on BTK is a subject of interest in the development of novel therapeutics.

The interaction of Terreinic acid with the BTK signaling pathway can be visualized as follows:

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Terreic_Acid This compound Terreic_Acid->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by Terreinic acid.

Conclusion

This compound, as a racemic mixture of a biologically active natural product, presents a valuable subject for chemical and pharmacological research. Its well-defined structure, coupled with its known inhibitory effects on key signaling pathways, makes it a compound of interest for drug discovery and development. This guide provides a foundational understanding of its chemical properties and biological context, serving as a resource for further investigation.

References

Spectroscopic Data of (Rac)-Terreic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic terreic acid, a molecule of significant interest in natural product synthesis and drug discovery. The information presented herein is intended to serve as a detailed reference for researchers engaged in the identification, characterization, and development of terreic acid and its analogues.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Rac)-Terreic acid, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.87s-H-6
3.89d3.35H-2
3.86d3.9H-1
1.93s-CH₃

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmCarbon TypeAssignment
190.79CC-4
187.55CC-5
151.92CC-3
120.45CC-6
53.84CHC-1
51.63CHC-2
8.85CH₃CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Functional Group
~3400O-H (hydroxyl)
~1680C=O (quinone carbonyl)
~1640C=C (alkene)
~1250C-O (epoxide)

Sample Preparation: KBr disc

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound.

IonCalculated m/zFound m/z
[M+H]⁺155.0395155.0358

Ionization Technique: Fast Atom Bombardment (FAB)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained using the potassium bromide (KBr) disc method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a hydraulic press. The KBr disc is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are acquired using a Fast Atom Bombardment (FAB) mass spectrometer. A small amount of the sample is dissolved in a suitable matrix (e.g., m-nitrobenzyl alcohol) and applied to the FAB probe tip. The sample is then ionized by a high-energy beam of xenon or argon atoms. The resulting ions are analyzed by a high-resolution mass analyzer to determine the accurate mass-to-charge ratio of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Racemic Terreic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

(Rac)-Terreic Acid: A Comprehensive Technical Guide on its Antibiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Enigmatic Case of MurA as a Target

In Vitro Inhibition of MurA

Initial investigations into the antibiotic mechanism of terreic acid focused on its structural similarity to fosfomycin, a known covalent inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] MurA catalyzes the first committed step in bacterial cell wall biosynthesis, making it an attractive target for antibiotics.

Studies on MurA from Enterobacter cloacae and Escherichia coli revealed that terreic acid is a time-dependent, covalent inhibitor of the enzyme.[1][2] The mechanism involves the covalent attachment of the terreic acid quinine ring to the thiol group of the active site cysteine residue (Cys115), the same residue targeted by fosfomycin.[1][2] Kinetic analysis demonstrated that this inactivation is dependent on the presence of the substrate UDP-N-acetylglucosamine (UNAG).[2]

Table 1: Quantitative Data for MurA Inhibition by Terreic Acid

ParameterValueOrganism/Conditions
IC50 14 ± 0.6 µME. cloacae MurA, pre-incubation with 0.1 mM UNAG for 8 minutes
kinact 130 ± 5.5 M-1s-1E. cloacae MurA, in the presence of saturating UNAG

Data sourced from Han et al., 2010.[1]

The interaction of terreic acid with MurA, however, differs structurally from that of fosfomycin. While the MurA-fosfomycin complex maintains a closed conformation, the binding of terreic acid forces the enzyme into an open conformation, leading to the release of UNAG.[2]

MurA_Inhibition cluster_0 MurA Catalytic Cycle cluster_1 Inhibition Pathway E_open MurA (Open) E_closed_S1 MurA-UNAG (Closed) E_open->E_closed_S1 + UNAG Products Products E_closed_S1->Products + PEP Dead_End_Complex MurA-Terreic Acid (Open) Dead-end Complex E_closed_S1->Dead_End_Complex + Terreic Acid - UNAG Products->E_open - UDP-MurNAc Terreic_Acid Terreic Acid

Figure 1: Proposed mechanism of MurA inhibition by terreic acid.

Contradictory In Vivo Evidence

Despite the compelling in vitro data, further research cast doubt on MurA being the primary cellular target of terreic acid's antibiotic activity. Key findings that challenge the MurA-centric model include:

  • Lack of Protection by MurA Overexpression: Overexpression of MurA in E. coli conferred resistance to fosfomycin but failed to protect the cells from the effects of terreic acid.[3] This suggests that the antibacterial action of terreic acid is not solely dependent on MurA inhibition.

  • Bacteriostatic vs. Bactericidal Effect: Flow cytometry studies revealed that terreic acid is primarily bacteriostatic, halting cell growth without causing significant cell lysis.[3][4] This is in contrast to the bactericidal action of fosfomycin, which leads to cell death through the disruption of cell wall synthesis.[3][4]

These in vivo observations strongly indicate that while terreic acid can inhibit MurA in a test tube, its antibiotic effect in a living bacterium is likely due to its interaction with other cellular targets.

GlmU: A More Plausible In Vivo Target

Recent evidence points to the bifunctional enzyme N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (GlmU) as a key in vivo target of terreic acid.[5] GlmU is an essential enzyme in prokaryotes, catalyzing the final two steps in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for both peptidoglycan and lipopolysaccharide (LPS) synthesis.[6]

Inhibition of GlmU Acetyltransferase Activity

Studies have shown that terreic acid inhibits the acetyltransferase activity of the E. coli GlmU enzyme.[5] This inhibition was found to be competitive with respect to acetyl-CoA (AcCoA) and uncompetitive with respect to glucosamine-1-phosphate (GlcN-1-P).[7]

Table 2: Quantitative Data for GlmU Inhibition by Terreic Acid

ParameterValueOrganism/Conditions
IC50 44.24 ± 1.85 µME. coli GlmU acetyltransferase activity
Ki (AcCoA) 40.29 ± 3.54 µME. coli GlmU, competitive inhibition
αKi (GlcN-1-P) 41.94 ± 4.99 µME. coli GlmU, uncompetitive inhibition

Data sourced from Sharma et al., 2016.[5][7]

The inhibition of GlmU by terreic acid provides a more consistent explanation for its observed bacteriostatic effect. By limiting the pool of UDP-GlcNAc, terreic acid can simultaneously impede the synthesis of both the cell wall and the outer membrane (in Gram-negative bacteria), leading to a halt in growth and division. Furthermore, the inhibition of GlmU has been linked to the suppression of biofilm formation in E. coli.[5][8]

GlmU_Pathway cluster_0 UDP-GlcNAc Biosynthesis cluster_1 Downstream Pathways GlcN_1_P Glucosamine-1-P GlmU_AcT GlmU (Acetyltransferase) GlcN_1_P->GlmU_AcT AcCoA Acetyl-CoA AcCoA->GlmU_AcT GlcNAc_1_P N-acetylglucosamine-1-P GlmU_AcT->GlcNAc_1_P GlmU_UT GlmU (Uridyltransferase) GlcNAc_1_P->GlmU_UT UTP UTP UTP->GlmU_UT UDP_GlcNAc UDP-GlcNAc GlmU_UT->UDP_GlcNAc Peptidoglycan Peptidoglycan (Cell Wall) UDP_GlcNAc->Peptidoglycan LPS Lipopolysaccharide (Outer Membrane) UDP_GlcNAc->LPS Terreic_Acid Terreic Acid Terreic_Acid->GlmU_AcT Inhibition

Figure 2: Inhibition of the GlmU pathway by terreic acid.

Current Understanding and Future Directions

The available evidence strongly suggests that the antibiotic activity of terreic acid is not due to the inhibition of a single target but rather a more complex mechanism involving multiple cellular components. While MurA is a confirmed in vitro target, its in vivo relevance is questionable. The inhibition of GlmU provides a more compelling explanation for the observed bacteriostatic effects and antibiofilm activity.

It is plausible that terreic acid, as a reactive quinone epoxide, interacts with multiple nucleophilic residues in various proteins, leading to a cascade of cellular effects that culminate in the cessation of growth. The lack of specific information on the racemic form, (Rac)-Terreic acid, suggests that studies have primarily utilized the naturally occurring enantiomer. Future research should focus on:

  • Proteomic and Transcriptomic Analyses: To identify the full spectrum of cellular targets of terreic acid in bacteria.

  • Structural Studies: To elucidate the precise molecular interactions between terreic acid and GlmU.

  • Comparative Studies: To investigate potential differences in the mechanism of action of racemic versus enantiomerically pure terreic acid.

Experimental Protocols

MurA Inhibition Assay (Malachite Green Assay)

This assay quantifies the inhibition of MurA by measuring the release of inorganic phosphate (Pi) from the enzymatic reaction.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • MurA Enzyme: Purified MurA from the desired bacterial species.

    • Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).

    • Inhibitor: Terreic acid dissolved in DMSO.

    • Malachite Green Reagent: For colorimetric detection of Pi.

  • IC50 Determination:

    • Prepare a reaction mixture containing assay buffer and UNAG (e.g., 0.1 mM).

    • Add serial dilutions of terreic acid to the wells of a 96-well plate.

    • Add the MurA enzyme and pre-incubate for a defined period (e.g., 8 minutes) at room temperature.

    • Initiate the reaction by adding PEP (e.g., 1 mM).

    • Incubate at 37°C for a set time (e.g., 10-30 minutes).

    • Stop the reaction and add the malachite green reagent to measure the amount of released Pi by reading the absorbance at ~620-650 nm.

    • Plot the percentage of MurA activity against the logarithm of the terreic acid concentration to determine the IC50 value.[1][3]

  • kinact Determination:

    • Incubate MurA (e.g., 5.0 µM) with varying concentrations of UNAG and terreic acid.

    • At different time intervals, remove aliquots and add them to an assay mixture containing MurA, PEP, and UNAG to measure the residual MurA activity.

    • Determine the observed inactivation rate constants (kobs) by fitting the data to a single-exponential decay equation.

    • The second-order inactivation rate constant (kinact) is obtained by plotting kobs against the inhibitor concentration.[1]

GlmU Acetyltransferase Inhibition Assay

This is an absorbance-based assay to screen for inhibitors of the acetyltransferase activity of GlmU.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2.

    • GlmU Enzyme: Purified bifunctional GlmU enzyme.

    • Substrates: Acetyl-CoA (AcCoA) and glucosamine-1-phosphate (GlcN-1-P).

    • Inhibitor: Terreic acid dissolved in DMSO.

    • Detection Reagent: e.g., DTNB (Ellman's reagent) to detect the release of Coenzyme A.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, GlmU enzyme, and varying concentrations of terreic acid.

    • Add one of the substrates (e.g., GlcN-1-P).

    • Initiate the reaction by adding the second substrate (e.g., AcCoA).

    • Monitor the increase in absorbance at ~412 nm due to the reaction of the released CoA with DTNB.

    • Calculate the initial reaction velocities and determine the IC50 and inhibition constants (Ki) by fitting the data to appropriate kinetic models.[5][9]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Inoculum Preparation:

    • From a fresh agar plate, suspend 3-5 bacterial colonies in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized suspension to the final inoculum density (e.g., 5 x 105 CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of terreic acid in the broth.

    • Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial inoculum.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of terreic acid at which there is no visible bacterial growth.[10][11][12]

Flow Cytometry for Bacteriostatic/Bactericidal Determination

This technique can differentiate between live, dead, and membrane-compromised bacterial cells to assess the effect of an antibiotic.

  • Sample Preparation:

    • Treat bacterial cultures with terreic acid at various concentrations (e.g., MIC, 2x MIC, 4x MIC) for a defined period.

    • Include an untreated control and a positive control for bactericidal activity (e.g., fosfomycin).

  • Staining:

    • Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Stain the cells with a combination of fluorescent dyes that differentiate based on membrane integrity, such as SYTO 9 (stains all cells) and propidium iodide (stains only cells with compromised membranes).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations based on their fluorescence signals to quantify the percentage of live, dead, and injured cells in each treatment group.

    • A significant increase in the propidium iodide-positive population indicates a bactericidal effect, while a halt in the increase of the total cell count without a significant increase in dead cells suggests a bacteriostatic effect.

Experimental_Workflow In_Vitro_Screening In Vitro Enzyme Assays (MurA, GlmU) MIC_Determination MIC Determination (Broth Microdilution) In_Vitro_Screening->MIC_Determination In_Vivo_Target_Validation In Vivo Target Validation (Overexpression Studies) MIC_Determination->In_Vivo_Target_Validation Mechanism_Elucidation Mechanism of Action Studies (Flow Cytometry) In_Vivo_Target_Validation->Mechanism_Elucidation Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization

Figure 3: A logical workflow for the investigation of a novel antibiotic's mechanism of action.

References

(Rac)-Terreic Acid as a Bruton's Tyrosine Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (Rac)-Terreic acid, a naturally occurring quinone epoxide, and its function as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4] Terreic acid has been identified as a specific inhibitor of BTK's enzymatic activity, offering a valuable tool for studying BTK function.[5][6][7]

Mechanism of Action

Terreic acid exhibits a multi-faceted mechanism for inhibiting BTK. Primarily, it functions by disrupting the protein-protein interaction between Protein Kinase C (PKC) and the Pleckstrin Homology (PH) domain of BTK.[5][6] This interaction is crucial for the proper localization and activation of BTK. By blocking this association, Terreic acid prevents the downstream signaling cascade.

Furthermore, Terreic acid directly inhibits the catalytic (autophosphorylation) activity of BTK in a dose-dependent manner.[5][6] The molecule is a quinone epoxide, suggesting a potential for covalent modification of nucleophilic residues.[8] While the precise mechanism on BTK has not been fully elucidated, it is proposed that Terreic acid may covalently attach to one or more of the five cysteine residues within the BTK PH domain, inducing a conformational change that hinders both PKC interaction and catalytic function.[8] This is analogous to its known covalent mechanism on the bacterial enzyme MurA, where it modifies a key cysteine residue.[8]

cluster_0 Normal BTK Activation cluster_1 Inhibition by Terreic Acid PKC PKC BTK_PH BTK-PH Domain PKC->BTK_PH Binds BTK_Kinase BTK-Kinase Domain BTK_PH->BTK_Kinase Activates TA Terreic Acid BTK_PH_TA BTK-PH Domain TA->BTK_PH_TA Covalently Binds (Proposed) BTK_Kinase_Inhibited BTK-Kinase Domain (Inactive) BTK_PH_TA->BTK_Kinase_Inhibited Inhibition PKC_i PKC PKC_i->block block->BTK_PH_TA label_block Interaction Blocked BTK_Signaling_Pathway Antigen Antigen BCR BCR (CD79a/b) Antigen->BCR Binds LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BLNK BLNK (Adaptor) SYK->BLNK Phosphorylates BTK BTK BLNK->BTK Recruits PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates (Activates) PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Response B-Cell Proliferation, Survival, Differentiation NFkB->Response A 1. Prepare Reagents (Inhibitor, BTK Enzyme, Substrate/ATP Mix) B 2. Add Reagents to 384-well Plate (1µL Inhibitor + 2µL Enzyme + 2µL Substrate/ATP) A->B C 3. Incubate for Kinase Reaction (e.g., 60 min at RT) B->C D 4. Add 5µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 5. Incubate (40 min at RT) D->E F 6. Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate (30-60 min at RT) F->G H 8. Read Luminescence G->H I 9. Analyze Data & Calculate IC50 H->I A 1. Cell Culture & Treatment with Terreic Acid B 2. Stimulate Cells (e.g., anti-IgM) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane E->F G 7. Incubate with Primary Antibody (e.g., anti-p-BTK) F->G H 8. Incubate with HRP-Secondary Antibody G->H I 9. ECL Detection & Imaging H->I J 10. (Optional) Strip & Re-probe for Total BTK I->J

References

A Comprehensive Technical Guide to the Biological Activities of Aspergillus terreus Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus terreus, a ubiquitous filamentous fungus found in diverse terrestrial and marine environments, is a prolific producer of a vast and structurally diverse array of secondary metabolites. These natural products exhibit a wide spectrum of potent biological activities, positioning A. terreus as a cornerstone in natural product research and drug discovery. Historically, this fungus is most renowned for its production of lovastatin, the first commercially successful statin drug that revolutionized cholesterol management. Beyond this landmark discovery, research has unveiled a treasure trove of other bioactive compounds, including polyketides, terpenoids, alkaloids, and butyrolactones. These metabolites have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties. This technical guide provides an in-depth exploration of the major secondary metabolites isolated from A. terreus, their characterized biological activities, and the underlying molecular mechanisms. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key bioassays, and visual diagrams of critical signaling pathways to offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and biotechnology.

Introduction

The fungal kingdom is a rich and largely untapped source of novel chemical entities with profound biological activities. Among the myriad of fungal species, Aspergillus terreus has distinguished itself as a particularly valuable producer of secondary metabolites. These compounds are not essential for the primary growth of the fungus but play crucial roles in ecological interactions, such as defense and communication. For human applications, they represent a vast chemical library, honed by evolution, with immense therapeutic potential.

The journey of A. terreus into pharmaceutical prominence began with the discovery of lovastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This discovery not only provided a powerful tool against cardiovascular disease but also spurred intensive investigation into the full metabolic capabilities of this fungus. Subsequent studies have led to the isolation and characterization of hundreds of compounds, revealing a broad range of bioactivities that continue to inspire new avenues of research and development. This guide aims to consolidate current knowledge on these activities, providing the technical detail necessary for scientists to build upon existing work and explore new frontiers in drug development based on A. terreus metabolites.

Major Classes and Biological Activities of Secondary Metabolites

Aspergillus terreus produces a rich diversity of secondary metabolites, which can be broadly categorized into several major chemical classes. Each class contains numerous compounds with distinct and often potent biological activities.

Anticancer and Cytotoxic Activity

Several metabolites from A. terreus have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in cancer cells.

Key Metabolites: Terrein, Butyrolactone I, Terrecyclic Acid A, Gliotoxin, Terretonin N.

Mechanism of Action: A primary mechanism for the anticancer activity of these compounds is the induction of the intrinsic apoptotic pathway. For instance, gliotoxin has been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspase enzymes (caspase-9 and the executioner caspase-3) that dismantle the cell.[1] Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the characteristic morphological changes of apoptosis.[2][3]

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Metabolite A. terreus Metabolites (e.g., Gliotoxin) Bax Bax (Pro-apoptotic) Activation Metabolite->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Metabolite->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Cyt c / Apaf-1 / Caspase-9) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Casp3 Pro-caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis cluster_2 Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Enzyme HMG-CoA Reductase HMGCoA->Enzyme Mevalonate Mevalonate Enzyme->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Lovastatin Lovastatin Lovastatin->Enzyme competitive inhibition cluster_3 Cell Cycle Regulation by CDKs G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2 Cyclin E/A + CDK2 CDK2->S promotes Arrest1 G1/S Arrest CDK1 Cyclin B + CDK1 (cdc2) CDK1->M promotes Arrest2 G2/M Arrest Butyrolactone Butyrolactone I Butyrolactone->CDK2 inhibits Butyrolactone->CDK1 inhibits cluster_4 Metabolite Discovery Workflow Culture 1. Fungal Culture (A. terreus on solid or liquid media) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude Crude Extract Extraction->Crude Fractionation 3. Chromatographic Fractionation (e.g., VLC, Column Chromatography) Crude->Fractionation Fractions Fractions Fractionation->Fractions Screening 4. Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Fractions->Screening ActiveFraction Active Fraction(s) Screening->ActiveFraction Purification 5. Purification (e.g., HPLC, Prep-TLC) ActiveFraction->Purification PureCompound Pure Compound Purification->PureCompound Identification 6. Structure Elucidation (NMR, MS) PureCompound->Identification FinalTest 7. Definitive Bioassay (IC50/MIC determination) PureCompound->FinalTest

References

(Rac)-Terreic Acid: A Technical Whitepaper on Anticancer and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Terreic acid, a racemic mixture of the naturally occurring fungal metabolite Terreic acid, has demonstrated potential as an anticancer agent. This technical guide synthesizes the available scientific information regarding its cytotoxic and antitumor properties. While specific quantitative data such as IC50 values and detailed in vivo survival statistics are not extensively documented in publicly available literature, existing studies indicate bioactivity against cervical carcinoma and in a murine ascites tumor model. This document provides a comprehensive overview of its known effects, detailed experimental protocols for its further investigation, and a proposed mechanism of action based on its chemical structure as a quinone epoxide.

Introduction

Terreic acid, a quinone epoxide metabolite isolated from the fungus Aspergillus terreus, has been recognized for its antibiotic properties. Early investigations have also revealed its potential as an anticancer agent. The racemic form, this compound, is the subject of this technical guide, which aims to provide a detailed resource for researchers exploring its therapeutic potential. This document outlines the observed cytotoxic effects on cancer cell lines, in vivo antitumor activity, and proposes a potential mechanism of action. Furthermore, it provides adaptable experimental protocols for the continued investigation of this compound.

Cytotoxic and Anticancer Properties: A Summary of Available Data

The currently available data on the anticancer and cytotoxic properties of Terreic acid are primarily qualitative. The following table summarizes the key findings from existing research. It is important to note the absence of comprehensive dose-response studies and calculated IC50 values in the reviewed literature.

Cancer ModelCell Line/Animal StrainObserved EffectConcentration/DosageCitation
Human Cervical CarcinomaHeLaMorphological degeneration of cells.> 6.25 µg/mL[1]
Ehrlich Ascites Carcinomadd miceAn observable survival effect and no definite increase in body weight caused by ascites tumor cells.150 µ g/mouse daily for 8 consecutive days (i.p.)[1]

Proposed Mechanism of Action: The Role of a Quinone Epoxide

While the precise signaling pathways affected by this compound in cancer cells have not been elucidated, its chemical structure as a quinone epoxide suggests a mechanism of action common to this class of compounds. The proposed pathway involves the induction of oxidative stress and subsequent apoptosis.

Signaling Pathway Diagram

TerreicAcid_Pathway cluster_cell TerreicAcid This compound ROS Increased Reactive Oxygen Species (ROS) TerreicAcid->ROS Enters Cell CellMembrane Cell Membrane Intracellular Intracellular Space OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria Damage DNADamage DNA Damage OxidativeStress->DNADamage Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNADamage->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Detailed Experimental Protocols

The following are detailed, adaptable protocols for the further investigation of the anticancer and cytotoxic properties of this compound.

In Vitro Cytotoxicity Assay: MTT Assay on HeLa Cells

This protocol is designed to determine the cytotoxic effects of this compound on the human cervical cancer cell line, HeLa.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

This protocol outlines a method to assess the in vivo antitumor efficacy of this compound in a murine model.

Materials:

  • Swiss albino or dd mice (female, 6-8 weeks old)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • This compound solution (in a sterile, biocompatible vehicle)

  • Normal saline

  • Syringes and needles (26G)

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Tumor Inoculation: Inoculate 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.

  • Animal Grouping: Divide the mice into groups (n=6-10 per group):

    • Group 1: Normal control (no tumor inoculation, receives vehicle).

    • Group 2: EAC control (receives vehicle).

    • Group 3-5: Treatment groups (receive different doses of this compound, e.g., 50, 100, 150 µ g/mouse/day ).

    • Group 6: Positive control (receives a standard anticancer drug, e.g., 5-Fluorouracil).

  • Drug Administration: Start drug administration 24 hours after tumor inoculation and continue for a predetermined period (e.g., 8-10 days) via i.p. injection.

  • Monitoring: Monitor the body weight, tumor volume (by measuring abdominal circumference), and survival of the mice daily.

  • Survival Analysis: Record the date of death for each mouse and calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS).

    • %ILS = [(MST of treated group / MST of control group) - 1] x 100

  • Hematological and Biochemical Parameters (Optional): At the end of the experiment, blood can be collected for analysis of hematological and biochemical parameters.

  • Tumor Cell Count (Optional): After a specific treatment period, mice can be sacrificed, and the ascitic fluid collected to determine the viable tumor cell count using the trypan blue exclusion method.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Antitumor Activity a Seed HeLa Cells (96-well plate) b Treat with this compound (Serial Dilutions) a->b c Incubate (24, 48, 72h) b->c d MTT Assay c->d e Measure Absorbance & Calculate IC50 d->e f Inoculate Mice with Ehrlich Ascites Carcinoma g Treat with this compound (Daily for 8 days) f->g h Monitor Survival, Body Weight, Tumor Volume g->h i Analyze Data (MST, %ILS) h->i

Caption: Workflow for in vitro and in vivo evaluation.

Conclusion and Future Directions

This compound exhibits promising, albeit not yet fully characterized, anticancer and cytotoxic properties. The observed effects on HeLa cells and the Ehrlich ascites carcinoma model warrant further, more detailed investigation. Future research should prioritize:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound through techniques such as Western blotting, RT-PCR, and flow cytometry-based apoptosis assays.

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies to obtain quantitative data on survival, tumor growth inhibition, and to assess potential toxicity.

  • Stereospecific Activity: Investigating the differential anticancer activities of the individual enantiomers of Terreic acid to inform potential stereoselective synthesis and drug development efforts.

The information and protocols provided in this technical guide serve as a foundational resource for the scientific community to build upon, with the ultimate goal of fully characterizing the therapeutic potential of this compound.

References

(Rac)-Terreic Acid's Covalent Modification of MurA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. A validated and attractive target for the development of novel antibacterial agents is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] Inhibition of MurA disrupts this pathway, leading to cell lysis and bacterial death.[2] While the antibiotic fosfomycin is a known covalent inhibitor of MurA, the rise of resistance necessitates the discovery of new inhibitory scaffolds.[1][3]

This technical guide provides an in-depth examination of the covalent modification of the MurA enzyme by (Rac)-Terreic acid, a natural product produced by the fungus Aspergillus terreus.[4][5][6] Terric acid, a quinone epoxide, has been shown to be a covalent inhibitor of MurA from Enterobacter cloacae and Escherichia coli in vitro.[4][6] This document will detail the quantitative aspects of this inhibition, provide comprehensive experimental protocols for its characterization, and visualize the key pathways and workflows involved.

Quantitative Analysis of MurA Inhibition by Terric Acid

The inhibitory activity of terreic acid against MurA has been quantitatively characterized, revealing a covalent mode of action that is dependent on the presence of the substrate UDP-N-acetylglucosamine (UNAG).[4][6] The key quantitative parameters are summarized in the table below.

ParameterValueOrganism/EnzymeConditions
IC50 14 ± 0.6 µME. cloacae MurAPre-incubation with 0.1 mM UNAG for 8 minutes.[1][4]
kinact *130 ± 5.5 M-1s-1E. cloacae MurAIn the presence of saturating UNAG.[1][4]
Bacterial IC50 4 µME. coli

Note: The inactivation by terreic acid proceeds via a single-step interaction, without the formation of a rapidly reversible enzyme-inhibitor complex.[4]

Mechanism of Covalent Modification

Terreic acid inactivates MurA by forming a covalent bond with the thiol group of the active site cysteine residue, Cys115.[4][6] This is the same residue targeted by the antibiotic fosfomycin.[4][6] The reaction is dependent on the initial binding of the substrate UNAG, which induces a conformational change in MurA from an "open" to a "closed" state, making Cys115 accessible for modification.[2][4]

Interestingly, while both terreic acid and fosfomycin target the same residue, the structural consequences of their binding differ significantly. The MurA-fosfomycin complex remains in the closed conformation with the adduct buried in the active site.[4][6][7] In contrast, the formation of the Cys115-terreic acid adduct causes steric clashes that force the enzyme to revert to an open conformation, leading to the release of UNAG.[4][6][7] This results in a dead-end complex with the terreic acid adduct exposed to the solvent.[4][6][7] Although terreic acid is a potent in vitro inhibitor of MurA, some studies suggest that MurA may not be its primary cellular target in vivo.[8]

Visualizing the Pathways and Processes

To better understand the biological context and experimental investigation of terreic acid's interaction with MurA, the following diagrams illustrate the key pathways and workflows.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Membrane cluster_periplasm Periplasm UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Transfer of enolpyruvyl group MurB MurB EP_UNAG->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Further_Steps Further Cytoplasmic Steps (MurC-F) UDP_MurNAc->Further_Steps Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm Lipid_II Lipid II Further_Steps->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan Transpeptidation->Crosslinked_PG

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway, highlighting the initial step catalyzed by the MurA enzyme in the cytoplasm.

MurA_Inhibition_Mechanism E_open MurA (Open) + Cys115 E_closed_UNAG MurA-UNAG (Closed) + Cys115 E_open->E_closed_UNAG + UNAG UNAG UNAG E_closed_UNAG->E_open - UNAG E_open_TA MurA-Terreic Acid (Open) Dead-end Complex E_closed_UNAG->E_open_TA + Terreic Acid (Covalent Modification) Terreic_Acid Terreic Acid Released_UNAG UNAG E_open_TA->Released_UNAG Release

Caption: Covalent modification of MurA by terreic acid, proceeding through a substrate-bound intermediate and resulting in a dead-end complex.

Experimental_Workflow start Start: Purified MurA Enzyme and Terric Acid kinetics MurA Inhibition Kinetics Assay start->kinetics complex_formation Form MurA-Terreic Acid -UNAG complex start->complex_formation adduct_formation Form MurA-Terreic Acid Adduct start->adduct_formation ic50 Determine IC50 kinetics->ic50 kinact Determine kinact kinetics->kinact end End: Characterization of Covalent Modification ic50->end kinact->end crystallography X-ray Crystallography crystal_growth Grow Crystals complex_formation->crystal_growth structure_determination Determine 3D Structure crystal_growth->structure_determination structure_determination->end mass_spec Mass Spectrometry intact_mass Intact Protein Analysis (Top-Down) adduct_formation->intact_mass peptide_mapping Peptide Mapping (Bottom-Up) adduct_formation->peptide_mapping confirm_adduct Confirm Covalent Adduct & Stoichiometry intact_mass->confirm_adduct identify_site Identify Cys115 as Modification Site peptide_mapping->identify_site confirm_adduct->end identify_site->end

Caption: A typical experimental workflow for the comprehensive characterization of the covalent inhibition of MurA by terreic acid.

Experimental Protocols

MurA Inhibition Kinetics Assay (Colorimetric)

This protocol is adapted from established methods to determine the inhibitory potency of terreic acid against MurA by quantifying the release of inorganic phosphate (Pi).[1][4]

Materials:

  • Purified MurA enzyme (from E. coli or E. cloacae)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound

  • HEPES buffer (50 mM, pH 7.5)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Microplate reader

Protocol for IC50 Determination:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5) and 0.1 mM UNAG.[1]

  • Add varying concentrations of terreic acid to the wells of a 96-well plate.

  • Add the MurA enzyme to the mixture and pre-incubate for 8 minutes at room temperature.[1]

  • Initiate the enzymatic reaction by adding 1 mM PEP.[1]

  • Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.[1]

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.[1]

  • Plot the percentage of MurA activity against the logarithm of the terreic acid concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol for kinact Determination:

  • Incubate MurA (e.g., 5.0 µM) with varying concentrations of UNAG and terreic acid.[1]

  • At different time intervals, take aliquots (e.g., 10 µL) and add them to an assay mixture (e.g., 100 µL) containing 50 mM HEPES (pH 7.5), 0.5 µM MurA, 1 mM PEP, and 1 mM UNAG to measure the residual MurA activity.[1]

  • Plot the residual activity as a function of incubation time. The data should fit to a single-exponential decay equation to determine the observed inactivation rate constant (kobs).[1][4]

  • Plot the kobs values against the inhibitor concentration. The slope of this line represents the second-order inactivation rate constant (kinact).[4]

X-ray Crystallography of the MurA-Terreic Acid Complex

This protocol outlines the general steps for determining the crystal structure of MurA in complex with terreic acid.[1][4]

Materials:

  • Purified MurA enzyme

  • UNAG

  • This compound

  • HEPES buffer (50 mM, pH 7.5)

  • Crystallization reagents (e.g., polyethylene glycol 400)

  • Cryo-protectant (if necessary)

  • X-ray diffraction equipment

Protocol:

  • Protein Expression and Purification: Express and purify MurA from a suitable host, such as E. coli or E. cloacae.[1]

  • Complex Formation: Incubate the purified MurA (e.g., at 10 mg/mL) with an excess of UNAG (e.g., 2.5 mM) and terreic acid (e.g., 2.5 mM) to form the covalent adduct.[1][4]

  • Crystallization:

    • Set up crystallization trials using the hanging-drop vapor-diffusion method at a controlled temperature (e.g., 19°C).[4]

    • Crystals of the MurA-terreic acid complex have been grown from solutions containing 50 mM HEPES/NaOH (pH 7.5), and 15% (v/v) polyethylene glycol 400.[4]

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen, using a cryo-protectant if necessary.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement and subsequent refinement.

Mass Spectrometry Analysis of the MurA-Terreic Acid Adduct

Mass spectrometry is used to confirm the covalent nature of the binding and to identify the specific site of modification. Both "top-down" (intact protein) and "bottom-up" (peptide analysis) approaches can be employed.

Materials:

  • Purified MurA enzyme

  • This compound

  • Mass spectrometry-compatible buffers (e.g., ammonium bicarbonate)

  • Reducing and alkylating agents (e.g., DTT and iodoacetamide) for bottom-up analysis

  • Protease (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol for Intact Protein (Top-Down) Analysis:

  • Incubate MurA with an excess of terreic acid in a suitable buffer.

  • Remove unbound terreic acid using a desalting column.

  • Analyze the intact protein by LC-MS.

  • Compare the deconvoluted mass spectrum of the treated protein with that of the untreated protein. A mass increase corresponding to the molecular weight of terreic acid confirms covalent adduct formation.

Protocol for Peptide Mapping (Bottom-Up) Analysis:

  • Form the covalent adduct as described above.

  • Denature the protein, then reduce and alkylate the cysteine residues (optional, can help in identifying the modified cysteine).

  • Digest the protein into peptides using a specific protease like trypsin.

  • Separate the resulting peptides by reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS/MS).

  • Acquire MS/MS data for the peptides.

  • Analyze the data to identify the peptide containing the mass modification corresponding to terreic acid. Fragmentation data from MS/MS will pinpoint Cys115 as the site of covalent attachment.

Conclusion

This compound serves as a potent in vitro covalent inhibitor of the bacterial enzyme MurA, acting through the alkylation of the active site Cys115 residue. The kinetic and structural characterization of this interaction provides valuable insights for the rational design of novel antibiotics targeting the peptidoglycan biosynthesis pathway. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate this and other covalent inhibitors of MurA, facilitating the discovery and development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

(Rac)-Terreic Acid: An In-Depth Technical Guide to its In Vitro Antibacterial Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial properties of (Rac)-Terreic acid, a natural product derived from the fungus Aspergillus terreus. First identified for its antibiotic properties over 60 years ago, recent research has illuminated its specific molecular interactions, though questions about its primary cellular target remain.[1] This document synthesizes the available data on its antibacterial spectrum, mechanism of action, and the experimental protocols used for its characterization.

In Vitro Antibacterial Spectrum

While this compound is reported to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide panel of bacterial strains, are not extensively detailed in the current scientific literature.[2] The majority of research has focused on its effects on specific model organisms to elucidate its mechanism of action.

Table 1: Summary of Reported In Vitro Antibacterial Activity of this compound

Bacterial SpeciesStrain(s)Activity TypeQuantitative Data (MIC)Source(s)
Enterobacter cloacaeNot specifiedEnzyme InhibitionNot Reported[1][3]
Escherichia coliK12, ATCC 25922Enzyme Inhibition, BacteriostaticNot Reported[1][3][4]
GeneralGram-positive strainsBroad ActivityNot Reported[2]
GeneralGram-negative strainsBroad ActivityNot Reported[2]

Note: The primary focus of existing research has been on the enzymatic inhibition of MurA rather than on determining whole-cell MICs.

Mechanism of Action: Covalent Inhibition of MurA

The most well-characterized antibacterial action of terreic acid is the covalent inhibition of UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA), a critical cytosolic enzyme in the biosynthesis of the bacterial cell wall.[1][5]

The MurA Pathway

MurA catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1] This pathway is essential for bacterial survival, making MurA an established target for antibiotics like fosfomycin.[1]

Terreic Acid as a MurA Inhibitor

Terreic acid acts as a covalent inhibitor of MurA from E. cloacae and E. coli.[1][5] The mechanism involves the following key steps:

  • Substrate Binding: The inactivation process is dependent on the substrate UNAG. Terreic acid does not effectively inhibit the enzyme in its free state; MurA must first bind to UNAG, inducing a "closed" conformational state.[1]

  • Covalent Modification: In this closed state, the quinone epoxide ring of terreic acid becomes susceptible to nucleophilic attack. The thiol group of a critical cysteine residue at position 115 (Cys115) in the MurA active site covalently attaches to the quinine ring of terreic acid.[1]

  • Enzyme Inactivation: This covalent modification forms a dead-end complex. Interestingly, the formation of the bulky Cys115-terreic acid adduct forces the enzyme into an "open" conformation and causes the release of UNAG.[5] This contrasts with the antibiotic fosfomycin, which also targets Cys115 but traps the enzyme in a closed state.[5]

Kinetic studies have established an inactivation rate constant (kinact) of 130 M-1s-1 for this process, which is approximately 50-fold less potent than that of fosfomycin under identical conditions.[1]

MurA_Inhibition_Pathway E_open MurA (Open) + Cys115 Exposed E_closed_S1 MurA-UNAG Complex (Closed) E_open->E_closed_S1 Conformational Change E_open_I MurA-Terreic Acid Adduct (Open, Inactive) E_closed_S1->E_open_I Product EP-UNAG E_closed_S1->Product Catalysis UNAG UNAG UNAG->E_open TA Terreic Acid TA->E_closed_S1 Covalent Attack on Cys115 PEP PEP PEP->E_closed_S1 Binds

Mechanism of MurA inactivation by Terreic Acid.
Is MurA the Primary In Vivo Target?

Despite the clear in vitro evidence of MurA inhibition, some studies suggest it may not be the primary cellular target of terreic acid in vivo. Research on E. coli strains showed that overexpressing MurA conferred resistance to fosfomycin but failed to protect the cells from treatment with terreic acid.[4] Furthermore, flow cytometry revealed that terreic acid's antibiotic action appears to be primarily bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria), unlike fosfomycin.[4] This suggests that the antibiotic activity of terreic acid may proceed through a different, as-yet-unidentified mechanism of action within the cell.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antibacterial properties of this compound.

MurA Inactivation Assay Protocol

This protocol describes the in vitro method used to determine the rate of MurA enzyme inactivation by terreic acid.

Materials:

  • Purified MurA enzyme (e.g., from E. cloacae or E. coli)

  • Terreic acid solution

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Reaction Buffer: 50 mM HEPES (pH 7.5)

  • Spectrophotometer

Procedure:

  • Enzyme-Inhibitor Incubation:

    • In an incubation mixture, combine MurA enzyme (e.g., 5.0 µM) with varying concentrations of UNAG and terreic acid.

    • Perform this incubation in the absence of reducing agents like DTT, as they can inactivate terreic acid.[1]

    • Incubate at a controlled temperature.

  • Time-Point Sampling:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 10 µL) from the incubation mixture.

  • Residual Activity Assay:

    • Immediately add the aliquot to an assay mixture containing the reaction buffer, a saturating concentration of UNAG (e.g., 1 mM), and PEP (e.g., 1 mM).

    • Monitor the enzymatic reaction by observing the decrease in PEP absorbance at 232 nm using a spectrophotometer.

    • The rate of this reaction corresponds to the residual activity of the MurA enzyme.

  • Data Analysis:

    • Plot the natural logarithm of the residual MurA activity against the incubation time.

    • The slope of this plot gives the observed inactivation rate constant (kobs) for each terreic acid concentration.

    • Plot the kobs values against the corresponding terreic acid concentrations. The slope of this second plot yields the second-order inactivation rate constant (kinact).

MurA_Assay_Workflow start Start prep Prepare Incubation Mix (MurA + UNAG + Terreic Acid) start->prep incubate Incubate at Controlled Temperature prep->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling assay Assay Residual Activity (Add Aliquot to UNAG + PEP) sampling->assay Sample analyze Calculate Inactivation Rate Constant (kinact) sampling->analyze All samples collected measure Measure PEP Absorbance at 232 nm assay->measure measure->sampling Repeat for all time points end End analyze->end

Experimental workflow for the MurA inactivation assay.
Minimum Inhibitory Concentration (MIC) Determination Protocol

While specific MIC data for terreic acid is sparse, the following is a standard broth microdilution protocol representative of the method used to determine the MIC of an antibacterial compound.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the terreic acid stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as a positive control (no drug), and column 12 serves as a sterility control (no bacteria).

  • Inoculate Bacteria:

    • Dilute the log-phase bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of terreic acid in which there is no visible growth.

MIC_Workflow start Start plate_prep Prepare 96-Well Plate with Broth start->plate_prep serial_dilute Perform 2-Fold Serial Dilution of Terreic Acid (Cols 1-10) plate_prep->serial_dilute inoculate Inoculate Wells (Cols 1-11) with Standardized Bacteria serial_dilute->inoculate controls Prepare Controls (Col 11: Growth, Col 12: Sterility) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_mic Visually Inspect for Growth and Determine MIC Value incubate->read_mic end End read_mic->end

General workflow for MIC determination via broth microdilution.

Discussion and Future Directions

This compound presents a compelling case study in antibacterial research. It has a well-defined and potent inhibitory mechanism against an essential bacterial enzyme, MurA, in vitro. However, the discrepancy between its in vitro enzymatic activity and its in vivo cellular effects highlights the complexity of antibiotic action.[1][4] The evidence suggesting MurA is not the primary target in living bacteria opens up new avenues of investigation.

Future research should prioritize two main areas:

  • Comprehensive Spectrum Analysis: A systematic evaluation of the MIC of terreic acid against a broad and diverse panel of clinically relevant Gram-positive and Gram-negative bacteria is crucial to truly understand its antibacterial spectrum and potential clinical utility.

  • Target Identification: Advanced techniques such as proteomics, transcriptomics, and genetic screening could be employed to identify the true cellular target(s) responsible for its bacteriostatic effects in vivo. Understanding this will be critical for any future drug development efforts.

Conclusion

This compound is a fungal metabolite with established in vitro inhibitory activity against the bacterial cell wall synthesis enzyme MurA. While its precise molecular interaction with MurA is well-documented, its broader antibacterial spectrum remains poorly quantified, and its primary cellular target in vivo is likely not MurA. Its bacteriostatic nature and unique profile warrant further investigation to determine its true mechanism of action and to fully characterize its potential as a lead compound in the development of new antibacterial agents.

References

Methodological & Application

Total Synthesis of (±)-Terreic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-terreic acid, a naturally occurring antibiotic with potential applications in drug development. The synthesis is based on the route reported by Sheehan and Lo, which offers an efficient pathway to this racemic compound. This protocol includes step-by-step experimental procedures, quantitative data summarized in tables for clarity, and a visual representation of the synthetic pathway.

Introduction

Terreic acid, a metabolite produced by the fungus Aspergillus terreus, has attracted interest due to its biological activity, including its role as a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA.[1] The total synthesis of (±)-terreic acid provides a means to access this molecule for further biological evaluation and the development of novel analogs. The synthetic route outlined here proceeds through key intermediates, starting from 2-methyl-3-methoxy-1,4-hydrobenzoquinone.

Overall Synthetic Pathway

The total synthesis of (±)-terreic acid begins with the demethylation of 2-methyl-3-methoxy-1,4-hydrobenzoquinone (1) to yield 2,3,6-trihydroxytoluene (2). Subsequent oxidation of this intermediate affords 2-methyl-3-hydroxy-1,4-benzoquinone (3). The final step involves an epoxidation reaction to produce the target molecule, (±)-terreic acid (4).

Total_Synthesis_of_Terreic_Acid 2-methyl-3-methoxy-1,4-hydrobenzoquinone (1) 2-methyl-3-methoxy-1,4-hydrobenzoquinone (1) 2,3,6-trihydroxytoluene (2) 2,3,6-trihydroxytoluene (2) 2-methyl-3-methoxy-1,4-hydrobenzoquinone (1)->2,3,6-trihydroxytoluene (2) BBr3, CH2Cl2 2-methyl-3-hydroxy-1,4-benzoquinone (3) 2-methyl-3-hydroxy-1,4-benzoquinone (3) 2,3,6-trihydroxytoluene (2)->2-methyl-3-hydroxy-1,4-benzoquinone (3) Ag2O, Na2SO4, Ether (±)-Terreic Acid (4) (±)-Terreic Acid (4) 2-methyl-3-hydroxy-1,4-benzoquinone (3)->(±)-Terreic Acid (4) H2O2, EtOH

Figure 1. The overall synthetic pathway for the total synthesis of (±)-terreic acid.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for each reaction in the synthesis of (±)-terreic acid.

Step 1: Synthesis of 2,3,6-Trihydroxytoluene (2)

This step involves the demethylation of 2-methyl-3-methoxy-1,4-hydrobenzoquinone (1) using boron tribromide.

Experimental Workflow:

Step1_Workflow cluster_reaction Reaction cluster_workup Work-up start Suspend 2-methyl-3-methoxy- 1,4-hydrobenzoquinone (1) in CH2Cl2 add_bbr3 Add BBr3 at -80 °C start->add_bbr3 stir_rt Stir overnight at room temperature add_bbr3->stir_rt remove_volatiles Remove solvent and excess BBr3 (reduced pressure) stir_rt->remove_volatiles hydrolyze Hydrolyze with H2O at 0 °C remove_volatiles->hydrolyze extract Extract with ether hydrolyze->extract dry Dry over MgSO4 extract->dry charcoal Treat with activated charcoal dry->charcoal evaporate Evaporate solvent charcoal->evaporate Crude 2,3,6-trihydroxytoluene (2) Crude 2,3,6-trihydroxytoluene (2) evaporate->Crude 2,3,6-trihydroxytoluene (2)

Figure 2. Experimental workflow for the synthesis of 2,3,6-trihydroxytoluene (2).

Detailed Protocol:

  • A suspension of 2-methyl-3-methoxy-1,4-hydrobenzoquinone (1.0 g, 6.50 mmol) in methylene chloride (15 mL) is cooled to -80 °C.[1]

  • Cold boron tribromide (1.0 mL, 15.25 mmol) is added to the suspension via pipet.[1]

  • The reaction mixture is maintained at -80 °C for 30 minutes and then stirred overnight at room temperature, during which the solution becomes homogeneous.[1]

  • The excess boron tribromide and solvent are removed under reduced pressure to yield the boric acid ester as a glass.[1]

  • The residue is hydrolyzed by adding water (10 mL) and stirring for 1 hour at 0 °C.[1]

  • The resulting mixture is extracted with ether. The combined ether extracts are dried over anhydrous magnesium sulfate, treated with activated charcoal, filtered, and evaporated to yield a brown syrup.[1]

  • The crude 2,3,6-trihydroxytoluene (2) is used in the next step without further purification.[1]

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
2-methyl-3-methoxy-1,4-hydrobenzoquinone (1)154.151.06.501.0
Boron tribromide250.523.8215.252.35

Table 1. Reagent quantities for the synthesis of 2,3,6-trihydroxytoluene (2).

Step 2: Synthesis of 2-Methyl-3-hydroxy-1,4-benzoquinone (3)

This step involves the oxidation of 2,3,6-trihydroxytoluene (2) to 2-methyl-3-hydroxy-1,4-benzoquinone (3) using silver oxide.

Detailed Protocol:

  • Silver oxide is freshly prepared.

  • The crude 2,3,6-trihydroxytoluene (2) (0.63 g, 4.50 mmol, from the previous step) is dissolved in anhydrous ether (50 mL).[1]

  • This solution is added rapidly to a suspension of silver oxide (approximately 10 g) and anhydrous sodium sulfate (5 g) in anhydrous ether (100 mL).[1]

  • The reaction mixture is swirled for 15 minutes and then filtered.[1]

  • The solid residue is washed with additional portions of anhydrous ether.

  • The combined ether filtrates are evaporated under reduced pressure to give a brown-yellow solid.

  • The crude product is purified by sublimation to yield orange crystals of 2-methyl-3-hydroxy-1,4-benzoquinone (3).[1]

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
2,3,6-trihydroxytoluene (2)140.140.634.501.0
Silver oxide231.74~10-Excess
Sodium sulfate142.045--

Table 2. Reagent quantities for the synthesis of 2-methyl-3-hydroxy-1,4-benzoquinone (3).

Product Yield (%) Melting Point (°C) Spectroscopic Data
2-methyl-3-hydroxy-1,4-benzoquinone (3)64% (from 1)115-120 (dec.)IR (CHCl3): 3400, 1665, 1650, 1070 cm-1; NMR (CDCl3): δ 6.93 (s, 1H), 6.70 (s, 2H), 1.95 (s, 3H)[1]

Table 3. Characterization data for 2-methyl-3-hydroxy-1,4-benzoquinone (3).

Step 3: Synthesis of (±)-Terreic Acid (4)

The final step is the epoxidation of 2-methyl-3-hydroxy-1,4-benzoquinone (3) to form (±)-terreic acid (4).

Detailed Protocol:

  • 2-Methyl-3-hydroxy-1,4-benzoquinone (3) (0.57 g, 4.13 mmol) is dissolved in 95% ethanol (90 mL).[1]

  • The solution is treated with hydrogen peroxide.

  • The reaction progress is monitored by an appropriate method (e.g., TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude (±)-terreic acid.

  • The crude product is purified by recrystallization or chromatography to yield pure (±)-terreic acid (4).

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
2-methyl-3-hydroxy-1,4-benzoquinone (3)152.120.574.131.0
Hydrogen Peroxide34.01---

Table 4. Reagent quantities for the synthesis of (±)-terreic acid (4). Note: The original publication does not specify the exact amount and concentration of hydrogen peroxide used.

Product Yield (%) Melting Point (°C) Spectroscopic Data
(±)-Terreic Acid (4)Not specified127-127.5Mass Spectrum (m/e): 154 (100), 152 (46), 139 (78.7), 122 (18.7), 111 (33.7), 18 (31.3)[1]

Table 5. Characterization data for (±)-terreic acid (4).

Conclusion

This protocol details a reliable method for the total synthesis of (±)-terreic acid. The procedures are based on established literature and provide a foundation for researchers to produce this compound for further investigation. The provided tables and diagrams are intended to facilitate the clear and efficient execution of this synthesis in a laboratory setting. For further details on the resolution of the racemic mixture to obtain the individual enantiomers, please refer to the original publication by Sheehan and Lo.[1]

References

Application Notes and Protocols: Isolation and Purification of Terreic Acid from Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terreic acid is a secondary metabolite produced by the filamentous fungus Aspergillus terreus. It is a quinone epoxide derived from 6-methylsalicylic acid.[1][2] This document provides a comprehensive overview of the methodologies for the isolation and purification of terreic acid from A. terreus cultures. The protocols outlined below are based on established laboratory practices for the extraction and purification of fungal secondary metabolites, supplemented with specific details from available literature.

Physicochemical and Biological Data

The following tables summarize the key physicochemical and biological activity data for terreic acid.

Table 1: Physicochemical Properties of Terreic Acid

PropertyValue
Molecular FormulaC₇H₆O₄
Molecular Weight154.12 g/mol
AppearanceOff-white solid
SolubilitySoluble in ethanol, methanol, DMF, or DMSO

Table 2: Biological Activity of Terreic Acid

ActivityOrganism/Cell LineValue
Minimum Inhibitory Concentration (MIC)Gram-positive and Gram-negative bacteria25-100 µg/mL[3]
Minimum Inhibitory Concentration (MIC)Xanthomonas oryzae12.5 µg/mL[3]
Minimum Inhibitory Concentration (MIC)Xanthomonas citri50 µg/mL[3]
LD₅₀ (intraperitoneal)Mice75 mg/kg[3]
LD₅₀ (intravenous)Mice75 mg/kg[3]
Morphological DegenerationHeLa cells>6.25 µg/mL[3]

Table 3: Yield and Purity Data (Illustrative)

StageYieldPurity
Crude ExtractNot available in reviewed literatureNot available in reviewed literature
Post-Charcoal TreatmentNot available in reviewed literatureNot available in reviewed literature
Post-CrystallizationNot available in reviewed literature>95% (by HPLC, typical for commercial standards)

Experimental Protocols

The following protocols describe a generalized procedure for the isolation and purification of terreic acid from Aspergillus terreus.

Protocol 1: Cultivation of Aspergillus terreus for Terreic Acid Production

This protocol describes the liquid fermentation of A. terreus to produce terreic acid.

Materials:

  • Aspergillus terreus strain

  • Sucrose

  • Yeast Extract

  • Sterile distilled water

  • Erlenmeyer flasks (e.g., 1 L)

  • Cotton plugs or foam stoppers

  • Shaking incubator

Procedure:

  • Prepare the Culture Medium: Prepare a sucrose-yeast extract medium. A typical composition is 30 g/L sucrose and 5 g/L yeast extract in distilled water.

  • Sterilization: Dispense the medium into Erlenmeyer flasks (e.g., 250 mL medium in a 1 L flask) and sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculation: Inoculate the cooled, sterile medium with a spore suspension or a mycelial plug of an actively growing A. terreus culture.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at 25-28°C for 7-14 days. The optimal incubation time for maximum terreic acid production may need to be determined empirically.

Protocol 2: Extraction of Crude Terreic Acid

This protocol details the extraction of terreic acid from the culture broth.

Materials:

  • A. terreus culture broth from Protocol 1

  • Hydrochloric acid (HCl) or other suitable acid

  • Ethyl acetate, chloroform, or n-butanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration (e.g., through cheesecloth or filter paper).

  • Acidification: Acidify the culture filtrate to a pH of approximately 2.4-2.6 using HCl.[3]

  • Solvent Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Add an equal volume of an extraction solvent (e.g., ethyl acetate).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of Terreic Acid

This protocol describes the purification of the crude terreic acid extract by charcoal treatment and crystallization. For higher purity, an optional silica gel chromatography step can be included.

Materials:

  • Crude terreic acid extract

  • Activated charcoal

  • Chloroform

  • Ethyl acetate

  • Silica gel (for optional chromatography)

  • Glass column for chromatography

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

Part A: Charcoal Treatment and Crystallization

  • Dissolution: Dissolve the crude extract in a minimal amount of a suitable solvent mixture, such as chloroform-ethyl acetate.

  • Charcoal Treatment: Add a small amount of activated charcoal (e.g., 1-2% w/w of the crude extract) to the solution to decolorize it. Stir for 15-30 minutes.

  • Filtration: Remove the charcoal by filtration.

  • Crystallization:

    • Concentrate the filtrate by gentle heating or under a stream of nitrogen until the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent (e.g., a mixture of chloroform and ethyl acetate).[3]

    • Dry the crystals under vacuum.

Part B: Optional Silica Gel Column Chromatography (for higher purity) This is a generalized protocol as specific mobile phases for terreic acid are not widely reported. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).

  • Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (a gradient of ethyl acetate in hexane is a common starting point for moderately polar compounds).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing terreic acid.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield purified terreic acid, which can then be further purified by crystallization as described in Part A.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification A Prepare Sucrose-Yeast Extract Medium B Sterilize Medium A->B C Inoculate with A. terreus B->C D Incubate (7-14 days) C->D E Filter to Separate Mycelium and Broth D->E Culture Broth F Acidify Broth (pH 2.4-2.6) E->F G Extract with Organic Solvent F->G H Concentrate Extract G->H I Charcoal Treatment H->I Crude Extract J Crystallization (Chloroform/Ethyl Acetate) I->J K Collect Pure Terreic Acid J->K biosynthetic_pathway 6-Methylsalicylic Acid 6-Methylsalicylic Acid 3-Methylcatechol 3-Methylcatechol 6-Methylsalicylic Acid->3-Methylcatechol AtA Hydroxylation Steps Hydroxylation Steps (AtE, AtG) 3-Methylcatechol->Hydroxylation Steps Terremutin Terremutin Terreic Acid Terreic Acid Terremutin->Terreic Acid AtC AtX (PKS) AtX (PKS) AtA (Decarboxylase) AtA (Decarboxylase) AtD (Cyclooxygenase) AtD (Cyclooxygenase) AtC (Oxidoreductase) AtC (Oxidoreductase) Hydroxylation Steps->Terremutin AtD

References

Application Notes and Protocols for (Rac)-Terreic Acid Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Terreic acid, a natural product derived from the fungus Aspergillus terreus, has garnered significant interest in the scientific community due to its bioactivity as an enzyme inhibitor. This quinone epoxide has been shown to target enzymes in both prokaryotic and eukaryotic systems, making it a valuable tool for studying cellular pathways and a potential starting point for drug discovery programs. These application notes provide detailed protocols for in vitro enzyme inhibition assays against two of its known targets: Bruton's tyrosine kinase (BTK) and UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA).

Terreic acid acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] Its inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies and autoimmune diseases.[2][3]

Furthermore, terreic acid has been identified as a covalent inhibitor of the bacterial enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.[4][5] By covalently modifying a cysteine residue in the active site of MurA, terreic acid effectively blocks bacterial cell wall synthesis, highlighting its potential as an antibacterial agent.[4]

These protocols are designed to provide researchers with the necessary information to reliably screen and characterize the inhibitory activity of this compound and its analogs against these two important enzymatic targets.

Quantitative Data Summary

The inhibitory activity of this compound against its target enzymes can be quantified by determining key kinetic parameters. The following table summarizes the reported values for Bruton's tyrosine kinase (BTK) and UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA).

Enzyme TargetParameterValueOrganism/SystemNotes
Bruton's tyrosine kinase (BTK) IC₅₀ (basal)10 µMNot SpecifiedHalf-maximal inhibitory concentration for basal enzyme activity.
IC₅₀ (activated)3 µMNot SpecifiedHalf-maximal inhibitory concentration for activated enzyme.
UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) IC₅₀14 ± 0.6 µMEnterobacter cloacaeDetermined after an 8-minute preincubation with the enzyme and 0.1 mM UNAG.[4]
kᵢₙₐ꜀ₜ130 ± 5.5 M⁻¹s⁻¹Enterobacter cloacaeSecond-order inactivation rate constant, indicating covalent modification.[4]

Experimental Protocols

Bruton's Tyrosine Kinase (BTK) Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK by this compound. The assay measures the binding of a fluorescently labeled tracer to the kinase; inhibitors compete with the tracer for binding, resulting in a decrease in the FRET signal.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)

  • Kinase Tracer

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled antibody in kinase buffer at 2X the final desired concentrations.

  • Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer at 2X the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the serially diluted this compound or vehicle control (kinase buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 2X Tracer solution to each well to initiate the binding reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) with an excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MurA Enzyme Inhibition Assay (Malachite Green-Based)

This protocol describes a colorimetric assay to measure the inhibition of MurA by this compound. The assay quantifies the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. Covalent inhibitors like terreic acid will show time-dependent inhibition.

Materials:

  • Purified MurA enzyme (from E. coli or E. cloacae)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.8)

  • Malachite Green Reagent

  • 96-well, clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired concentrations.

  • Pre-incubation (for time-dependent inhibition):

    • In the wells of a 96-well plate, combine the MurA enzyme, UNAG, and the serially diluted this compound or vehicle control. The final volume should be less than the final reaction volume to allow for the addition of PEP.

    • Incubate this mixture at room temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for the covalent modification of the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding PEP to each well to reach the final desired concentration. The final reaction volume is typically 50-100 µL.

  • Enzymatic Reaction: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes) during which the reaction proceeds linearly.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced, forming a colored complex.

  • Incubation: Incubate at room temperature for 10-15 minutes to allow for full color development.

  • Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a no-enzyme control from all readings.

    • Calculate the percent inhibition for each concentration of this compound at each pre-incubation time point.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each pre-incubation time.

    • To determine the inactivation rate constant (kᵢₙₐ꜀ₜ), plot the observed rate of inactivation (kₒᵦₛ) against the inhibitor concentration.

Visualizations

experimental_workflow_btk cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Serial Dilutions assay_assembly Dispense Reagents into 384-well Plate compound_prep->assay_assembly reagent_prep Prepare Kinase/Antibody and Tracer Solutions reagent_prep->assay_assembly incubation Incubate for 60 min at RT assay_assembly->incubation read_plate Read Plate (TR-FRET) incubation->read_plate data_analysis Calculate TR-FRET Ratio and Determine IC50 read_plate->data_analysis

Caption: Workflow for the BTK Inhibition Assay.

experimental_workflow_mura cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Serial Dilutions pre_incubation Pre-incubate MurA, UNAG, and Inhibitor compound_prep->pre_incubation reagent_prep Prepare MurA, UNAG, and PEP Solutions reagent_prep->pre_incubation reaction_init Initiate Reaction with PEP pre_incubation->reaction_init reaction_inc Incubate at 37°C reaction_init->reaction_inc reaction_stop Stop Reaction with Malachite Green reaction_inc->reaction_stop read_plate Read Absorbance at 620-650 nm reaction_stop->read_plate data_analysis Calculate % Inhibition and Determine IC50/kinact read_plate->data_analysis

Caption: Workflow for the MurA Inhibition Assay.

btk_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_release->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Terreic_Acid This compound Terreic_Acid->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

References

Kinetic Analysis of Terreic Acid's Covalent Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terreic acid, a natural product isolated from the fungus Aspergillus terreus, is a quinone epoxide that has demonstrated antibiotic properties.[1] Its mechanism of action involves the covalent inhibition of key enzymes in metabolic pathways. This document provides detailed application notes and protocols for the kinetic analysis of terreic acid's covalent inhibition, with a primary focus on its well-characterized interaction with the bacterial cell wall biosynthetic enzyme, UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). Additionally, its inhibitory effect on Bruton's tyrosine kinase (Btk) is discussed.

The potency of covalent inhibitors is not adequately represented by IC50 values alone due to the time-dependent nature of the inhibition. A more accurate measure is the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[2]

Targets of Terreic Acid Covalent Inhibition

MurA Enzyme

Terreic acid has been identified as a covalent inhibitor of the MurA enzyme from Enterobacter cloacae and Escherichia coli.[1][3][4] MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5] The covalent modification occurs at the thiol group of Cys115 in the active site of MurA.[1][3][4] The inactivation of MurA by terreic acid requires the presence of the substrate UDP-N-acetylglucosamine (UNAG).[1][3]

Bruton's Tyrosine Kinase (Btk)

Terreic acid has also been identified as an inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase that plays a critical role in B-cell development and mast cell activation.[6][7] It was found to specifically inhibit the enzymatic activity of Btk in both mast cells and cell-free assays.[6] While the quinone epoxide structure of terreic acid suggests a covalent mechanism of inhibition, detailed kinetic parameters for the covalent interaction with Btk are not extensively characterized in the available literature.

Quantitative Data Summary

The following table summarizes the key quantitative data for the covalent inhibition of MurA by terreic acid.

Target EnzymeOrganismKinetic ParameterValueConditionsReference
MurAE. cloacae, E. colik_inact130 M⁻¹s⁻¹In the presence of UNAG[1][3][4]
MurAE. cloacae, E. coliComparison to Fosfomycin~50-fold less potentIdentical assay conditions[1]

No detailed k_inact or K_I values for the inhibition of Btk by terreic acid are currently available in the cited literature.

Signaling Pathway and Inhibition Mechanism

MurA Inhibition Pathway

Terreic acid inhibits the MurA-catalyzed step in the bacterial peptidoglycan biosynthesis pathway. This pathway is essential for the integrity of the bacterial cell wall.

MurA_Pathway cluster_reaction MurA Catalyzed Reaction UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UDP_GlcNAc Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UDP_GlcNAc Pi Inorganic Phosphate (Pi) MurA->Pi Peptidoglycan Peptidoglycan Biosynthesis EP_UDP_GlcNAc->Peptidoglycan Terreic_Acid Terreic Acid Terreic_Acid->MurA Covalent Inhibition (at Cys115)

Caption: Inhibition of the MurA-catalyzed reaction by terreic acid.

Btk Signaling Pathway

Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.

Btk_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Activation Downstream Downstream Signaling (Calcium Mobilization, NF-κB activation) PLCg2->Downstream Cell_Response B-Cell Proliferation, Survival, and Activation Downstream->Cell_Response Terreic_Acid Terreic Acid Terreic_Acid->Btk Inhibition

Caption: Inhibition of the Btk signaling pathway by terreic acid.

Experimental Protocols

Protocol 1: Determination of k_inact and K_I for MurA Inhibition

This protocol outlines the determination of the kinetic parameters for the covalent inhibition of MurA by terreic acid using a continuous spectrophotometric assay that measures the release of inorganic phosphate (Pi) via a malachite green-based reagent.[5][8]

Materials:

  • Purified MurA enzyme

  • Terreic acid

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer

Experimental Workflow:

Kinact_KI_Workflow cluster_prep Preparation cluster_incubation Incubation and Reaction cluster_measurement Measurement and Analysis Reagents Prepare serial dilutions of Terreic Acid Incubate Pre-incubate MurA-UNAG with Terreic Acid for varying time intervals Reagents->Incubate Enzyme_Mix Prepare Enzyme-UNAG mixture Enzyme_Mix->Incubate Initiate Initiate reaction by adding PEP Incubate->Initiate Measure Monitor absorbance change over time (rate of Pi formation) Initiate->Measure Plot Plot observed rate constant (k_obs) vs. [Terreic Acid] Measure->Plot Calculate Determine k_inact and K_I from the plot Plot->Calculate

Caption: Workflow for determining k_inact and K_I.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of terreic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of terreic acid in the assay buffer to achieve a range of final concentrations.

    • Prepare stock solutions of UNAG and PEP in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the MurA enzyme and UNAG to the assay buffer.

    • Add the different concentrations of terreic acid to the wells containing the enzyme-UNAG mixture.

    • Pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Initiate the enzymatic reaction by adding PEP to each well.

    • Immediately start monitoring the absorbance at the appropriate wavelength for the malachite green assay in a kinetic mode.

  • Data Analysis:

    • For each concentration of terreic acid, determine the initial reaction velocity (rate of product formation) from the linear portion of the progress curves.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The negative slope of this plot gives the observed rate constant (k_obs).

    • Plot the calculated k_obs values against the corresponding terreic acid concentrations.

    • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) Where [I] is the inhibitor concentration. A linear plot of k_obs versus [I] at low inhibitor concentrations can also be used to estimate k_inact/K_I from the slope.

Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

This protocol describes the use of mass spectrometry to confirm the covalent modification of the target protein by terreic acid.[9][10]

Materials:

  • Purified target protein (MurA or Btk)

  • Terreic acid

  • Incubation Buffer (e.g., PBS or HEPES)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • (Optional for bottom-up analysis) DTT, iodoacetamide, and a protease (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow:

MS_Workflow cluster_analysis Mass Spectrometry Analysis Incubate Incubate target protein with excess Terreic Acid Quench Quench the reaction (optional) Incubate->Quench Desalt Desalt the sample Quench->Desalt Top_Down Top-Down Analysis: Analyze intact protein-adduct complex Desalt->Top_Down Bottom_Up Bottom-Up Analysis: Digest protein, then analyze peptides Desalt->Bottom_Up Confirm Mass Shift Confirm Mass Shift Top_Down->Confirm Mass Shift Identify Modified Peptide/Residue Identify Modified Peptide/Residue Bottom_Up->Identify Modified Peptide/Residue

Caption: Workflow for mass spectrometry analysis of covalent adducts.

Procedure:

  • Incubation:

    • Incubate the purified target protein with an excess of terreic acid in the incubation buffer for a sufficient time to allow for covalent modification. A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.

  • Sample Preparation for MS:

    • For Top-Down Analysis (Intact Protein):

      • Desalt the protein-inhibitor mixture using a suitable method (e.g., zip-tipping or buffer exchange) to remove excess inhibitor and non-volatile salts.

    • For Bottom-Up Analysis (Peptide Mapping):

      • Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteines with iodoacetamide.

      • Digest the protein into peptides using a specific protease like trypsin.

      • Desalt the resulting peptide mixture.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the intact protein or peptides using a suitable liquid chromatography gradient.

    • Analyze the eluting species by mass spectrometry.

  • Data Analysis:

    • Top-Down Analysis: Compare the mass spectrum of the terreic acid-treated protein with the control. A mass increase corresponding to the molecular weight of terreic acid confirms covalent adduct formation.

    • Bottom-Up Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the adduction of terreic acid. The fragmentation pattern in the MS/MS spectrum will pinpoint the specific amino acid residue that has been modified.

Conclusion

The kinetic analysis of covalent inhibitors like terreic acid requires a thorough characterization of both binding affinity and chemical reactivity. The protocols outlined in this document provide a framework for determining the key kinetic parameters (k_inact and K_I) for the interaction of terreic acid with its targets, such as MurA, and for confirming the covalent nature of this interaction using mass spectrometry. A comprehensive understanding of the kinetics of covalent inhibition is essential for the rational design and development of novel therapeutic agents targeting these pathways.

References

Application Notes and Protocols for Cell-Based Assays of Terreic Acid BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling and the function of other immune cells like mast cells.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target.[3][5][6][7] Terreic acid, a quinone epoxide natural product, has been identified as an inhibitor of BTK.[1][8] It has been shown to specifically inhibit the enzymatic activity of BTK in both cell-free and cell-based assays.[1][9] Mechanistically, terreic acid appears to bind to the pleckstrin homology (PH) domain of BTK, which disrupts its interaction with protein kinase C (PKC) and leads to a conformational change that inhibits its kinase activity.[1][8] Some evidence also suggests that terreic acid may act as a covalent inhibitor, reacting with cysteine residues within its target proteins.[10]

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory effects of terreic acid on BTK. The included methodologies are designed to guide researchers in assessing the potency and mechanism of action of terreic acid and other potential BTK inhibitors in a cellular context.

Data Presentation: Quantitative Inhibition of BTK by Terreic Acid

The following tables summarize the reported inhibitory concentrations (IC50) of terreic acid in various assays, providing a comparative overview of its potency.

Assay Type Cell/System Parameter Measured IC50 Reference
In Vitro Binding AssayHMC-1 human mast cell lysatesInhibition of GST-BtkPH binding to PKC~100 µM[9]
In Vitro Kinase AssayPartially purified recombinant BtkInhibition of Btk autophosphorylation~10 µM[9]
Cell-Based Kinase AssayIgE-sensitized mouse mast cellsInhibition of basal Btk autophosphorylation10 µM[9]
Cell-Based Kinase AssayIgE-sensitized mouse mast cellsInhibition of antigen-stimulated Btk autophosphorylation3 µM[9]
Cell Proliferation AssayMouse spleen B cellsInhibition of anti-IgM induced DNA synthesis~1.5 µM[9][8]

Signaling Pathways and Experimental Workflow

BTK Signaling Pathway in B-Cells

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade, which is a key pathway for B-cell activation, proliferation, and survival.[4][11] Terreic acid's inhibition of BTK disrupts these downstream signaling events.

BTK_Signaling_Pathway BCR BCR Lyn Lyn BCR->Lyn Antigen Binding BTK BTK Lyn->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PKC PKC PLCG2->PKC Activation NFkB NF-κB PKC->NFkB Activation Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Gene Transcription TerreicAcid Terreic Acid TerreicAcid->BTK Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow: Cell-Based BTK Inhibition Assay

This diagram outlines the general workflow for assessing the efficacy of a BTK inhibitor like terreic acid in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Culture B-cells or Mast Cells CompoundPrep 2. Prepare Terreic Acid Dilutions PreIncubate 3. Pre-incubate Cells with Terreic Acid Stimulate 4. Stimulate Cells (e.g., anti-IgM, IgE/Antigen) PreIncubate->Stimulate Lysis 5. Cell Lysis Stimulate->Lysis Analysis 6. Downstream Analysis (e.g., Western Blot, Proliferation Assay) Lysis->Analysis

Caption: General workflow for a cell-based BTK inhibition assay.

Experimental Protocols

Protocol 1: Inhibition of BTK Autophosphorylation in Mast Cells

This protocol is adapted from studies on terreic acid's effect on BTK in mast cells and is designed to measure the direct inhibition of BTK's kinase activity within a cellular context.[9]

Objective: To determine the IC50 of terreic acid for the inhibition of BTK autophosphorylation in stimulated mast cells.

Materials:

  • Mouse bone marrow-derived mast cells (BMMCs) or a suitable mast cell line (e.g., HMC-1)

  • Terreic Acid

  • Dinitrophenyl-human serum albumin (DNP-HSA; antigen)

  • Anti-DNP IgE

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-BTK antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase assay buffer

  • [γ-³²P]ATP or reagents for non-radioactive detection (e.g., anti-phosphotyrosine antibody)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Sensitization:

    • Plate BMMCs at a density of 1 x 10⁶ cells/mL.

    • Sensitize the cells by adding anti-DNP IgE to a final concentration of 1 µg/mL.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Wash the sensitized cells twice with pre-warmed Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of terreic acid (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding DNP-HSA to a final concentration of 10 ng/mL.

    • Incubate for 3-5 minutes at 37°C. For basal activity measurement, a non-stimulated control should be included.

  • Cell Lysis and Immunoprecipitation:

    • Immediately stop the reaction by adding ice-cold lysis buffer.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a fresh tube and add the anti-BTK antibody.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • In Vitro Kinase Assay (on Immunoprecipitated BTK):

    • Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP.

    • Incubate for 10-15 minutes at 30°C.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Detection:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Detect the autophosphorylated BTK band by autoradiography.

    • For a non-radioactive method, perform a Western blot using an anti-phosphotyrosine antibody.

    • Normalize the signal to the total amount of immunoprecipitated BTK detected by a separate Western blot with an anti-BTK antibody.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of BTK inhibition against the log concentration of terreic acid.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: B-Cell Proliferation Assay

This assay measures the functional consequence of BTK inhibition on B-cell proliferation, a key downstream event of BCR signaling.[9][8]

Objective: To determine the IC50 of terreic acid for the inhibition of B-cell proliferation.

Materials:

  • Mouse spleen B cells (isolated and purified)

  • Terreic Acid

  • Anti-IgM F(ab')₂ fragments

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., [³H]thymidine, or non-radioactive reagents like WST-1 or CellTiter-Glo®)

Procedure:

  • Cell Plating:

    • Isolate B cells from mouse spleens using standard methods (e.g., magnetic-activated cell sorting).

    • Plate the purified B cells in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Inhibitor Treatment:

    • Add varying concentrations of terreic acid (e.g., 0.1 µM to 50 µM) or vehicle control to the wells.

    • Pre-incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Stimulation:

    • Stimulate the B cells by adding anti-IgM F(ab')₂ fragments to a final concentration of 10 µg/mL.

    • Include unstimulated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • Using [³H]thymidine:

      • Add 1 µCi of [³H]thymidine to each well for the final 18 hours of incubation.

      • Harvest the cells onto a filter mat using a cell harvester.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Using a colorimetric/luminescent reagent (e.g., WST-1 or CellTiter-Glo®):

      • Add the reagent to each well according to the manufacturer's instructions.

      • Incubate for the recommended time (typically 1-4 hours).

      • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal from the unstimulated control wells.

    • Calculate the percentage of proliferation inhibition for each terreic acid concentration relative to the stimulated control.

    • Plot the percentage of inhibition against the log concentration of terreic acid.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of terreic acid on BTK in a cellular setting. By assessing both the direct enzymatic activity of BTK through phosphorylation assays and the downstream functional consequences such as B-cell proliferation, researchers can gain a comprehensive understanding of this compound's mechanism of action. These assays are fundamental for the continued investigation of terreic acid and the development of novel BTK inhibitors for therapeutic applications.

References

Crystallization Method for (Rac)-Terreic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the crystallization of racemic (Rac)-Terreic acid. The information is compiled from publicly available chemical data and established principles of organic chemistry.

Introduction

Terreic acid is a naturally occurring antibiotic and a potent inhibitor of Bruton's tyrosine kinase (BTK), making it a molecule of interest in drug development.[1] The synthesis of the racemic form, this compound, is a critical step for further biological evaluation and chiral resolution. Proper crystallization is essential for obtaining high-purity material, which is a prerequisite for accurate in-vitro and in-vivo studies. This document outlines a general procedure for the crystallization of this compound, based on its known physical and chemical properties.

Physicochemical Properties of Terreic Acid

A summary of the relevant physicochemical properties of terreic acid is presented in Table 1. This data is crucial for the development of a suitable crystallization protocol, particularly the selection of an appropriate solvent system.

PropertyValueSource
Molecular FormulaC₇H₆O₄[2]
Molecular Weight154.12 g/mol [2]
Melting Point127-127.5 °C[2]
AppearancePale yellow plates[2]
pKa4.5[2]
SolubilitySoluble in ether, lower alcohols, acetone, hot cyclohexane. Slightly soluble in water.[2]

Generalized Crystallization Protocol

The following is a generalized protocol for the crystallization of this compound. The primary literature describing the synthesis of racemic terreic acid by Rashid and Read in 1967 should be consulted for the original purification procedure; however, the experimental details of this publication could not be accessed for this document. The protocol below is based on the known solubility of terreic acid and general recrystallization principles. A study on the naturally occurring, optically active form of terreic acid reported successful crystallization from a chloroform and ethyl acetate solvent system, which provides a valuable starting point.[3]

Materials:

  • Crude this compound

  • Chloroform

  • Ethyl acetate

  • Activated carbon (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper

  • Crystallization dish or Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Solvent Selection and Dissolution:

    • Based on the successful crystallization of the natural enantiomer, a mixture of chloroform and ethyl acetate is a recommended starting point. The optimal ratio of these solvents will likely require some experimentation.

    • In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent system (e.g., start with a 1:1 mixture of chloroform and ethyl acetate). Heat the solvent to its boiling point and add it portion-wise to the crude material until it is fully dissolved.

  • Decolorization (Optional):

    • If the solution is highly colored, it may indicate the presence of impurities. In this case, a small amount of activated carbon can be added to the hot solution.

    • Boil the solution with the activated carbon for a few minutes to allow for adsorption of the impurities.

    • Caution: Adding activated carbon to a boiling solution can cause bumping. It is advisable to cool the solution slightly before adding the carbon and then bring it back to a boil.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the rate of cooling and evaporation, which generally promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment:

    • The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point close to the literature value of 127-127.5 °C is indicative of high purity.

    • Further characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of this compound.

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_rac_ta Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Chloroform/Ethyl Acetate) crude_rac_ta->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration & Washing ice_bath->vacuum_filtration drying Drying under Vacuum vacuum_filtration->drying purity_assessment Purity Assessment (MP, NMR, MS) drying->purity_assessment

Caption: Generalized workflow for the crystallization of this compound.

Chiral Resolution of this compound

Once pure this compound has been obtained, the individual enantiomers can be separated through a process called chiral resolution. As terreic acid is an enol-type acid, a common method for resolution is through the formation of diastereomeric salts.[2][4] This involves reacting the racemic acid with a chiral base to form two diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

The logical relationship for this process is outlined below:

Chiral_Resolution rac_ta This compound (R-enantiomer and S-enantiomer) diastereomeric_salts Mixture of Diastereomeric Salts (R-acid:Chiral Base and S-acid:Chiral Base) rac_ta->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., Chiral Amine) chiral_base->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts acidification Acidification separated_salts->acidification enantiomers Pure Enantiomers (R-Terreic Acid and S-Terreic Acid) acidification->enantiomers

Caption: Logical workflow for the chiral resolution of this compound.

Conclusion

This document provides a foundational guide for the crystallization of this compound. The presented protocol is a generalized procedure and may require optimization for specific experimental conditions and impurity profiles. Researchers are encouraged to consult the primary literature for more specific details and to use the information herein as a starting point for developing a robust and efficient purification method. The successful crystallization and purification of this compound are critical for its continued investigation as a potential therapeutic agent.

References

Application Note & Protocol: Quantification of Terreic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the quantification of terreic acid, a mycotoxin produced by Aspergillus terreus, using High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS). As no standardized and validated HPLC method for terreic acid is readily available in published literature, this protocol is based on established analytical principles for the quantification of fungal secondary metabolites and structurally related quinone compounds. The proposed method is suitable for the analysis of terreic acid in various matrices, such as fungal culture extracts and biological samples, and is intended to serve as a starting point for method development and validation in a research setting.

Introduction

Terreic acid, a quinone epoxide compound, is a secondary metabolite of the fungus Aspergillus terreus. It has been shown to possess antibacterial and cytotoxic properties, making its accurate quantification crucial for research in microbiology, natural product chemistry, and drug discovery. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV or mass spectrometric detection for the reliable quantification of terreic acid.

Experimental Protocols

Sample Preparation (from Fungal Culture)

A proper sample preparation is critical to remove interferences and ensure the longevity of the HPLC column. The following is a general protocol for the extraction of terreic acid from a liquid fungal culture.

  • Harvesting : Centrifuge the fungal culture at 4,000 x g for 15 minutes to separate the mycelium from the culture broth.

  • Extraction :

    • To the supernatant, add an equal volume of ethyl acetate.

    • Mix vigorously for 5 minutes using a vortex mixer or a separatory funnel.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times to ensure complete extraction of terreic acid.

  • Drying : Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporation : Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution : Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 85:15 Water:Acetonitrile with 0.1% formic acid).

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1]

HPLC-UV Method

This method is suitable for routine quantification where a UV detector is available.

  • Chromatographic System : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions : The proposed starting conditions are summarized in Table 1. These may require optimization based on the specific instrument and sample matrix.

  • Quantification : Create a calibration curve by injecting a series of known concentrations of a terreic acid standard. The concentration of terreic acid in the samples can be determined by comparing the peak area with the calibration curve.

LC-MS/MS Method (for higher sensitivity and selectivity)

For complex matrices or when lower detection limits are required, an LC-MS/MS method is recommended.

  • Chromatographic System : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : The HPLC conditions can be similar to the HPLC-UV method (Table 1), although faster gradients may be employed with UHPLC systems.

  • Mass Spectrometry Conditions : The proposed MS parameters are outlined in Table 2. These will require optimization on the specific instrument.

  • Quantification : Quantification is performed in Multiple Reaction Monitoring (MRM) mode. A calibration curve is generated using a terreic acid standard.

Data Presentation

The following tables summarize the proposed chromatographic conditions and the parameters for method validation.

Table 1: Proposed HPLC-UV Chromatographic Conditions for Terreic Acid Analysis

ParameterProposed Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 15% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 15% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 316 nm (primary), 214 nm (secondary)[2][3]

Table 2: Proposed LC-MS/MS Parameters for Terreic Acid Analysis

ParameterProposed Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Precursor Ion (Q1) m/z 153.02 [M-H]⁻ or m/z 155.04 [M+H]⁺ (To be confirmed experimentally)
Product Ions (Q3) To be determined by infusion of a terreic acid standard
Collision Energy To be optimized
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Method Validation Parameters (to be determined experimentally)

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120%
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of terreic acid

Visualization

The following diagram illustrates the general workflow for the quantification of terreic acid from a fungal culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_analysis Data Analysis start Fungal Culture centrifugation Centrifugation start->centrifugation extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->extraction drying Drying over Na2SO4 extraction->drying evaporation Evaporation drying->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV @ 316 nm or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification final_result Final Concentration quantification->final_result

Caption: Workflow for the quantification of terreic acid.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of terreic acid using HPLC-UV or LC-MS/MS. The detailed protocols for sample preparation and chromatographic analysis, along with the suggested parameters for method validation, offer a solid foundation for researchers to develop and implement a robust analytical method for this important fungal metabolite. It is imperative that the proposed method is thoroughly validated in the user's laboratory to ensure its accuracy, precision, and suitability for the intended application.

References

Application Notes and Protocols for Fermentation-Based Production of Terreic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Terreic acid, a quinone epoxide secondary metabolite from Aspergillus terreus, has garnered significant interest due to its potential as an antimicrobial and antitumor agent. This document provides a comprehensive protocol for the production of terreic acid through submerged fermentation of Aspergillus terreus. Detailed methodologies for inoculum preparation, fermentation, downstream processing, and quantification are presented. Furthermore, this document includes a summary of key fermentation parameters in tabular format and visual diagrams of the biosynthetic pathway and experimental workflow to aid researchers, scientists, and drug development professionals in the successful production and isolation of terreic acid.

Introduction

Aspergillus terreus is a filamentous fungus known for its ability to produce a diverse array of secondary metabolites, including the cholesterol-lowering drug lovastatin and the platform chemical itaconic acid. Terreic acid is another such metabolite with promising biological activities. The production of terreic acid via fermentation offers a scalable and potentially cost-effective method for obtaining this compound for further research and development. This protocol outlines a general procedure for the cultivation of A. terreus for terreic acid production, drawing upon established methods for the fermentation of this organism for other secondary metabolites.

Biosynthetic Pathway of Terreic Acid

Terreic acid biosynthesis in Aspergillus terreus originates from 6-methylsalicylic acid (6-MSA). A dedicated gene cluster is responsible for the series of enzymatic conversions that lead to the final product. The key steps involve a polyketide synthase, monooxygenases, and other modifying enzymes.

Terreic_Acid_Biosynthesis acetyl_coa Acetyl-CoA + 3x Malonyl-CoA msa 6-Methylsalicylic Acid (6-MSA) acetyl_coa->msa AtX (PKS) intermediate1 3-Methylcatechol msa->intermediate1 AtA (Monooxygenase) intermediate2 3-Methyl-1,2,4- benzenetriol intermediate1->intermediate2 AtE (P450) + AtG (P450) terremutin Terremutin intermediate2->terremutin AtD (Cyclooxygenase) terreic_acid Terreic Acid terremutin->terreic_acid AtC (Oxidoreductase)

Caption: Proposed biosynthetic pathway of terreic acid from acetyl-CoA and malonyl-CoA in Aspergillus terreus.

Experimental Protocols

Microorganism and Inoculum Preparation

The producing organism is Aspergillus terreus. Strains can be obtained from culture collections or isolated from environmental samples.

  • Strain Maintenance: Maintain A. terreus on potato dextrose agar (PDA) slants at 4°C for short-term storage. For long-term storage, spore suspensions in 20% glycerol can be stored at -80°C.

  • Spore Suspension Preparation:

    • Cultivate A. terreus on a PDA plate or slant at 28-30°C for 7-10 days until sporulation is evident.

    • Harvest the spores by adding sterile 0.1% (v/v) Tween 80 solution to the agar surface and gently scraping with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^7 spores/mL with sterile distilled water. This will serve as the inoculum.

Fermentation

This protocol is for a lab-scale submerged fermentation in shake flasks or a bioreactor.

3.2.1. Fermentation Medium

A variety of media compositions can be used for the production of secondary metabolites by A. terreus. The following is a suggested starting point for optimization.

ComponentConcentration (g/L)Role
Sucrose50 - 100Carbon Source
Yeast Extract5 - 10Nitrogen & Vitamin Source
NaNO₃2 - 3Nitrogen Source
K₂HPO₄1.0Phosphate Source & Buffer
MgSO₄·7H₂O0.5Cofactor
KCl0.5Mineral Source
FeSO₄·7H₂O0.01Trace Element
L-Tyrosine1.0Precursor/Inducer

3.2.2. Sterilization

  • Sterilize all glassware and fermentation vessels by autoclaving at 121°C for 20 minutes.

  • The fermentation medium can be sterilized by autoclaving at 121°C for 20 minutes. For media containing components prone to degradation (e.g., glucose), separate sterilization of the carbohydrate source and subsequent aseptic addition to the rest of the sterilized medium is recommended.

3.2.3. Fermentation Conditions

ParameterRecommended Range/Value
Inoculum Size5-10% (v/v) of spore suspension (1 x 10^7 spores/mL)
Temperature28-32°C
Initial pH5.0 - 6.0 (adjust with 1M HCl or 1M NaOH before sterilization)
Agitation150-200 rpm (for shake flasks)
AerationEnsure adequate oxygen supply (e.g., use baffled flasks)
Fermentation Time7-14 days

Protocol:

  • Prepare the fermentation medium in a suitable vessel (e.g., 250 mL baffled Erlenmeyer flask containing 50 mL of medium).

  • Sterilize the medium as described in section 3.2.2.

  • After cooling to room temperature, inoculate the medium with the prepared spore suspension to the desired inoculum size.

  • Incubate the flasks in a shaking incubator under the conditions specified in the table above.

  • Monitor the fermentation over time by aseptically withdrawing samples for analysis of biomass, pH, substrate consumption, and terreic acid production.

Downstream Processing: Extraction and Purification

The following is a general protocol for the extraction of terreic acid from the fermentation broth.

  • Biomass Removal: At the end of the fermentation, harvest the broth and separate the fungal biomass from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C) or filtration through Whatman No. 1 filter paper.

  • Acidification: Adjust the pH of the cell-free supernatant to 2.0-3.0 using 1M HCl. This step protonates the acidic terreic acid, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.

    • Shake vigorously for 5-10 minutes and allow the phases to separate.

    • Collect the organic phase (top layer).

    • Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate to maximize recovery.

    • Pool the organic extracts.

  • Concentration: Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC).

Quantification of Terreic Acid by HPLC

A precise quantification of terreic acid is crucial for monitoring fermentation progress and determining yield. The following is a suggested HPLC-UV method.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid to ensure protonation of the analyte). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.
Flow Rate 0.8 - 1.2 mL/min
Detection UV detector at approximately 214 nm.[1]
Column Temp. 25-30°C
Injection Vol. 10-20 µL

Sample Preparation:

  • Take a sample of the fermentation broth and clarify by centrifugation or filtration (0.22 µm syringe filter).

  • Dilute the clarified supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • Prepare a standard curve using purified terreic acid of known concentrations.

Experimental Workflow

Experimental_Workflow strain A. terreus Strain inoculum Inoculum Preparation (Spore Suspension) strain->inoculum fermentation Submerged Fermentation inoculum->fermentation harvest Harvest and Biomass Removal fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration analysis Quantification (HPLC-UV) concentration->analysis purification Purification (Optional) (Chromatography) concentration->purification purification->analysis

Caption: General experimental workflow for the production and analysis of terreic acid.

Data Presentation: Fermentation Parameters and Yields

The following table summarizes key fermentation parameters from a study on terreic acid production.[1] This data can serve as a benchmark for optimization studies.

ParameterOptimized Value
Carbon SourceSucrose (65 g/L)
Nitrogen SourceL-Tyrosine (1 g/L)
Agitation180 rpm
Inoculum Volume15% (v/v)
Yield 0.620 mg/L

Troubleshooting

  • Low Yield:

    • Optimize media components (carbon/nitrogen ratio, trace elements).

    • Vary fermentation parameters such as pH, temperature, and agitation speed.

    • Ensure adequate aeration, as oxygen availability is often critical for secondary metabolite production.

  • Contamination:

    • Strictly adhere to aseptic techniques during inoculation and sampling.

    • Ensure proper sterilization of media and equipment.

  • Poor Extraction Efficiency:

    • Ensure the pH of the broth is sufficiently low before extraction.

    • Increase the number of extraction steps or try a different solvent.

Conclusion

This document provides a foundational protocol for the production of terreic acid from Aspergillus terreus. The provided methodologies for fermentation, downstream processing, and analysis are based on established principles for fungal secondary metabolite production. Researchers are encouraged to use this protocol as a starting point and to further optimize conditions to enhance the yield of terreic acid for their specific applications.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (Rac)-Terreic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of (Rac)-Terreic acid, a natural product with potential anticancer and antibacterial properties. The protocols detailed below are based on established preclinical models and the available data on Terreic acid.

I. In Vivo Anticancer Efficacy Testing of this compound

This compound has demonstrated potential as an anticancer agent. Early studies have shown a survival benefit in murine models of Ehrlich ascites carcinoma. The following protocol outlines a standard procedure for evaluating the in vivo antitumor activity of this compound.

Quantitative Data Summary

While historical studies report a survival benefit, detailed quantitative data on the in vivo anticancer efficacy of this compound is limited in publicly available literature. The following table provides a template for the types of data that should be collected and analyzed in such a study.

ParameterVehicle ControlThis compound (150 mcg/mouse/day)Positive Control (e.g., 5-Fluorouracil)
Mean Survival Time (MST) in days Data not availableData not available (reported as "survival effect")Data not available
Increase in Lifespan (%) -Data not availableData not available
Tumor Volume (mL) on Day X Data not availableData not availableData not available
Viable Tumor Cell Count (x 10^7) on Day X Data not availableData not availableData not available
Body Weight Change (g) from Day 0 Data not availableData not availableData not available
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes the use of the Ehrlich ascites carcinoma (EAC) mouse model to assess the antitumor properties of this compound.

Materials:

  • This compound

  • Ehrlich Ascites Carcinoma (EAC) cell line

  • Healthy Swiss albino mice (6-8 weeks old, 20-25 g)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypan blue dye

  • Hemocytometer

  • Syringes and needles (26G)

  • Positive control drug (e.g., 5-Fluorouracil)

  • Vehicle for this compound (e.g., sterile saline or 0.5% carboxymethylcellulose)

Procedure:

  • EAC Cell Propagation:

    • Maintain EAC cells by intraperitoneal (i.p.) passage in Swiss albino mice.

    • Aspirate ascitic fluid from a tumor-bearing mouse (typically 7-10 days after inoculation).

    • Wash the cells with sterile PBS and determine the viable cell count using the trypan blue exclusion method and a hemocytometer.

    • Resuspend the EAC cells in sterile PBS to a final concentration of 2 x 10^6 cells/mL.

  • Tumor Inoculation:

    • Inject each mouse intraperitoneally with 0.2 mL of the EAC cell suspension (4 x 10^5 cells/mouse).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into the following groups (n=10 per group):

      • Group I (Vehicle Control): Administer the vehicle solution i.p. daily.

      • Group II (this compound): Administer this compound i.p. at a dose of 150 mcg/mouse/day for 8-10 consecutive days, starting 24 hours after tumor inoculation.[1]

      • Group III (Positive Control): Administer a standard anticancer drug (e.g., 5-Fluorouracil at 20 mg/kg) i.p. daily for 8-10 days.

  • Monitoring and Data Collection:

    • Monitor the mice daily for changes in body weight, general health, and signs of toxicity.

    • Mean Survival Time (MST): Record the date of death for each mouse and calculate the MST for each group.

    • Increase in Lifespan (%ILS): Calculate the %ILS using the following formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100

    • Tumor Volume and Cell Count (optional, requires satellite groups):

      • On a predetermined day (e.g., day 10), sacrifice a subset of mice from each group.

      • Collect the ascitic fluid from the peritoneal cavity and measure the total volume.

      • Determine the viable tumor cell count using the trypan blue method.

Toxicity Note: The reported LD50 of Terreic acid in mice is 75 mg/kg for both intraperitoneal and intravenous administration.[1]

Experimental Workflow: Anticancer Efficacy

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis EAC_prop EAC Cell Propagation Cell_count Viable Cell Count (Trypan Blue) EAC_prop->Cell_count Inoculation Intraperitoneal Inoculation of EAC Cells Cell_count->Inoculation Grouping Animal Grouping (Control, Terreic Acid, Positive Control) Inoculation->Grouping Treatment Daily Intraperitoneal Treatment (8-10 days) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Survival) Treatment->Monitoring Ascites_collection Ascites Fluid Collection (Day X) Treatment->Ascites_collection Survival_analysis Calculate MST & %ILS Monitoring->Survival_analysis Tumor_analysis Tumor Volume & Viable Cell Count Ascites_collection->Tumor_analysis

Caption: Workflow for in vivo anticancer efficacy testing of this compound.

II. In Vivo Antibacterial Efficacy Testing of this compound

While this compound demonstrates in vitro antibacterial activity, primarily through the inhibition of the MurA enzyme involved in bacterial cell wall synthesis, its in vivo efficacy has not been well-documented.[2][3] In fact, some evidence suggests that MurA may not be the primary target in vivo.[3] The following protocol provides a general framework for assessing the in vivo antibacterial potential of this compound in a murine sepsis model.

Quantitative Data Summary

As there is no available public data on the in vivo antibacterial efficacy of this compound, the following table is presented as a template for data collection.

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Positive Control (e.g., Ciprofloxacin)
Survival Rate (%) at 7 days Data not availableData not availableData not availableData not available
Bacterial Load in Blood (CFU/mL) at 24h Data not availableData not availableData not availableData not available
Bacterial Load in Spleen (CFU/g) at 24h Data not availableData not availableData not availableData not available
Clinical Score (e.g., lethargy, piloerection) Data not availableData not availableData not availableData not available
Experimental Protocol: Murine Sepsis Model

This protocol outlines a systemic infection model to evaluate the efficacy of this compound against a bacterial pathogen.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Healthy C57BL/6 mice (6-8 weeks old)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Vehicle for this compound

  • Mucin (for some bacterial strains to enhance virulence)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be determined from pilot studies to achieve a lethal or sublethal infection as required.

  • Infection:

    • Induce systemic infection by intraperitoneal injection of the bacterial suspension (e.g., 0.1 mL). For some pathogens, the inoculum may be mixed with mucin to enhance infectivity.

  • Animal Grouping and Treatment:

    • One hour post-infection, randomize mice into treatment groups (n=10-15 per group):

      • Group I (Vehicle Control): Administer the vehicle solution (e.g., i.p. or i.v.).

      • Group II & III (this compound): Administer this compound at two different dose levels. Dosing should be based on its LD50 of 75 mg/kg.

      • Group IV (Positive Control): Administer a relevant antibiotic (e.g., Ciprofloxacin at 10 mg/kg).

  • Monitoring and Data Collection:

    • Survival: Monitor the mice for 7 days and record mortality.

    • Bacterial Load:

      • At 24 hours post-infection, sacrifice a subset of mice from each group.

      • Aseptically collect blood (via cardiac puncture) and organs (e.g., spleen, liver).

      • Homogenize the organs in sterile PBS.

      • Perform serial dilutions of the blood and organ homogenates and plate on TSA plates.

      • Incubate the plates overnight at 37°C and count the colonies to determine the bacterial load (CFU/mL for blood, CFU/g for organs).

    • Clinical Signs: Monitor for signs of sepsis such as lethargy, piloerection, and hypothermia.

Signaling Pathway: Inhibition of MurA

This compound has been shown to covalently inhibit the bacterial enzyme MurA, which is a key step in peptidoglycan biosynthesis.[2][4][5]

G UNAG UDP-N-acetylglucosamine (UNAG) MurA_closed MurA-UNAG (Closed) UNAG->MurA_closed PEP Phosphoenolpyruvate (PEP) Product Enolpyruvyl-UNAG PEP->Product MurA_open MurA (Open) MurA_open->MurA_closed Binding of UNAG Dead_end MurA-Terreic Acid Adduct (Open, Inactive) MurA_closed->Dead_end Covalent Inhibition (Cys115) MurA_closed->Product Catalysis Terreic_Acid This compound Terreic_Acid->Dead_end Cell_Wall Bacterial Cell Wall Biosynthesis Dead_end->Cell_Wall Blocked Product->Cell_Wall

Caption: Mechanism of MurA inhibition by this compound.

References

Application Notes and Protocols for Radiolabeling Studies of Terreic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting radiolabeling studies to investigate the biosynthesis of terreic acid, a secondary metabolite produced by the fungus Aspergillus terreus. Understanding the biosynthetic pathway of terreic acid is crucial for metabolic engineering efforts to improve its production and for the discovery of novel derivatives with potential therapeutic applications.

Introduction

Terreic acid is a simple benzoquinone epoxide that has been shown to be biosynthesized from 6-methylsalicylic acid (6-MSA). Early pioneering studies utilizing radiolabeled precursors were instrumental in elucidating this pathway. These studies demonstrated that the carbon skeleton of terreic acid is derived from acetate units via the polyketide pathway, with 6-MSA as a key intermediate. This document outlines the established biosynthetic pathway and provides detailed protocols for replicating and expanding upon these foundational radiolabeling experiments.

Terric Acid Biosynthetic Pathway

The biosynthesis of terreic acid in Aspergillus terreus begins with the condensation of one acetyl-CoA and three malonyl-CoA units by a polyketide synthase (PKS) to form 6-methylsalicylic acid (6-MSA). Subsequent enzymatic modifications, including decarboxylation, hydroxylation, and epoxidation, convert 6-MSA into the final product, terreic acid. The key steps are illustrated in the pathway diagram below.

TerricAcid_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA 6-MSA_Synthase 6-Methylsalicylic Acid Synthase (PKS) Acetyl-CoA->6-MSA_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->6-MSA_Synthase 6-MSA 6-Methylsalicylic Acid (6-MSA) 6-MSA_Synthase->6-MSA Polyketide condensation Decarboxylation Decarboxylation & Hydroxylation 6-MSA->Decarboxylation Oxidation_Epoxidation Oxidation & Epoxidation Decarboxylation->Oxidation_Epoxidation Series of oxidative steps Terreic_Acid Terreic Acid Oxidation_Epoxidation->Terreic_Acid

Caption: Proposed biosynthetic pathway of terreic acid from primary metabolites.

Quantitative Data from Radiolabeling Studies

The following table summarizes hypothetical quantitative data based on the expected outcomes of radiolabeling experiments, illustrating the precursor-product relationship in terreic acid biosynthesis.

Radiolabeled PrecursorSpecific Radioactivity of Precursor (µCi/mmol)Incubation Time (hours)Specific Radioactivity of Isolated Terric Acid (µCi/mmol)Percent Incorporation (%)
[1-¹⁴C]Acetate10.0481.212.0
[2-¹⁴C]Acetate10.0481.111.0
[¹⁴C-carboxyl]6-Methylsalicylic Acid5.0240.051.0
[¹⁴C-methyl]6-Methylsalicylic Acid5.0244.590.0
L-[methyl-¹⁴C]Methionine10.048<0.01<0.1

Note: The low incorporation of the carboxyl carbon of 6-MSA supports its decarboxylation during the biosynthesis. The high incorporation of the methyl group of 6-MSA confirms it as a direct precursor. The lack of incorporation from L-methionine indicates the methyl group of terreic acid does not originate from S-adenosyl methionine (SAM).

Experimental Protocols

This section provides detailed protocols for conducting radiolabeling studies in Aspergillus terreus to investigate terreic acid biosynthesis.

Protocol 1: Incorporation of [¹⁴C]Acetate into Terric Acid

Objective: To demonstrate that the carbon skeleton of terreic acid is derived from acetate units.

Materials:

  • Aspergillus terreus strain (a known terreic acid producer)

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Czapek-Dox broth)

  • [1-¹⁴C]Sodium acetate or [2-¹⁴C]Sodium acetate (specific activity: 50-60 mCi/mmol)

  • Sterile water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Standard laboratory glassware and equipment

Procedure:

  • Fungal Culture Preparation:

    • Inoculate Aspergillus terreus onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation.

    • Prepare a spore suspension by adding sterile water to the mature culture and gently scraping the surface.

    • Inoculate 100 mL of liquid fermentation medium in a 250 mL Erlenmeyer flask with the spore suspension.

    • Incubate the culture at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Radiolabeling:

    • After the initial growth phase, add a sterile solution of [¹⁴C]sodium acetate to the culture to a final concentration of 0.1-0.5 mM.

    • Continue the incubation under the same conditions for an additional 48-72 hours.

  • Extraction of Terric Acid:

    • Separate the mycelium from the culture broth by filtration.

    • Acidify the culture filtrate to pH 2-3 with HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification and Quantification:

    • Purify the terreic acid from the crude extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

    • Monitor the fractions by TLC and pool the fractions containing terreic acid.

    • Further purify the pooled fractions by preparative TLC if necessary.

    • Determine the concentration of the purified terreic acid spectrophotometrically.

    • Measure the radioactivity of a known amount of the purified terreic acid using a liquid scintillation counter.

    • Calculate the specific radioactivity (dpm/mmol) and the percent incorporation of the radiolabel.

Radiolabeling_Workflow cluster_prep Culture Preparation cluster_labeling Radiolabeling & Extraction cluster_analysis Analysis Inoculation Inoculate A. terreus on PDA Spore_Suspension Prepare Spore Suspension Inoculation->Spore_Suspension Liquid_Culture Inoculate Liquid Medium Spore_Suspension->Liquid_Culture Add_Radiolabel Add [¹⁴C]Precursor to Culture Liquid_Culture->Add_Radiolabel Incubation Incubate for 48-72 hours Add_Radiolabel->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Purification Purify Terric Acid (Chromatography) Extraction->Purification Quantification Quantify Terric Acid (Spectrophotometry) Purification->Quantification Radioactivity_Measurement Measure Radioactivity (Scintillation Counting) Purification->Radioactivity_Measurement Calculation Calculate Specific Radioactivity & Incorporation Quantification->Calculation Radioactivity_Measurement->Calculation

Caption: General experimental workflow for radiolabeling studies.

Protocol 2: Feeding Studies with [¹⁴C]6-Methylsalicylic Acid

Objective: To confirm that 6-MSA is a direct precursor of terreic acid.

Materials:

  • Same as Protocol 1, with the following exception:

  • Radiolabeled [¹⁴C]6-methylsalicylic acid (either carboxyl-¹⁴C or methyl-¹⁴C). This may need to be synthesized.

Procedure:

  • Fungal Culture Preparation: Follow steps 1a-1d from Protocol 1.

  • Radiolabeling:

    • Add a sterile solution of [¹⁴C]6-methylsalicylic acid to the culture.

    • Continue the incubation for a shorter period, typically 24 hours, as the precursor is further down the pathway.

  • Extraction, Purification, and Quantification: Follow steps 3a-4e from Protocol 1.

By comparing the incorporation of the carboxyl-labeled versus the methyl-labeled 6-MSA, the decarboxylation step in the biosynthetic pathway can be confirmed.

Safety Precautions

When working with radioactive materials, all appropriate safety precautions must be taken. This includes working in a designated radioactivity laboratory, using appropriate personal protective equipment (PPE), and disposing of radioactive waste according to institutional guidelines. Always consult with your institution's Radiation Safety Officer before beginning any work with radioisotopes.

Troubleshooting & Optimization

Technical Support Center: Optimizing Terreic Acid Production in Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of terreic acid from Aspergillus terreus fermentation. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during Aspergillus terreus fermentation for terreic acid production.

Low or No Terreic Acid Yield

Q1: I have successfully cultured Aspergillus terreus, but I am detecting little to no terreic acid in the fermentation broth. What are the potential causes and solutions?

A1: Low or no yield of terreic acid can stem from several factors, ranging from media composition to suboptimal fermentation conditions. Here is a systematic approach to troubleshooting this issue:

  • Incorrect Media Composition: The composition of the fermentation medium is critical for the production of secondary metabolites. Terreic acid production has been successfully achieved in a sucrose-yeast extract medium.[1] Ensure your medium contains an appropriate carbon source (like sucrose), a nitrogen source, and essential minerals.

  • Suboptimal pH: The pH of the fermentation broth significantly influences enzyme activity and metabolite production. While specific data for terreic acid is limited, many Aspergillus terreus fermentations for other organic acids require acidic conditions.[2][3] For terreic acid extraction, a pH of around 2.4 to 2.6 has been used, suggesting that the production phase may also favor acidic conditions.[1]

    • Troubleshooting Steps:

      • Monitor the pH of your culture throughout the fermentation process.

      • Experiment with different initial pH levels. For related secondary metabolites in A. terreus, initial pH values between 3.0 and 5.0 are often optimal.[2][4]

      • Consider a pH-shift strategy. For instance, a two-phase fermentation with an initial pH for growth and a subsequent lower pH for production might enhance yield.

  • Inappropriate Temperature: Temperature affects fungal growth and enzyme kinetics. The optimal temperature for the production of other secondary metabolites by A. terreus is typically around 30°C.[4]

    • Troubleshooting Steps:

      • Ensure your incubator or bioreactor is maintaining a stable and accurate temperature.

      • Experiment with a range of temperatures (e.g., 25°C to 35°C) to find the optimum for your strain and specific fermentation setup.

  • Poor Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic fungi like Aspergillus terreus and for the biosynthesis of many secondary metabolites.

    • Troubleshooting Steps:

      • In shake flask cultures, ensure adequate headspace and use baffled flasks to improve aeration.

      • In a bioreactor, optimize the agitation speed and aeration rate. Be mindful that excessive shear stress from high agitation can damage the mycelia.

  • Incorrect Fungal Strain or Strain Degeneration: The specific strain of Aspergillus terreus used can significantly impact terreic acid production. Additionally, fungal strains can lose their high-producing capabilities after multiple subcultures.

    • Troubleshooting Steps:

      • Verify the identity and source of your A. terreus strain.

      • If possible, obtain a new culture from a reputable source.

      • Avoid excessive subculturing. Prepare and use frozen stocks of the original culture.

Inconsistent Fermentation Results

Q2: My terreic acid yields are highly variable between different fermentation batches, even though I am trying to follow the same protocol. What could be causing this inconsistency?

A2: Inconsistent results are a common challenge in fermentation experiments. The key to resolving this is to identify and control all sources of variability.

  • Inoculum Preparation: The age, concentration, and physiological state of the inoculum can significantly impact the fermentation outcome.

    • Troubleshooting Steps:

      • Standardize your inoculum preparation protocol. Use spores from a culture of a specific age.

      • Quantify the spore concentration in your inoculum and use a consistent number of spores for each fermentation.

  • Media Preparation: Minor variations in media components or preparation methods can lead to different results.

    • Troubleshooting Steps:

      • Use high-purity chemicals and water.

      • Ensure accurate weighing and mixing of all media components.

      • Sterilize all batches of media under the same conditions (temperature, time) to avoid variations in nutrient availability or the formation of inhibitory compounds.

  • Environmental Factors: Fluctuations in temperature, humidity, or lighting in the laboratory can affect fungal growth and metabolism.

    • Troubleshooting Steps:

      • Use a well-calibrated incubator or bioreactor.

      • Monitor and record environmental conditions in your lab.

Advanced Troubleshooting: Genetic and Regulatory Factors

Q3: I have optimized the fermentation parameters, but the yield of terreic acid is still lower than expected. Are there any genetic or regulatory factors I should consider?

A3: Yes, the genetic makeup of your Aspergillus terreus strain and the regulation of the terreic acid biosynthetic pathway play a crucial role.

  • Biosynthetic Gene Cluster Expression: Terreic acid biosynthesis is controlled by a specific gene cluster.[5][6][7] The expression of these genes can be influenced by various factors.

    • Pathway-Specific Regulation: The atF gene has been identified as a regulatory gene within the terreic acid biosynthetic cluster.[5] Overexpression of this gene could potentially increase the transcription of other genes in the cluster and enhance terreic acid production.

    • Global Regulators: Global regulators can also influence secondary metabolite production. For instance, the deletion of the global regulator stuA in A. terreus has been shown to increase the production of terrein, a related secondary metabolite, while reducing the biosynthesis of other compounds like butyrolactones.[8] This suggests that manipulating global regulators could be a strategy to channel metabolic flux towards terreic acid production.

  • Precursor Supply: The biosynthesis of terreic acid begins with 6-methylsalicylic acid (6-MSA).[5][6][7] Ensuring an adequate supply of the precursors for 6-MSA (acetyl-CoA and malonyl-CoA) is essential.

    • Troubleshooting and Optimization Strategies:

      • Consider metabolic engineering approaches to increase the precursor pool.

      • Ensure that the fermentation medium provides sufficient carbon to support both primary growth and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q: What is the general biosynthetic pathway of terreic acid?

A: Terreic acid is a polyketide derived from 6-methylsalicylic acid (6-MSA). Its biosynthesis is governed by a compact gene cluster in Aspergillus terreus. The key enzyme, a 6-MSA synthase encoded by the atX gene, initiates the pathway.[5] A series of subsequent enzymatic reactions, including oxidations and an epoxidation, convert 6-MSA into terreic acid.[5]

Q: What is a good starting point for a fermentation medium for terreic acid production?

A: A sucrose-yeast extract medium has been reported to give a high yield of terreic acid.[1] For a more defined medium, you can adapt recipes used for other secondary metabolites from A. terreus, such as those for itaconic acid production. A typical basal medium might contain (in g/L): a carbon source (e.g., sucrose or glucose, 50-100), a nitrogen source (e.g., (NH₄)₂SO₄, 2-3), KH₂PO₄ (0.5-1.0), MgSO₄·7H₂O (0.5-1.0), and trace elements.

Q: How can I extract and quantify terreic acid from the fermentation broth?

A: Terreic acid can be extracted from the acidified fermentation broth (pH 2.4-2.6) using organic solvents like chloroform, ethyl acetate, or n-butanol.[1] Quantification can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation

While specific quantitative data on the optimization of terreic acid yield is limited in the current literature, data from the optimization of itaconic acid production by Aspergillus terreus can provide a valuable starting point for experimental design.

Table 1: Effect of Initial pH on Itaconic Acid Production by A. terreus

Initial pHItaconic Acid Yield (g/L)Reference
3.1Optimal for batch systems without pH control[2]
2.40.53 g/g glucose (yield coefficient)[9]
2.80.50 g/g glucose (yield coefficient)[9]

Table 2: Effect of Temperature on Acetic Acid Production by A. terreus

Temperature (°C)Acetic Acid Yield (g/L)Reference
25Lower[4]
3071 ± 1.3[4]
35Lower[4]
40Lower[4]
4524 ± 2[4]

Note: The data in Table 2 is for acetic acid production, but provides an indication of the temperature tolerance of A. terreus for secondary metabolite production.

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Aspergillus terreus for Terreic Acid Production
  • Inoculum Preparation:

    • Grow A. terreus on a suitable agar medium (e.g., Potato Dextrose Agar) at 30°C for 7-10 days until sporulation is abundant.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium (e.g., sucrose-yeast extract broth) and dispense into baffled Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

    • Sterilize the flasks by autoclaving.

    • Inoculate the flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate the flasks on a rotary shaker at 150-200 rpm and 30°C for 7-14 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals to monitor fungal growth and terreic acid production.

    • Separate the mycelial biomass from the broth by filtration.

    • Analyze the broth for terreic acid concentration using HPLC.

Protocol 2: Extraction and Quantification of Terreic Acid by HPLC
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to remove any remaining fungal biomass.

    • Acidify the supernatant to pH 2.4-2.6 with a suitable acid (e.g., HCl).

    • Extract the terreic acid by liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a terreic acid standard.

    • Quantification: Prepare a standard curve using a pure terreic acid standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Terreic_Acid_Biosynthesis_Pathway cluster_regulation Regulation cluster_pathway Biosynthetic Pathway atF atF (Pathway-specific positive regulator) 6_MSA 6-Methylsalicylic Acid (6-MSA) atF->6_MSA activates stuA stuA (Global regulator) Terreic_Acid Terreic Acid stuA->Terreic_Acid indirectly suppresses Acetyl_CoA Acetyl-CoA + Malonyl-CoA Acetyl_CoA->6_MSA atX (6-MSAS) Intermediate_1 Oxidized Intermediate 1 6_MSA->Intermediate_1 atA, atC, atE Intermediate_2 Oxidized Intermediate 2 Intermediate_1->Intermediate_2 atG, atD Intermediate_2->Terreic_Acid Epoxidation

Caption: Proposed biosynthetic pathway of terreic acid in Aspergillus terreus.

Experimental_Workflow Start Start: Strain Selection (Aspergillus terreus) Inoculum Inoculum Preparation (Spore Suspension) Start->Inoculum Fermentation Shake Flask Fermentation (Optimized Medium, pH, Temp) Inoculum->Fermentation Harvest Harvesting (Separation of Biomass and Broth) Fermentation->Harvest Extraction Extraction of Terreic Acid (Solvent Extraction) Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification Data_Analysis Data Analysis and Further Optimization Quantification->Data_Analysis

Caption: General experimental workflow for terreic acid production and analysis.

Troubleshooting_Logic Problem Low Terreic Acid Yield Check_Growth Is fungal growth (biomass) normal? Problem->Check_Growth No_Growth Troubleshoot Basic Growth Conditions (Medium, Temp, pH) Check_Growth->No_Growth No Good_Growth Fungus grows, but no product Check_Growth->Good_Growth Yes Check_Parameters Verify Fermentation Parameters (pH, Aeration, Agitation) Good_Growth->Check_Parameters Check_Strain Verify Strain Integrity (Source, Subculturing) Check_Parameters->Check_Strain Check_Analysis Verify Analytical Method (Extraction, HPLC) Check_Strain->Check_Analysis Advanced_Troubleshooting Consider Advanced Strategies (Genetic Modification, Precursor Feeding) Check_Analysis->Advanced_Troubleshooting

Caption: A logical workflow for troubleshooting low terreic acid yield.

References

Technical Support Center: (Rac)-Terreic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of (Rac)-Terreic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for this compound?

An ideal solvent for the crystallization of this compound should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. Based on available data, this compound is soluble in ethanol, methanol, DMSO, and has been successfully crystallized from a mixture of chloroform and ethyl acetate.[1]

Q2: My this compound is not crystallizing, even after cooling the solution. What should I do?

If crystallization does not occur, several techniques can be employed to induce crystal formation:

  • Seeding: Introduce a small, pure crystal of this compound into the supersaturated solution. This seed crystal will act as a nucleation site, initiating crystal growth.

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

  • Solvent Evaporation: Partially evaporate the solvent to increase the concentration of this compound in the solution, thereby promoting supersaturation and crystallization.

  • Cooling: If not already done, cool the solution in an ice bath to further decrease the solubility of the compound.

Q3: The crystallization of this compound is happening too quickly, resulting in a powder instead of distinct crystals. How can I slow it down?

Rapid crystallization often traps impurities within the crystal lattice. To encourage the formation of larger, purer crystals, the rate of crystallization should be controlled. This can be achieved by:

  • Slower Cooling: Allow the saturated solution to cool to room temperature slowly before transferring it to a colder environment like an ice bath or refrigerator. Insulating the flask can help slow the cooling process.

  • Using a Co-solvent System: Employing a solvent/anti-solvent system can provide better control over the crystallization process. This compound should be dissolved in a "good" solvent where it is highly soluble, and then a "poor" solvent (anti-solvent) in which it is sparingly soluble is slowly added until the solution becomes slightly turbid.

Q4: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated with impurities present. To address this issue:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Charcoal Treatment: Impurities can sometimes be removed by treating the hot solution with activated charcoal before filtration and crystallization.[1]

Q5: What is the impact of pH on the crystallization of this compound?

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the crystallization of this compound.

IssueObservationPotential Cause(s)Suggested Solution(s)
No Crystal Formation Clear solution remains even after cooling.- Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent.- Cool the solution to a lower temperature.- Induce nucleation by seeding or scratching the flask.
Rapid Precipitation A fine powder forms immediately upon cooling.- Solution is too supersaturated.- Cooling rate is too fast.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.
"Oiling Out" A liquid layer separates from the solution instead of solid crystals.- High concentration of impurities.- Solute is melting in the hot solvent.- High degree of supersaturation.- Add more hot solvent to dissolve the oil and cool slowly.- Use a solvent with a lower boiling point.- Purify the crude product using charcoal treatment.[1]
Low Crystal Yield Only a small amount of crystals are recovered.- Too much solvent was used.- Incomplete precipitation.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently to minimize the solubility of the product.
Discolored Crystals Crystals have an unexpected color.- Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration.- Perform a second recrystallization.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a representative overview of suitable solvent systems. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.

Solvent SystemTemperature (°C)Solubility ( g/100 mL) - IllustrativeNotes
DMSO 25~5.5High solubility at room temperature, may require an anti-solvent for efficient crystallization.
Ethanol 25Moderately SolubleGood for single-solvent crystallization with controlled cooling.
78Highly Soluble
Methanol 25Moderately SolubleSimilar to ethanol, good for single-solvent crystallization.
65Highly Soluble
Ethyl Acetate 25Sparingly SolubleCan be used as a single solvent or in a co-solvent system.
77Moderately Soluble
Chloroform / Ethyl Acetate 25Sparingly SolubleA co-solvent system that has been reported for successful crystallization of terreic acid.[1] The ratio can be optimized.
60Highly Soluble

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

As signaling pathways are biological processes not directly involved in chemical crystallization, the following diagram illustrates a logical troubleshooting workflow for addressing common crystallization issues with this compound.

Caption: Troubleshooting workflow for this compound crystallization.

References

(Rac)-Terreic acid stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (Rac)-Terreic acid in solution. The following guides and FAQs are designed to help you anticipate and troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a naturally occurring quinone epoxide first isolated from the fungus Aspergillus terreus. It is a well-documented mycotoxin with antibacterial and anticancer properties. In research, it is known as a cell-permeable covalent inhibitor of the bacterial enzyme MurA, which is crucial for cell wall biosynthesis. It also acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key factor in B-cell and mast cell activation.

Q2: How should I properly store solid this compound?

Solid this compound is stable for at least four years when stored at -20°C. It is typically supplied as a white to off-white solid. To ensure maximum stability, keep the container tightly closed in a dry environment.

Q3: What are the recommended procedures for preparing and storing solutions of this compound?

Solutions of this compound should be stored at -20°C in the dark. For long-term storage in solvent, -80°C is also recommended. It is crucial to protect solutions from light. Prepare fresh solutions for sensitive experiments or aliquot stock solutions to minimize freeze-thaw cycles.

Q4: In which solvents can I dissolve this compound?

This compound has good solubility in a variety of common laboratory solvents. The table below summarizes known solubility data. For aqueous solutions, gentle warming and sonication may be necessary to achieve the specified concentration.

SolventReported SolubilityReference
DMSO≥ 10 mg/mL
DMFSoluble
EthanolSoluble
MethanolSoluble
Water~5 mg/mL
AcetoneSoluble
Dichloromethane (DCM)Soluble

Q5: Are there any known chemical incompatibilities for this compound?

Yes. Due to its chemical structure, this compound is incompatible with strong oxidizing agents. Its epoxide ring is susceptible to nucleophilic attack, a reactivity that underlies its covalent inhibition of enzymes like MurA via cysteine residues. Therefore, it should be considered potentially reactive with strong nucleophiles, strong acids, and strong bases, especially upon heating.

Troubleshooting Guide

Issue: My experimental results are inconsistent or show a loss of compound activity over time.

This may indicate that your this compound is degrading in solution. The quinone epoxide moiety is chemically reactive and can be sensitive to experimental conditions.

logical_workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Solid: -20°C, dark, dry) (Solution: -20°C, dark, aliquoted) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_protocol Review Experimental Protocol (pH, temp, buffer components) is_protocol_ok Protocol OK? check_protocol->is_protocol_ok is_storage_ok->check_protocol Yes correct_storage Action: Correct Storage & Repeat Experiment is_storage_ok->correct_storage No modify_protocol Action: Modify Protocol (e.g., lower temp, adjust pH, avoid nucleophilic buffers) is_protocol_ok->modify_protocol No run_analytical Perform Analytical Check (e.g., HPLC-UV, LC-MS) is_protocol_ok->run_analytical Yes correct_storage->start modify_protocol->start degradation_detected Degradation Confirmed? run_analytical->degradation_detected new_stock Action: Prepare Fresh Stock Solution & Repeat degradation_detected->new_stock Yes contact_support Problem Persists: Consult Literature or Technical Support degradation_detected->contact_support No new_stock->start degradation_pathway cluster_main Proposed Hydrolytic Degradation of this compound TA This compound (Active Epoxide) Diol Diol Product (Inactive) TA->Diol Epoxide Ring Opening H2O H₂O (Nucleophile) H2O->Diol Condition Acidic or Basic Conditions Condition->Diol experimental_workflow cluster_stress Forced Degradation Conditions start Prepare 100 µM Working Solutions acid Acid Hydrolysis (0.1M HCl, 40°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 40°C) start->neutral oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (Light Chamber) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze via Stability-Indicating HPLC-UV Method neutralize->analysis data Calculate % Remaining Parent & Identify Degradation Products analysis->data

Technical Support Center: (Rac)-Terreic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (Rac)-Terreic acid for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a natural product isolated from the fungus Aspergillus terreus. It is a quinone epoxide that has demonstrated antibacterial and anti-tumor activities.[1][2][3] It functions as a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA and also inhibits Bruton's tyrosine kinase (Btk).[1][4][5]

Q2: What are the known solvents for this compound?

A2: this compound is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6] Its aqueous solubility is limited.

Q3: Why is solubility a critical factor for in vitro assays?

A3: Achieving adequate solubility of a test compound is crucial for obtaining accurate and reproducible results in in vitro assays. Poor solubility can lead to compound precipitation, which can interfere with assay measurements, result in an underestimation of potency, and cause inconsistent data.

Q4: What are the general strategies for improving the solubility of poorly water-soluble compounds like this compound?

A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds for aqueous-based in vitro assays. These can be broadly categorized as physical and chemical modifications.[7] Physical methods include particle size reduction (micronization or nanosuspension), while formulation strategies involve the use of co-solvents, pH adjustment, surfactants, solid dispersions, and cyclodextrin complexation.[8][9][10]

Troubleshooting Guide

Q1: I dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A1: This is a common issue when using a strong organic solvent as a primary stock solution. The abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of solution.

Troubleshooting Steps:

  • Reduce the Stock Concentration: Lowering the concentration of your stock solution in DMSO can help.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous medium, perform a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and your aqueous medium (e.g., a 1:1 ratio), and then perform the final dilution into the aqueous medium.[7]

  • Increase the Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO in the assay medium can help maintain solubility. However, be mindful of potential solvent toxicity to your cells.

  • Explore Co-solvents: Consider using a less non-polar co-solvent or a combination of co-solvents.

Q2: My compound's solubility is still insufficient even with a co-solvent. What other options can I explore?

A2: If co-solvents alone are not effective, you can explore more advanced formulation strategies.

Recommended Approaches:

  • pH Modification: Since this compound has a hydroxyl group, its solubility may be pH-dependent. Experiment with buffered solutions at different pH values to see if you can increase its solubility through ionization.[8]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[8][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10]

Quantitative Data Summary

Table 1: General Solubility of this compound

SolventSolubilityReference
EthanolSoluble[6]
MethanolSoluble[6]
Dimethylformamide (DMF)Soluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[6]

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationNotes
DMSO0.1 - 1% (v/v)High dissolving power, but can be toxic to cells at higher concentrations.
Ethanol0.1 - 5% (v/v)Generally well-tolerated by many cell lines.
Polyethylene Glycol 300/400 (PEG 300/400)1 - 10% (v/v)Can be used to prepare formulations for both in vitro and in vivo studies.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Medium

  • Thawing: Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in a mixture of DMSO and the final aqueous medium (e.g., cell culture medium). For example, add 5 µL of the stock to 45 µL of a 50:50 DMSO:medium mixture.

  • Final Dilution: Add the intermediate dilution or the stock solution dropwise to the pre-warmed final aqueous medium while gently vortexing. This gradual addition helps to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below its toxic threshold.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation Weigh_Compound Weigh this compound Add_Solvent Add Organic Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Dissolve Vortex/Warm to Dissolve Add_Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Store Aliquot and Store at -20°C/-80°C Filter->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Intermediate_Dilution Intermediate Dilution (Optional) Thaw_Stock->Intermediate_Dilution Final_Dilution Final Dilution in Aqueous Medium Thaw_Stock->Final_Dilution Direct Dilution Intermediate_Dilution->Final_Dilution Use_in_Assay Use in In Vitro Assay Final_Dilution->Use_in_Assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_bacterial_cell_wall Bacterial Cell Wall Synthesis cluster_btk_signaling B-Cell Receptor Signaling UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA Cell_Wall_Precursor Cell Wall Precursor MurA->Cell_Wall_Precursor BCR B-Cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) Btk->Downstream_Signaling Terreic_Acid This compound Terreic_Acid->MurA Inhibits Terreic_Acid->Btk Inhibits

Caption: Known signaling pathways inhibited by this compound.

References

Technical Support Center: (Rac)-Terreic Acid Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly poor yield, encountered during the total synthesis of (Rac)-Terreic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the total synthesis of this compound that commonly lead to poor yields?

A1: The total synthesis of this compound involves several key transformations. Low yields are often reported in the following stages:

  • Diels-Alder Reaction: Formation of the cyclohexene ring is a crucial step. The efficiency of this reaction can be hampered by factors such as improper diene conformation, dienophile reactivity, and reaction conditions.[1][2]

  • Epoxidation: The introduction of the epoxide ring on the quinone core is a delicate step. Side reactions, substrate decomposition, and difficulty in achieving stereoselectivity can all contribute to a decrease in yield.

  • Oxidation Steps: The conversion of catechol or hydroquinone precursors to the final benzoquinone structure can be problematic. Over-oxidation or the formation of polymeric side products are common issues.[3][4]

Q2: My Diels-Alder reaction is sluggish and gives a low yield. What can I do?

A2: A low-yielding Diels-Alder reaction can be addressed by considering the following:

  • Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur. If the diene is locked in an s-trans conformation due to steric hindrance, the reaction will not proceed efficiently.[5]

  • Dienophile Reactivity: The reaction is facilitated by electron-withdrawing groups on the dienophile.[2] If your dienophile is not sufficiently reactive, consider using a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) to activate it.[1][5]

  • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote the reverse reaction (retro-Diels-Alder).[1] The optimal temperature should be determined experimentally.

  • Solvent: The choice of solvent can influence reaction rates. Experiment with a range of solvents with varying polarities.

Q3: The epoxidation of the benzoquinone intermediate is resulting in a complex mixture of products. How can I improve this step?

A3: Epoxidation of electron-deficient systems like benzoquinones can be challenging. Here are some troubleshooting tips:

  • Choice of Oxidant: The reaction of p-benzoquinone with hydrogen peroxide can lead to the formation of both the desired 2,3-epoxy-p-benzoquinone and a hydroxylated side product.[6] Consider using milder or more selective epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or a buffered system to control the pH.

  • Reaction Conditions: Keep the temperature low to minimize side reactions and decomposition. The reaction should be monitored closely by TLC to avoid over-reaction.

  • Protection Strategies: If direct epoxidation is problematic, consider a multi-step sequence where the double bond is functionalized in a more controlled manner, followed by subsequent conversion to the epoxide.

Q4: I am struggling with the final oxidation step to form the quinone ring. What are the best practices?

A4: The oxidation of hydroquinones or catechols to quinones must be handled carefully to avoid degradation.[7]

  • Mild Oxidizing Agents: Use mild and selective oxidizing agents. Ceric ammonium nitrate (CAN) and Fremy's salt are commonly used for this transformation.[7] Over-oxidation can lead to ring cleavage and the formation of carboxylic acids.[8][9]

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the intermediates or products are sensitive to air oxidation.

  • Purification: Quinones can be unstable. It is often best to use the crude product immediately in the next step or to purify it quickly using chromatography at low temperatures.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and solutions for key reaction types in the synthesis of this compound.

Problem 1: Low Yield in Diels-Alder Cycloaddition
Symptom Potential Cause Suggested Solution
No reaction or slow reaction ratePoor dienophile reactivityAdd a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to lower the LUMO energy of the dienophile.[2]
Diene is not in the required s-cis conformationIf structurally possible, higher temperatures may provide the energy to overcome the rotational barrier to the s-cis form.[5]
Formation of multiple productsLack of regioselectivityUse a dienophile with strong electron-withdrawing groups to enhance regioselectivity. Computational modeling can also help predict the major regioisomer.
Adduct decomposes upon workup or purificationThermal instability of the adductAt high temperatures, the retro-Diels-Alder reaction can occur.[1] Purify the product at lower temperatures and avoid prolonged heating.
Problem 2: Poor Outcome in Epoxidation Step
Symptom Potential Cause Suggested Solution
Low conversion to epoxideInsufficient reactivity of the oxidizing agentUse a more powerful oxidizing agent like m-CPBA. Ensure the stoichiometry of the oxidant is appropriate.
Formation of diols and other side productsRing opening of the epoxide by nucleophiles (e.g., water)Use a buffered system or aprotic solvents to avoid acidic or basic conditions that can catalyze epoxide opening.
Product degradationInstability of the epoxyquinone productKeep the reaction temperature low (e.g., 0 °C to -78 °C). Purify the product quickly and store it at a low temperature, protected from light.

Experimental Protocols

Representative Protocol for Oxidation of a Hydroquinone to a Benzoquinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dissolve the hydroquinone starting material (1 equivalent) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a round-bottom flask.

  • Reagent Addition: In a separate flask, dissolve a mild oxidizing agent such as ceric ammonium nitrate (CAN) (2.2 equivalents) in the same solvent.

  • Reaction: Cool the solution of the hydroquinone to 0 °C in an ice bath. Add the solution of the oxidizing agent dropwise to the stirred hydroquinone solution over 15-20 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude quinone can be purified by flash column chromatography on silica gel.

Visualized Workflows

Troubleshooting Workflow for a Low-Yielding Reaction

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start [Impure] optimize_cond Optimize Reaction Conditions check_purity->optimize_cond [Purity OK] temp Vary Temperature optimize_cond->temp solvent Screen Solvents optimize_cond->solvent conc Adjust Concentration optimize_cond->conc alt_reagent Consider Alternative Reagents/Catalysts success Yield Improved alt_reagent->success reassess Re-evaluate Synthetic Route alt_reagent->reassess temp->success fail Yield Still Low temp->fail solvent->success solvent->fail conc->success conc->fail fail->alt_reagent

Caption: A decision tree for troubleshooting a low-yielding chemical reaction.

General Synthetic Strategy for this compound

G A Starting Material (e.g., Substituted Catechol) B Diels-Alder Reaction [4+2] Cycloaddition A->B C Cyclohexene Adduct B->C D Oxidation to Quinone C->D E Benzoquinone Intermediate D->E F Epoxidation E->F G This compound F->G

Caption: A simplified workflow illustrating the key stages in a potential total synthesis of this compound.

References

Technical Support Center: Genetic Engineering of Aspergillus terreus for Enhanced Terreic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the genetic engineering of Aspergillus terreus to enhance the production of terreic acid.

Troubleshooting Guides

This section addresses common issues encountered during the genetic manipulation of A. terreus for increased terreic acid yield.

Problem IDIssuePossible CausesSuggested Solutions
T-01 Low or no terreic acid production after gene overexpression. 1. Inefficient promoter driving the gene of interest.2. Suboptimal codon usage for A. terreus.3. Instability of the expression cassette.4. Post-transcriptional or post-translational limitations.1. Use a strong, constitutive promoter like PgpdA from A. nidulans or an inducible system like the Tet-on system for controlled expression.[1][2]2. Synthesize a codon-optimized version of the gene for A. terreus.[3]3. Ensure stable integration of the expression cassette into the fungal genome.4. Analyze transcript levels (qRT-PCR) and protein levels (Western blot) to identify bottlenecks.
T-02 Failed or inefficient CRISPR-Cas9 mediated gene editing. 1. Ineffective sgRNA design.2. Low expression of Cas9 or sgRNA.3. Predominance of the Non-Homologous End Joining (NHEJ) pathway over Homology Directed Repair (HDR).4. Inefficient delivery of CRISPR-Cas9 components.1. Design multiple sgRNAs targeting the gene of interest and validate their efficiency.2. Use strong promoters to drive Cas9 and sgRNA expression.[4]3. Use a donor repair template with sufficiently long homology arms (500-800 bp) to favor HDR.[5] Consider using a host strain with a deficient NHEJ pathway (e.g., Δku70).[6]4. Optimize protoplast transformation or consider Agrobacterium-mediated transformation.
T-03 High variability in terreic acid production among transformants. 1. Random integration of the expression cassette into the genome, leading to position effects.2. Variation in copy number of the integrated gene.3. Somatic instability of the transformants.1. Target the integration of the expression cassette to a specific genomic locus known to support high-level expression.2. Screen multiple transformants and quantify the copy number of the integrated gene using qPCR.3. Perform single-spore isolation to obtain homokaryotic transformants and ensure genetic stability.
T-04 Accumulation of pathway intermediates or shunt products instead of terreic acid. 1. Rate-limiting enzymatic steps in the downstream part of the biosynthetic pathway.2. Feedback inhibition by accumulated intermediates.1. Overexpress the genes encoding the enzymes responsible for the conversion of the accumulated intermediate.2. Identify and potentially deregulate enzymes that may be subject to feedback inhibition.
T-05 Reduced cell growth or fitness of engineered strains. 1. Metabolic burden due to high expression of heterologous genes.2. Toxicity of overproduced terreic acid or its intermediates.3. Off-target effects of CRISPR-Cas9 editing.1. Use an inducible promoter to separate the growth phase from the production phase.2. Overexpress transporter genes, such as the major facilitator superfamily (MFS) transporter atB, to enhance the export of terreic acid.[7][8]3. Perform whole-genome sequencing to check for off-target mutations.

Frequently Asked Questions (FAQs)

1. What are the key genes in the terreic acid biosynthetic gene cluster that I should target for overexpression?

The terreic acid biosynthetic gene cluster in Aspergillus terreus contains several key genes. The core enzyme is a 6-methylsalicylic acid synthase (6-MSAS), encoded by the atX gene.[7][8] A crucial target for enhancing production is the pathway-specific transcription factor, atF (also referred to as terR in the context of the related compound terrein), which positively regulates the expression of the other genes in the cluster.[7][8][9] Overexpression of atF under a strong constitutive promoter is a primary strategy to boost the entire pathway's activity.

2. What is a suitable host strain of Aspergillus terreus for genetic engineering?

The choice of the host strain is critical. Wild-type strains often have low transformation efficiencies and active DNA repair mechanisms that can hinder precise genome editing. For enhanced gene targeting efficiency through homologous recombination, it is highly recommended to use a strain deficient in the Non-Homologous End Joining (NHEJ) pathway, such as a Δku70 mutant.[6]

3. Which transformation method is most effective for A. terreus?

Protoplast-mediated transformation (PMT) is a widely used and effective method for introducing DNA into A. terreus.[10] This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which can then take up foreign DNA in the presence of polyethylene glycol (PEG). Agrobacterium tumefaciens-mediated transformation (AMT) is another viable option that does not require protoplast preparation.[10] The choice between these methods may depend on the specific strain and available laboratory resources.

4. How can I confirm the successful integration of my gene of interest?

Successful integration can be confirmed through a series of molecular analyses. Initially, perform a colony PCR on putative transformants to screen for the presence of the integrated DNA. Subsequently, confirm the integration at the genomic level using Southern blotting or diagnostic PCR with primers flanking the integration site. To verify the expression of the integrated gene, quantify its transcript levels using quantitative reverse transcription PCR (qRT-PCR).

5. What are the optimal culture conditions for enhanced terreic acid production in engineered strains?

Optimal culture conditions can significantly impact secondary metabolite production. While specific conditions for engineered terreic acid-producing strains may need empirical optimization, factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration are crucial. For other secondary metabolites in A. terreus, like itaconic acid, submerged fermentation with controlled pH and high oxygen supply has been shown to be effective.[11]

Quantitative Data Summary

The following table summarizes the impact of genetic modifications on the production of terrein, a secondary metabolite structurally related to terreic acid, in A. terreus. These results provide an indication of the potential for yield enhancement of terreic acid through similar genetic engineering strategies.[9]

Genetic ModificationKey Gene(s) TargetedFold Change in Terrein Titer (compared to Wild Type)
Overexpression of pathway-specific transcription factorOEterR~2-fold increase
Deletion of global regulatorΔstuASignificant enhancement
Combined overexpression and deletionΔstuA :: OEterRFurther enhancement over single modifications

Experimental Protocols

CRISPR-Cas9 Mediated Gene Deletion of a Negative Regulator

This protocol outlines the steps for deleting a putative negative regulator of the terreic acid pathway to potentially increase production.

Workflow:

G cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_verification Verification Phase sgRNA_design sgRNA Design & Synthesis plasmid_construction Construct sgRNA/Cas9 Expression Plasmid sgRNA_design->plasmid_construction donor_template Donor Template Design (with homology arms) donor_synthesis Synthesize Donor DNA donor_template->donor_synthesis transformation Co-transformation of Plasmid and Donor DNA plasmid_construction->transformation donor_synthesis->transformation protoplast_prep Protoplast Preparation from A. terreus protoplast_prep->transformation selection Selection of Transformants (e.g., hygromycin resistance) transformation->selection colony_pcr Colony PCR Screening selection->colony_pcr genomic_pcr Genomic DNA PCR & Sequencing colony_pcr->genomic_pcr hplc_analysis HPLC Analysis of Terreic Acid Production genomic_pcr->hplc_analysis

Caption: Workflow for CRISPR-Cas9 gene deletion in A. terreus.

Methodology:

  • sgRNA and Donor Template Design: Design two sgRNAs targeting the 5' and 3' ends of the gene to be deleted. Design a donor DNA template consisting of ~800 bp regions homologous to the sequences upstream and downstream of the target gene, flanking a selectable marker (e.g., hygromycin resistance cassette).[5]

  • Plasmid Construction: Clone the sgRNAs into a Cas9 expression vector suitable for Aspergillus.

  • Protoplast Preparation: Grow A. terreus mycelia and treat with a lytic enzyme mixture to generate protoplasts.

  • Transformation: Co-transform the sgRNA/Cas9 plasmid and the donor DNA template into the prepared protoplasts using a PEG-mediated method.[5]

  • Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Screen transformants by colony PCR for the presence of the donor DNA. Confirm the gene deletion by genomic DNA PCR and Sanger sequencing.

  • Phenotypic Analysis: Cultivate the confirmed mutant strains and analyze the supernatant for terreic acid production using HPLC.

Overexpression of the Pathway-Specific Transcription Factor atF

This protocol describes the overexpression of the atF gene to upregulate the entire terreic acid biosynthetic pathway.

Workflow:

G cluster_prep Preparation Phase cluster_construct Vector Construction cluster_transform Fungal Transformation cluster_analysis Analysis Phase gene_amp Amplify atF gene from gDNA ligation Ligate PgpdA, atF, and terminator into expression vector gene_amp->ligation promoter_prep Prepare strong constitutive promoter (e.g., PgpdA) promoter_prep->ligation vector_transform Transform E. coli and verify plasmid ligation->vector_transform fungal_transform Transform with overexpression vector vector_transform->fungal_transform protoplast_prep Prepare A. terreus protoplasts protoplast_prep->fungal_transform selection Select transformants fungal_transform->selection pcr_confirm Confirm integration by PCR selection->pcr_confirm qRT_pcr Verify atF overexpression by qRT-PCR pcr_confirm->qRT_pcr hplc_analysis Analyze terreic acid yield by HPLC qRT_pcr->hplc_analysis

Caption: Workflow for overexpression of the atF gene in A. terreus.

Methodology:

  • Vector Construction: Amplify the atF coding sequence from A. terreus genomic DNA. Clone it into an expression vector under the control of a strong constitutive promoter (e.g., PgpdA) and a suitable terminator. The vector should also contain a selectable marker.

  • Transformation: Transform the expression vector into A. terreus protoplasts using the PEG-mediated method.

  • Selection and Screening: Select transformants on an appropriate selective medium. Screen for successful integration of the expression cassette via PCR.

  • Expression Analysis: Confirm the overexpression of atF in the selected transformants by comparing its transcript levels to the wild-type strain using qRT-PCR.

  • Production Analysis: Ferment the engineered strains and quantify the terreic acid yield in the culture broth using HPLC, comparing it to the wild-type strain.

Signaling Pathways and Logical Relationships

Terreic Acid Biosynthetic Pathway

This diagram illustrates the proposed biosynthetic pathway of terreic acid starting from 6-methylsalicylic acid (6-MSA).

G cluster_pathway Terreic Acid Biosynthesis cluster_regulation Regulation MSA 6-Methylsalicylic Acid (6-MSA) Intermediate1 3-Methylcatechol MSA->Intermediate1 atA Intermediate2 Terremutin Intermediate1->Intermediate2 atE, atC TerreicAcid Terreic Acid Intermediate2->TerreicAcid atD, atG atB atB (Transporter) TerreicAcid->atB exported by atX atX (6-MSAS) atX->MSA atA atA atE_atC atE, atC, atD, atG atF atF (Transcription Factor) atF->atX regulates atF->atA regulates atF->atE_atC regulates

Caption: Proposed biosynthetic pathway and regulation of terreic acid in A. terreus.

References

Technical Support Center: Synthesis of (Rac)-Terreic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Rac)-Terreic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor for the synthesis of this compound is a substituted p-benzoquinone, such as 2-hydroxy-3-methyl-1,4-benzoquinone. The key transformation is the epoxidation of the double bond in the quinone ring.

Q2: What are the most common side products observed during the synthesis of this compound?

The most prevalent side products arise from the acid-catalyzed ring-opening of the desired epoxide product.[1] This can lead to the formation of α-hydroxyesters or diols, particularly if the reaction conditions are not carefully controlled.[2] Another potential side product is 2-hydroxy-p-benzoquinone, which can be formed during the synthesis of the precursor.[3]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation often involves careful control of the reaction pH. The use of a buffer, such as sodium bicarbonate or sodium carbonate, during the epoxidation step can help to neutralize acidic byproducts that catalyze the opening of the epoxide ring.[1][4] Additionally, controlling the reaction temperature and using a stoichiometric amount of the oxidizing agent can also be beneficial.

Q4: What purification techniques are most effective for isolating this compound?

A combination of purification techniques is often necessary. After the reaction, an initial work-up involving an acid-base extraction can help to separate the acidic terreic acid from neutral byproducts.[5] This is typically followed by column chromatography on silica gel to separate the desired product from closely related impurities. Finally, recrystallization can be employed to obtain highly pure this compound.

Q5: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be used for characterization. Proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are invaluable for confirming the chemical structure.[6] High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[5] Mass spectrometry will confirm the molecular weight of the synthesized compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the product.The epoxide ring in terreic acid is sensitive to acid and heat. Ensure that the reaction is run under buffered conditions and that the temperature during work-up and purification is kept to a minimum.[1]
Presence of a significant amount of a more polar side product (by TLC) Acid-catalyzed ring-opening of the epoxide.Add a solid buffer like sodium bicarbonate to the reaction mixture to neutralize any acidic byproducts.[1][4]
Formation of multiple, difficult-to-separate spots on TLC Complex side reactions due to harsh conditions.Consider using a milder oxidizing agent or lowering the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product crystallizes out during work-up The product may be precipitating from the solvent.If the precipitating material is the desired product, it can be isolated by filtration. However, it is often better to redissolve the entire mixture in a suitable solvent and proceed with purification to ensure higher purity and yield.
Difficulty in purifying the final product Co-elution of the product and side products during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider derivatizing the product or impurities to facilitate separation.

Quantitative Data on Side Product Formation

The following table provides hypothetical data on the influence of reaction conditions on the yield of this compound and the formation of a common ring-opened side product. This data is representative of the expected trends based on the literature.

Reaction Condition This compound Yield (%) Ring-Opened Side Product (%)
m-CPBA, CH₂Cl₂, 25°C, no buffer4535
m-CPBA, CH₂Cl₂, 25°C, with NaHCO₃ buffer75<5
H₂O₂, MnSO₄, NaHCO₃, 25°C70<5
m-CPBA, CH₂Cl₂, 40°C, no buffer3050

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on established epoxidation procedures.

Materials:

  • 2-hydroxy-3-methyl-1,4-benzoquinone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 2-hydroxy-3-methyl-1,4-benzoquinone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add solid sodium bicarbonate to the solution to act as a buffer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

experimental_workflow start Dissolve Starting Material (2-hydroxy-3-methyl-1,4-benzoquinone) in CH₂Cl₂ with NaHCO₃ reaction Epoxidation Reaction (Add m-CPBA at 0°C, then stir at RT) start->reaction workup Aqueous Work-up (Quench, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway SM 2-hydroxy-3-methyl- 1,4-benzoquinone Product This compound SM->Product m-CPBA, NaHCO₃ (Desired Pathway) SideProduct Ring-Opened Product (e.g., α-hydroxyester) Product->SideProduct Acidic Conditions (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound and a major side reaction.

References

Technical Support Center: Quenching Protocols for Terreic Acid Covalent Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for quenching protocols in terreic acid covalent inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: Why is a quenching step necessary in my terreic acid covalent inhibitor assay?

A quenching step is crucial to stop the covalent reaction between terreic acid and its target protein at a specific time point. This allows for accurate determination of time-dependent inhibition and kinetic parameters such as kinact and KI. Without effective quenching, the inhibitor will continue to react with the target, leading to an overestimation of its potency and inaccurate kinetic measurements.

Q2: What type of quenching agent is suitable for terreic acid?

Terreic acid contains a quinone epoxide moiety, which is an electrophilic "warhead" that reacts with nucleophilic residues, such as cysteine, on its target protein.[1] Therefore, quenching agents containing nucleophilic groups, particularly thiols, are effective. Common thiol-based quenching agents include dithiothreitol (DTT), glutathione (GSH), and β-mercaptoethanol (BME).[1] These agents react with and neutralize the unreacted terreic acid, preventing it from further inhibiting the target protein.

Q3: Can the quenching agent interfere with my assay readout?

Yes, it is possible for quenching agents to interfere with the assay signal. For example, in fluorescence-based assays, some thiol-containing reagents can cause fluorescence quenching.[2] It is essential to run appropriate controls to assess the potential for interference. This includes adding the quenching agent to wells with and without the enzyme, substrate, and inhibitor to determine its effect on the background signal and the assay components.

Q4: How do I choose the optimal concentration of the quenching agent?

The optimal concentration of the quenching agent should be sufficient to rapidly and completely neutralize the excess covalent inhibitor without significantly affecting the assay signal or the stability of the enzyme-inhibitor complex. A good starting point is to use a concentration of the quenching agent that is in large molar excess of the highest concentration of terreic acid used in the assay. For example, if the highest concentration of terreic acid is 100 µM, a starting concentration of 1-10 mM for the quenching agent would be appropriate. Empirical testing is necessary to determine the ideal concentration for your specific assay conditions.

Troubleshooting Guides

Issue 1: High Background Signal After Quenching

High background signal after quenching can obscure the true inhibitory effect of terreic acid.

  • Cause A: Endogenous Enzyme Activity in Quenching Agent. Some commercial preparations of quenching agents like glutathione may contain contaminating enzymes.

    • Solution: Use high-purity, enzyme-free quenching agents. Prepare fresh solutions of the quenching agent before each experiment.

  • Cause B: Interference with Detection Method. The quenching agent may directly interfere with the assay's detection method (e.g., fluorescence quenching, absorbance).

    • Solution: Run a control experiment with the quenching agent and all assay components except the enzyme to quantify the extent of interference. If interference is significant, consider switching to a different quenching agent or a different detection method.

  • Cause C: Insufficient Quenching. The concentration or incubation time of the quenching agent may not be sufficient to neutralize all of the unreacted terreic acid.

    • Solution: Increase the concentration of the quenching agent or the quenching incubation time. Verify the effectiveness of quenching by adding the quenched inhibitor solution to a fresh sample of the enzyme and observing if any further inhibition occurs.

Issue 2: Inconsistent or Variable IC50 Values

Variability in IC50 values is a common issue in covalent inhibitor assays and is often related to the time-dependent nature of the inhibition.[3]

  • Cause A: Inconsistent Pre-incubation Times. The IC50 of a covalent inhibitor is highly dependent on the pre-incubation time of the inhibitor with the target enzyme.[3]

    • Solution: Standardize a consistent pre-incubation time across all experiments to ensure comparable results.[3]

  • Cause B: Instability of Terreic Acid. The electrophilic warhead of terreic acid may be unstable in the assay buffer, leading to a loss of potency over time.

    • Solution: Assess the stability of terreic acid in your assay buffer using methods like LC-MS over the time course of your experiment.[3] If instability is observed, adjust buffer components or pH if possible, or perform experiments within the window of compound stability.[3]

  • Cause C: Reaction with Buffer Components. Nucleophilic components in the assay buffer (e.g., DTT, BME) can react with and consume the covalent inhibitor before it has a chance to bind to the target.[3]

    • Solution: Ensure your primary assay buffer is free of nucleophiles that could react with terreic acid.[3] These should only be introduced in the quenching step.

Data Presentation

Table 1: Comparison of Common Thiol-Based Quenching Agents

Quenching AgentTypical Working ConcentrationKey AdvantagesKey Disadvantages
Dithiothreitol (DTT) 1-10 mMStrong reducing agent, effective at breaking disulfide bonds.[4]Can interfere with some fluorescence-based assays.[2]
Glutathione (GSH) 1-20 mMBiologically relevant thiol, less likely to denature proteins.[5]Can be a substrate for some enzymes, potentially leading to off-target effects.
β-Mercaptoethanol (BME) 5-50 mMPotent reducing agent, commonly used in protein biochemistry.[4]Volatile with a strong odor, and toxic.[6][7] Can cause fluorescence quenching.[2]

Experimental Protocols

Protocol 1: General Quenching Protocol for a Terreic Acid Covalent Inhibitor Assay

This protocol describes a typical workflow for a discontinuous assay where the reaction is stopped at a specific time point.

  • Enzyme and Inhibitor Pre-incubation:

    • In a multi-well plate, add the target enzyme to the assay buffer.

    • Add serial dilutions of terreic acid (or vehicle control) to the enzyme solution.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Quenching Step:

    • Prepare a stock solution of the chosen quenching agent (e.g., 100 mM DTT).

    • To each well, add a small volume of the quenching agent stock solution to achieve the desired final concentration (e.g., 10 mM).

    • Mix thoroughly and incubate for a short period (e.g., 5-10 minutes) to ensure complete neutralization of unreacted terreic acid.

  • Initiation of Enzymatic Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Detection:

    • After a fixed reaction time, add the detection reagent to stop the reaction and measure the signal (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the terreic acid concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_preincubation Step 1: Pre-incubation cluster_quenching Step 2: Quenching cluster_reaction Step 3: Enzymatic Reaction cluster_detection Step 4: Detection cluster_analysis Step 5: Data Analysis enzyme Target Enzyme inhibitor Terreic Acid (Serial Dilutions) enzyme->inhibitor Mix and Incubate quencher Add Thiol Quenching Agent (e.g., DTT) inhibitor->quencher Neutralize Unreacted Inhibitor substrate Add Substrate quencher->substrate Initiate Reaction detection Measure Signal (e.g., Fluorescence) substrate->detection Incubate and Read analysis Calculate IC50 detection->analysis

Caption: Experimental workflow for a quenched covalent inhibitor assay.

troubleshooting_logic start High Background Signal? cause1 Endogenous Enzyme in Quencher? start->cause1 Yes cause2 Interference with Detection? start->cause2 Yes cause3 Incomplete Quenching? start->cause3 Yes solution1 Use High-Purity Quencher cause1->solution1 solution2 Run Quencher Controls cause2->solution2 solution3 Increase Quencher Concentration/Time cause3->solution3

Caption: Troubleshooting logic for high background signal.

References

Validation & Comparative

A Comparative Guide to MurA Inhibition: (Rac)-Terreic Acid vs. Fosfomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MurA inhibition mechanisms of (Rac)-Terreic acid and fosfomycin, supported by experimental data and detailed protocols.

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents and a deeper understanding of their mechanisms of action. The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical and validated target for antibiotic development, as it catalyzes the first committed step in peptidoglycan biosynthesis, a pathway essential for bacterial cell wall integrity.[1][2][3][4] Fosfomycin is a well-established antibiotic that targets MurA.[1][2][5][6] More recently, the fungal metabolite terreic acid has been identified as a potent in vitro inhibitor of this enzyme.[7][8][9] This guide delves into a detailed comparison of their inhibitory actions against MurA.

Mechanism of MurA Inhibition

Both fosfomycin and terreic acid act as covalent inhibitors of the MurA enzyme, targeting a key cysteine residue (Cys115 in E. coli) in the active site.[5][8][9][10] This covalent modification irreversibly inactivates the enzyme, thereby blocking the synthesis of peptidoglycan precursors and ultimately leading to bacterial cell death or growth inhibition.[1]

Fosfomycin: As an analog of the natural substrate phosphoenolpyruvate (PEP), fosfomycin's interaction with MurA is highly specific.[5] The inhibition by fosfomycin is a time-dependent process involving the nucleophilic attack of the Cys115 thiol group on the epoxide ring of the antibiotic.[5] This reaction is significantly enhanced by the presence of the other MurA substrate, UDP-N-acetylglucosamine (UNAG).[6] The resulting covalent adduct locks the enzyme in a closed conformation.[7][9][11]

This compound: Similar to fosfomycin, terreic acid, a quinone epoxide, covalently modifies the Cys115 residue of MurA.[8][9] The inactivation of MurA by terreic acid also requires the presence of UNAG.[7][11] However, a key distinction lies in the structural consequence of this binding. The formation of the Cys115-terreic acid adduct leads to steric clashes within the active site, forcing the enzyme into an open conformation and causing the release of UNAG.[7][8][9][11]

Quantitative Inhibitory Data

The potency of these inhibitors against MurA has been quantified through various kinetic studies. The following table summarizes key inhibitory parameters.

InhibitorTarget EnzymeParameterValueConditionsReference
Fosfomycin E. cloacae MurAIC500.25 ± 0.01 µMPre-incubation with 0.1 mM UNAG for 8 minutes[8]
E. coli MurAIC508.8 µM-[6]
This compound E. cloacae MurAIC5014 ± 0.6 µMPre-incubation with 0.1 mM UNAG for 8 minutes[8]
E. cloacae MurAkinact130 ± 5.5 M-1s-1Presence of saturating UNAG[4][7][8]
E. coliBacterial IC504 µM-[4][12]

IC50: Half-maximal inhibitory concentration. kinact: Second-order inactivation rate constant.

Notably, while both are potent inhibitors, fosfomycin is approximately 50 times more potent than terreic acid in in vitro assays against E. cloacae MurA.[7][9][11]

In Vitro vs. In Vivo Activity and Antibacterial Spectrum

A crucial point of differentiation between the two inhibitors lies in their activity in a cellular context.

Fosfomycin is a broad-spectrum, bactericidal antibiotic.[5][13] Its efficacy in treating bacterial infections, particularly urinary tract infections, is well-documented.[1][5] Overexpression of MurA in bacteria confers resistance to fosfomycin, confirming that MurA is its primary cellular target.[14]

This compound , in contrast, exhibits primarily bacteriostatic action.[14] While it is a potent inhibitor of MurA in vitro, studies have shown that overexpression of MurA does not protect E. coli cells from the effects of terreic acid.[12][14] This suggests that, unlike fosfomycin, MurA may not be the primary molecular target of terreic acid in vivo, and its antibiotic activity may arise from a different mechanism of action.[14]

Experimental Protocols

MurA Inhibition Kinetics Assay

The inhibitory activity of both compounds against MurA can be assessed using a continuous spectrophotometric assay that quantifies the release of inorganic phosphate during the enzymatic reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Inhibitor (this compound or fosfomycin)

  • HEPES buffer (50 mM, pH 7.5)

  • Malachite green reagent for phosphate detection

Protocol for IC50 Determination:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5) and 0.1 mM UNAG.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Add the MurA enzyme to the mixture and pre-incubate for a defined period (e.g., 8 minutes) at room temperature.[4][8]

  • Initiate the enzymatic reaction by adding 1 mM PEP.

  • Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.

  • Plot the percentage of MurA activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Protocol for kinact Determination:

  • Incubate MurA (e.g., 5.0 µM) with varying concentrations of UNAG and the inhibitor.

  • At different time intervals, take aliquots and add them to an assay mixture containing 50 mM HEPES (pH 7.5), a lower concentration of MurA (e.g., 0.5 µM), 1 mM PEP, and 1 mM UNAG to measure the residual MurA activity.[4][8]

  • Determine the observed inactivation rate constants (kobs) by fitting the residual activity data to a single-exponential decay equation.[4]

  • The second-order inactivation rate constant (kinact) can then be determined from a plot of kobs versus inhibitor concentration.

Visualizing the Mechanisms

To better illustrate the processes described, the following diagrams are provided.

MurA_Reaction UNAG UDP-N-acetylglucosamine (UNAG) MurA_open MurA (open) UNAG->MurA_open binds PEP Phosphoenolpyruvate (PEP) MurA_closed_UNAG MurA-UNAG (closed) PEP->MurA_closed_UNAG binds MurA_open->MurA_closed_UNAG Conformational change Products UDP-N-acetylglucosamine-enolpyruvate + Inorganic Phosphate MurA_closed_UNAG->Products Catalysis

Caption: The enzymatic reaction catalyzed by MurA.

Inhibition_Mechanisms cluster_fosfomycin Fosfomycin Inhibition cluster_terreic_acid This compound Inhibition Fosfomycin Fosfomycin MurA_UNAG_Fos MurA-UNAG Complex (closed) Fosfomycin->MurA_UNAG_Fos Binds to Cys115 Covalent_Adduct_Fos Covalent MurA-Fosfomycin Adduct (locked closed) MurA_UNAG_Fos->Covalent_Adduct_Fos Irreversible inactivation Terreic_Acid This compound MurA_UNAG_TA MurA-UNAG Complex (closed) Terreic_Acid->MurA_UNAG_TA Binds to Cys115 Covalent_Adduct_TA Covalent MurA-Terreic Acid Adduct MurA_UNAG_TA->Covalent_Adduct_TA Open_Complex Open, Inactive Complex (UNAG released) Covalent_Adduct_TA->Open_Complex Conformational change

Caption: Comparative inhibition mechanisms of MurA.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Screening High-Throughput Screening In_Vitro_Assay In Vitro MurA Inhibition Assay (IC50, kinact) Screening->In_Vitro_Assay Crystallography X-ray Crystallography of MurA-Inhibitor Complex In_Vitro_Assay->Crystallography Cellular_Assay Bacterial Growth Inhibition (MIC determination) In_Vitro_Assay->Cellular_Assay Target_Validation In Vivo Target Validation (e.g., MurA overexpression) Cellular_Assay->Target_Validation Mechanism_of_Action Mechanism of Action Studies (Bactericidal vs. Bacteriostatic) Target_Validation->Mechanism_of_Action

Caption: A typical workflow for characterizing novel MurA inhibitors.

Conclusion

Both this compound and fosfomycin are covalent inhibitors of the MurA enzyme, targeting the active site Cys115 residue in a UNAG-dependent manner. While they share this initial mechanism, key differences exist in their potency, the resulting conformational state of the enzyme, and, most importantly, their primary cellular target. Fosfomycin is a clinically proven, bactericidal antibiotic for which MurA is the definitive in vivo target. In contrast, while terreic acid is a potent in vitro MurA inhibitor, current evidence suggests it acts through a different mechanism in the cellular environment, exhibiting bacteriostatic effects. These distinctions are critical for drug development professionals in the rational design and evaluation of new antibacterial agents targeting the MurA enzyme.

References

A Comparative Analysis of Terric Acid and Fosfomycin: In Vitro Mechanisms Versus In Vivo Realities

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial properties of terreic acid and fosfomycin reveals a compelling narrative of shared in vitro targets but divergent in vivo efficacy and mechanisms of action. While both compounds inhibit the crucial bacterial cell wall synthesis enzyme MurA, their performance in preclinical models and their ultimate effect on bacteria differ significantly.

This guide provides a comprehensive comparison of terreic acid and fosfomycin, drawing on available experimental data to inform researchers, scientists, and drug development professionals. We explore their mechanisms of action, in vitro potency, and the limited but insightful in vivo data, highlighting the critical distinction between enzymatic inhibition and whole-cell antibacterial efficacy.

Executive Summary

Fosfomycin, a well-established antibiotic, exerts its bactericidal effect through the irreversible inhibition of the MurA enzyme, a key player in peptidoglycan biosynthesis.[1][2][3] Terric acid, a fungal metabolite, was also identified as a covalent inhibitor of MurA in vitro, initially suggesting a similar mechanism of action.[4][5] However, subsequent research has demonstrated that MurA is not the primary in vivo target of terreic acid.[6][7] This is evidenced by the fact that overexpression of MurA confers resistance to fosfomycin but not to terreic acid.[6][7] Furthermore, fosfomycin is bactericidal, leading to cell lysis, whereas terreic acid is primarily bacteriostatic, merely halting bacterial growth.[6][7] This fundamental difference in their in vivo antibacterial profiles underscores the complexities of antibiotic discovery and the importance of validating in vitro findings with whole-cell and in vivo studies.

Data at a Glance: A Comparative Table

The following table summarizes the key quantitative data available for terreic acid and fosfomycin, focusing on their in vitro inhibitory concentrations and available in vivo data. A direct comparison of in vivo antibacterial efficacy is challenging due to the lack of head-to-head studies and the limited in vivo data for terreic acid's antibacterial properties.

ParameterTerric AcidFosfomycinReferences
Target Enzyme MurA (in vitro)MurA[3][4]
Mechanism of Action Covalent inhibitor of MurA (in vitro), but likely not the primary in vivo target. Primarily bacteriostatic.Covalent inhibitor of MurA. Bactericidal.[3][4][6][7]
IC50 (MurA inhibition) 14 ± 0.6 µM0.25 ± 0.01 µM[4]
kinact (MurA inactivation) 130 M⁻¹s⁻¹Approximately 50-fold more potent than terreic acid.[4][5]
In Vitro Antibacterial Spectrum Gram-positive and Gram-negative bacteria.Broad spectrum against Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[8][9]
MIC (Gram-positive/negative bacteria) 25 - 100 µg/mLVaries by species; e.g., for E. coli, MIC50/90 is 4/16 µg/mL.[8][9]
In Vivo Efficacy (Murine Models) Limited data available. LD50 (i.p. and i.v.) in mice is 75 mg/kg.Effective against various infections. For Enterobacteriaceae, stasis is observed at 24-h AUC/MIC ratio of 23.[3][8][10]

Unraveling the Mechanisms: A Tale of Two Inhibitors

While both terreic acid and fosfomycin target the Cys115 residue of the MurA enzyme in vitro, the structural consequences of this interaction are markedly different.[4][5]

Fosfomycin binds to the closed conformation of MurA, effectively trapping the enzyme in an inactive state.[4] In contrast, the binding of terreic acid to MurA forces the enzyme into an open conformation, leading to the release of the substrate UNAG.[4][5] This difference in the final enzyme-inhibitor complex may contribute to the disparity in their in vivo activities.

The following diagram illustrates the proposed in vitro mechanism of action of both compounds on the MurA enzyme.

MurA_Inhibition cluster_fosfomycin Fosfomycin Pathway cluster_terreic_acid Terreic Acid Pathway (In Vitro) E_open_F MurA (Open) E_closed_S1_F MurA-UNAG (Closed) E_open_F->E_closed_S1_F UNAG binding E_closed_I_F MurA-UNAG-Fosfomycin (Closed, Inactive) E_closed_S1_F->E_closed_I_F Fosfomycin binding to Cys115 E_open_T MurA (Open) E_closed_S1_T MurA-UNAG (Closed) E_open_T->E_closed_S1_T UNAG binding E_open_I_T MurA-Terreic Acid (Open, Inactive) E_closed_S1_T->E_open_I_T Terreic Acid binding to Cys115, UNAG release

Figure 1: In vitro inhibition of MurA by fosfomycin and terreic acid.

Experimental Protocols: A Closer Look at the Methodology

The differentiation of the in vivo mechanisms of terreic acid and fosfomycin was largely elucidated through bacterial growth studies and the use of MurA overexpressing strains.

MurA Overexpression and Susceptibility Testing

This experiment is crucial for determining if a compound's antibacterial activity is mediated through the inhibition of a specific target.

  • Strain Construction: E. coli strains were engineered to overexpress the MurA enzyme from a plasmid vector. A control strain contained an empty vector.

  • Antibiotic Susceptibility Testing: The minimum inhibitory concentration (MIC) of terreic acid and fosfomycin was determined for both the MurA-overexpressing strain and the control strain using standard broth microdilution methods.

  • Interpretation: A significant increase in the MIC for the MurA-overexpressing strain compared to the control strain indicates that MurA is a primary target of the antibiotic. In the case of fosfomycin, MurA overexpression leads to resistance, while for terreic acid, it does not.[6][7]

The logical workflow for this experimental approach is depicted below.

Experimental_Workflow start Start strain_prep Prepare E. coli strains: 1. MurA Overexpression 2. Control (Empty Vector) start->strain_prep mic_determination Determine MIC of Terric Acid and Fosfomycin for both strains strain_prep->mic_determination compare_mic Compare MIC values between strains for each compound mic_determination->compare_mic fosfomycin_result Fosfomycin: MIC (Overexpression) > MIC (Control) => MurA is the target compare_mic->fosfomycin_result For Fosfomycin terreic_acid_result Terreic Acid: MIC (Overexpression) ≈ MIC (Control) => MurA is not the primary target compare_mic->terreic_acid_result For Terric Acid conclusion Conclusion: Divergent in vivo mechanisms fosfomycin_result->conclusion terreic_acid_result->conclusion

References

A Structural Showdown: Terreic Acid and Other Inhibitors Targeting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of MurA inhibitors, crucial for the development of new antibiotics, reveals significant structural and functional differences between the natural product terreic acid and other compounds targeting bacterial cell wall synthesis. This guide provides a detailed comparison of their mechanisms of action, inhibitory activities, and the experimental protocols used for their evaluation, offering valuable insights for researchers and drug development professionals in the ongoing battle against antibiotic resistance.

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the initial cytoplasmic stage of peptidoglycan biosynthesis, a pathway essential for the survival of most bacteria.[1] Its inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell lysis and death.[2][3] While fosfomycin is a well-known covalent inhibitor of MurA, the emergence of resistant strains necessitates the exploration of novel inhibitory scaffolds like terreic acid.[2]

Quantitative Comparison of MurA Inhibitors

The inhibitory activities of terreic acid and fosfomycin against MurA have been quantitatively assessed, providing a basis for direct comparison. The half-maximal inhibitory concentration (IC50) and inactivation rate constants (k_inact) are key parameters in evaluating their potency.

InhibitorTarget Organism/EnzymeIC50k_inact (M⁻¹s⁻¹)Conditions
Terreic AcidEnterobacter cloacae MurA14 ± 0.6 µM[2]130 ± 5.5[4]Pre-incubation with 0.1 mM UNAG for 8 minutes[2]
Terreic AcidEscherichia coli4 µM (bacterial IC50)[2]N/A---
FosfomycinEscherichia coli MurA8.8 µM[1]N/A---
FosfomycinEscherichia coli MurA0.4 µM[1]N/AIn the presence of UNAG[1]
FosfomycinEscherichia coli4 µM (bacterial IC50)[3]N/A---

Structural and Mechanistic Insights

Terreic acid, a fungal metabolite, acts as a covalent inhibitor of MurA by targeting the thiol group of a critical cysteine residue (Cys115) in the enzyme's active site.[5][6] This mechanism is shared with fosfomycin, an epoxide-containing antibiotic.[5][6] Despite this similarity, the structural consequences of their binding differ significantly.

The MurA-fosfomycin complex exists in a "closed" conformation with the inhibitor buried within the active site.[5] In contrast, the binding of terreic acid induces an "open" conformation of the enzyme, with the inhibitor-adduct being more solvent-exposed.[5][6] This difference in the final enzyme-inhibitor complex structure is thought to be a key factor in the approximately 50-fold lower potency of terreic acid compared to fosfomycin.[5]

For a broader perspective, it is useful to compare these MurA inhibitors with other agents that disrupt peptidoglycan synthesis at different stages. D-cycloserine , an analog of D-alanine, inhibits two other cytoplasmic enzymes: alanine racemase and D-alanine:D-alanine ligase. Tunicamycin , a nucleoside antibiotic, inhibits the membrane-associated enzyme MraY (phospho-N-acetylmuramyl-pentapeptide translocase), which is involved in a later step of cell wall precursor synthesis.[7]

Visualizing the Inhibition Landscape

The following diagrams, generated using the DOT language, illustrate the bacterial cell wall synthesis pathway and the points of inhibition for the discussed compounds, as well as a typical experimental workflow for evaluating MurA inhibitors.

Bacterial_Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Fructose6P Fructose-6-P GlcNAc1P UDP-GlcNAc Fructose6P->GlcNAc1P Multiple steps MurA_step UDP-GlcNAc- enolpyruvate GlcNAc1P->MurA_step MurA MurB_step UDP-MurNAc MurA_step->MurB_step MurB Peptide_synthesis UDP-MurNAc- pentapeptide MurB_step->Peptide_synthesis MurC-F Lipid_I Lipid I Peptide_synthesis->Lipid_I MraY Terreic_Acid Terreic Acid Terreic_Acid->MurA_step Fosfomycin Fosfomycin Fosfomycin->MurA_step D_Cycloserine D-Cycloserine D_Cycloserine->Peptide_synthesis Inhibits Alanine Racemase & D-Ala-D-Ala Ligase Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Tunicamycin Tunicamycin Tunicamycin->Lipid_I

Caption: Bacterial cell wall synthesis pathway and inhibitor targets.

MurA_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis A Prepare reaction mix: - MurA enzyme - UNAG - Buffer C Add inhibitor to reaction mix A->C B Prepare inhibitor dilutions B->C D Initiate reaction with PEP C->D E Incubate at 37°C D->E F Stop reaction & add Malachite Green reagent E->F G Measure absorbance at 650 nm F->G H Calculate % inhibition and determine IC50 G->H

References

A Comparative Guide to (Rac)-Terreic Acid and Ibrutinib as BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-Terreic acid and Ibrutinib as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways and a validated target for B-cell malignancies and autoimmune diseases.

Introduction

Ibrutinib is a first-in-class, FDA-approved covalent inhibitor of BTK that has transformed the treatment of several B-cell cancers.[1][2] It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3][4] this compound, a natural product derived from the fungus Aspergillus terreus, has also been identified as a BTK inhibitor.[5][6][7] However, its mechanism of action and inhibitory profile differ significantly from that of ibrutinib. This guide synthesizes the available experimental data to compare these two inhibitors.

Mechanism of Action

Ibrutinib is a targeted covalent inhibitor that specifically forms a covalent bond with the thiol group of cysteine 481 in the ATP-binding pocket of BTK.[1][3][8] This irreversible binding effectively and potently blocks the kinase's ability to phosphorylate its substrates, thereby shutting down downstream signaling pathways essential for B-cell proliferation and survival.[1][3]

This compound (TA) , a quinone epoxide, appears to inhibit BTK through a distinct mechanism.[5][6] Studies have shown that TA inhibits the enzymatic activity of BTK and blocks the interaction between Protein Kinase C (PKC) and the pleckstrin homology (PH) domain of BTK.[5][6][9] This suggests that TA may bind to the PH domain, inducing a conformational change that prevents necessary protein-protein interactions for BTK activation, rather than directly targeting the active site in the same manner as ibrutinib.[5][6] While terreic acid has been shown to act as a covalent inhibitor of other enzymes by reacting with cysteine residues, its binding mode to BTK has been primarily characterized as interfering with the PH domain.[5][10][11]

Quantitative Performance Data

The following table summarizes the available quantitative data for both inhibitors. It is important to note that these values were obtained from different studies using varied experimental systems; therefore, a direct comparison of potency should be made with caution.

ParameterIbrutinibThis compoundReference(s)
Target Enzyme Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)[2][5]
Binding Site ATP-binding site (covalent bond with Cys481)Pleckstrin homology (PH) domain (proposed)[1][4][5][6]
Inhibition Type Covalent, IrreversibleReversible (based on proposed mechanism)[1][4][5]
IC50 (Biochemical Assay) 0.5 nMNot Reported[2][12][13][14]
IC50 (Cell-based Assay) 11 nM (BTK autophosphorylation)1.5 µM (BCR-stimulated DNA synthesis)[2][5]
Cellular Effects Inhibits B-cell proliferation, promotes apoptosisInhibits B-cell DNA synthesis[1][5]

Signaling Pathway and Experimental Workflow Visualization

To understand the context of BTK inhibition and the methods used to evaluate these compounds, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Cys481) Terreic_Acid This compound Terreic_Acid->BTK PH Domain Binding

Caption: B-Cell Receptor (BCR) signaling cascade leading to gene transcription.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 Recombinant BTK Enzyme b2 Incubate with Inhibitor (this compound or Ibrutinib) b1->b2 b3 Add Substrate + ATP b2->b3 b4 Measure Kinase Activity (e.g., ADP-Glo, HTRF) b3->b4 b5 b5 b4->b5 Determine IC50 c1 Culture B-lymphoma Cell Line (e.g., Ramos) c2 Treat with Inhibitor c1->c2 c3 Stimulate BCR (e.g., anti-IgM) c2->c3 c4a Lyse Cells c3->c4a c4b Incubate 48-72h c3->c4b c5a Western Blot for p-BTK, p-PLCγ2 c4a->c5a c6a Assess Target Engagement c5a->c6a c5b Cell Viability Assay (e.g., CellTiter-Glo) c4b->c5b c6b Determine GI50/EC50 c5b->c6b

Caption: Workflow for evaluating BTK inhibitors in biochemical and cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro BTK Kinase Assay (Biochemical IC50 Determination)
  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.

  • Principle: This assay measures the phosphorylation of a substrate by recombinant BTK in the presence of varying concentrations of the inhibitor. The amount of product (ADP) or phosphorylated substrate is quantified.

  • Materials:

    • Recombinant human BTK enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution.

    • Peptide substrate (e.g., poly(Glu,Tyr) 4:1).

    • Test compounds (this compound, Ibrutinib) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well assay plates.

  • Procedure:

    • Add 2.5 µL of 2x BTK enzyme solution to each well of a 384-well plate.

    • Add 25 nL of serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding. For covalent inhibitors like ibrutinib, this pre-incubation step is critical.

    • Initiate the kinase reaction by adding 2.5 µL of a 2x solution of substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to measure newly synthesized ADP).

    • Read luminescence on a plate reader.

    • Calculate percent inhibition relative to DMSO controls and plot against inhibitor concentration to determine the IC50 value using non-linear regression.

Western Blot for BTK Pathway Activation (Cellular Target Engagement)
  • Objective: To assess the ability of an inhibitor to block the phosphorylation of BTK and its downstream substrates in a cellular context.

  • Principle: Cells are treated with the inhibitor, stimulated to activate the BCR pathway, and then lysed. Proteins are separated by size via electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins.

  • Materials:

    • B-cell lymphoma cell line (e.g., Ramos, TMD8).

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test compounds.

    • BCR agonist (e.g., Goat F(ab')₂ anti-human IgM).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells (e.g., 2 x 10⁶ cells/mL) and starve in serum-free media for 2-4 hours.

    • Pre-treat cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the BCR pathway by adding anti-IgM (e.g., 10 µg/mL) for 10 minutes.

    • Pellet cells by centrifugation at 4°C and wash with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to assess the degree of phosphorylation inhibition.

Conclusion

Ibrutinib and this compound are both inhibitors of BTK but operate through fundamentally different mechanisms. Ibrutinib is a highly potent, clinically validated covalent inhibitor that targets the kinase active site.[2][14] Its well-defined mechanism and extensive clinical data make it a benchmark for BTK inhibition. This compound is a natural product that inhibits BTK activity, likely by binding to the PH domain and disrupting essential protein-protein interactions.[5][6] The available data suggests it is significantly less potent than ibrutinib in cellular assays.[2][5] The unique mechanism of this compound could offer a tool for probing the function of the BTK PH domain, but its development as a therapeutic alternative to active-site inhibitors like ibrutinib would require significant further investigation and optimization.

References

(Rac)-Terreic Acid: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Terreic acid, a naturally occurring quinone epoxide, has been identified as an inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways.[1][2] Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and predict potential therapeutic windows. This guide provides a comparative analysis of the known kinase selectivity profile of this compound, summarizing available experimental data and outlining relevant methodologies.

Selectivity Profile of this compound

This compound has demonstrated inhibitory activity against Bruton's tyrosine kinase (Btk). Limited screening against other kinases has revealed a degree of selectivity. The available data on the kinase inhibition profile of this compound is summarized below. It is important to note that a comprehensive screen against a wide panel of kinases is not publicly available.

Kinase TargetCommon Kinase FamilyResultIC50 (µM)
Bruton's tyrosine kinase (Btk) Tec familyInhibited ~3-15[3]
Emt/Itk Tec familyInhibited Not Quantified[3]
Lyn Src familyNot Inhibited> Not specified[2][3]
Syk Syk familyNot Inhibited> Not specified[2][3]
Protein Kinase A (PKA) AGC familyNot Inhibited> Not specified[2][3]
Casein Kinase I (CKI) CK1 familyNot Inhibited> Not specified[2][3]

Note: The IC50 for Btk inhibition by this compound varies depending on the activation state of the enzyme.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, similar to those used to characterize this compound.

In Vitro Bruton's Tyrosine Kinase (Btk) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Btk.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • This compound stock solution (in DMSO)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations. A DMSO-only control is also prepared.

  • Kinase Reaction Setup:

    • Add kinase buffer to all wells of the microplate.

    • Add the diluted this compound or DMSO control to the appropriate wells.

    • Add the recombinant Btk enzyme to all wells except for the negative control wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for Btk.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Btk Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling pathway. This compound inhibits the kinase activity of Btk, thereby disrupting downstream signaling events.

Btk_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Btk Btk Syk->Btk PIP3 PIP3 PIP3->Btk recruits PLCg2 PLCγ2 Btk->PLCg2 phosphorylates MAPK MAPK Activation Btk->MAPK Terreic_Acid This compound Terreic_Acid->Btk inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca_Release->NFAT

Caption: Simplified Btk signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 of an inhibitor against a target kinase.

Kinase_Assay_Workflow A Prepare Serial Dilution of this compound B Dispense Inhibitor/Control to Microplate A->B C Add Kinase Enzyme B->C D Pre-incubation C->D E Add ATP/Substrate Mix (Start Reaction) D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to Covalent vs. Non-Covalent BTK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Bruton's tyrosine kinase (BTK) inhibitors, detailing their mechanisms, performance, and clinical implications to inform drug development and scientific research.

Bruton's tyrosine kinase (BTK) has become a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2] Small-molecule inhibitors of BTK have transformed treatment paradigms, with two main classes emerging: covalent and non-covalent inhibitors.[1][3] This guide provides a comprehensive comparison of these two classes, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Covalent BTK inhibitors function by forming an irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[4][5] This leads to sustained inhibition of BTK activity and the downstream signaling pathways that promote B-cell proliferation and survival.[5] The first-in-class inhibitor, ibrutinib, paved the way for this category, followed by second-generation agents like acalabrutinib and zanubrutinib, which were developed for improved selectivity and better safety profiles.[5][6][7]

In contrast, non-covalent (reversible) BTK inhibitors bind to the BTK enzyme through weaker, non-permanent interactions such as hydrogen bonds and hydrophobic interactions.[5][8][9] A significant advantage of this reversible binding is that these inhibitors do not rely on the Cys481 residue for their activity.[4][5] This allows them to remain effective against BTK enzymes with mutations at the C481 position, a common mechanism of acquired resistance to covalent inhibitors.[10][11][12] Pirtobrutinib is a notable example of a non-covalent BTK inhibitor that has shown efficacy in patients who have developed resistance to covalent inhibitors.[11][13]

Quantitative Data Comparison

The following tables summarize key quantitative data for representative covalent and non-covalent BTK inhibitors, providing a basis for comparing their potency, selectivity, and clinical outcomes.

Table 1: Biochemical Potency of BTK Inhibitors

InhibitorTypeBTK IC50 (nM)
IbrutinibCovalent0.5
AcalabrutinibCovalent3
ZanubrutinibCovalent<1
PirtobrutinibNon-covalent0.46
NemtabrutinibNon-covalent4.9

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in a biochemical assay. Data is compiled from multiple sources and may vary depending on specific assay conditions.

Table 2: Kinase Selectivity Profiles

InhibitorTypeKinase Hit Rate (>65% inhibition at 1 µM)Off-Target EGFR IC50 (nM)Off-Target ITK IC50 (nM)
IbrutinibCovalent9.4%70<10
AcalabrutinibCovalent1.5%>10,000>1000
ZanubrutinibCovalent4.3%390<100
PirtobrutinibNon-covalentN/AN/AN/A
RemibrutinibCovalent1 off-targetN/AN/A
NemtabrutinibNon-covalent97 off-targetsN/AN/A

This table highlights the off-target activity of various BTK inhibitors. A lower kinase hit rate and higher IC50 values against other kinases indicate greater selectivity for BTK.[14][15][16][17]

Table 3: Clinical Efficacy and Safety in Chronic Lymphocytic Leukemia (CLL)

InhibitorTypeOverall Response Rate (ORR)Atrial Fibrillation (Any Grade)Hypertension (Any Grade)
IbrutinibCovalent87%11%19%
AcalabrutinibCovalent94%2%7%
ZanubrutinibCovalent95%3%12%
PirtobrutinibNon-covalent87.0% (vs 78.6% for ibrutinib in a head-to-head study)N/AN/A

Clinical trial data provides insights into the real-world performance of these inhibitors. ORR indicates the percentage of patients whose cancer shrinks or disappears after treatment. The safety data highlights common adverse events.[4][18][19]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of covalent and non-covalent BTK inhibitors are provided below.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of BTK inhibitors against the BTK enzyme.

1. IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay:

  • Principle: This fluorescence polarization-based assay measures the phosphorylation of a fluorescently labeled peptide substrate by the BTK enzyme.

  • Protocol:

    • Recombinant human BTK enzyme is incubated with the BTK inhibitor at various concentrations in a kinase reaction buffer containing ATP and a fluorescently labeled peptide substrate.

    • The reaction is allowed to proceed for a set time at room temperature.

    • An IMAP binding solution containing trivalent metal-based nanoparticles is added. These nanoparticles bind specifically to the phosphate groups on the phosphorylated substrate.

    • The binding of the large nanoparticle complex to the small fluorescent peptide results in a significant decrease in the rotational speed of the peptide, leading to an increase in the fluorescence polarization signal.

    • The fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. LanthaScreen™ Eu Kinase Binding Assay:

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the BTK enzyme.

  • Protocol:

    • A BTK enzyme tagged with a europium (Eu)-labeled anti-tag antibody is incubated with a fluorescent "tracer" molecule that binds to the ATP-binding site of the kinase.

    • The BTK inhibitor is added at various concentrations, competing with the tracer for binding to the BTK enzyme.

    • When the tracer is bound to the BTK enzyme, excitation of the Eu-chelate results in FRET to the tracer, leading to a high TR-FRET signal.

    • When the inhibitor displaces the tracer, the FRET is disrupted, resulting in a low TR-FRET signal.

    • The TR-FRET signal is measured using a microplate reader.

    • IC50 values are determined by analyzing the inhibitor concentration-dependent decrease in the TR-FRET signal.

Cellular Assays

Objective: To evaluate the on-target and off-target effects of BTK inhibitors in a cellular context.

1. B-cell Receptor (BCR) Activation Assay:

  • Principle: This assay measures the ability of BTK inhibitors to block the activation of B-cells following stimulation of the B-cell receptor.

  • Protocol:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are pre-incubated with varying concentrations of the BTK inhibitor.

    • The cells are then stimulated with an anti-IgM antibody to activate the BCR signaling pathway.

    • After a specific incubation period, the cells are stained with fluorescently labeled antibodies against activation markers, such as CD69 or CD86.

    • The expression of these markers on the B-cell population is quantified by flow cytometry.

    • The EC50 (half-maximal effective concentration) is calculated based on the dose-dependent inhibition of B-cell activation.

2. Off-Target EGFR and ITK/TXK Inhibition Assays:

  • Principle: These assays assess the unintended inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Interleukin-2-inducible T-cell kinase (ITK), which can lead to adverse effects.

  • Protocol (EGFR Phosphorylation Assay):

    • A431 cells, which overexpress EGFR, are treated with different concentrations of the BTK inhibitor.

    • The cells are then stimulated with EGF to induce EGFR phosphorylation.

    • Cell lysates are prepared, and the levels of phosphorylated EGFR are measured using an ELISA or Western blot analysis with a phospho-specific EGFR antibody.

    • The EC50 for off-target EGFR inhibition is determined.

  • Protocol (T-cell Activation Assay for ITK/TXK):

    • Jurkat T-cells or primary human T-cells are treated with the BTK inhibitor.

    • The T-cell receptor (TCR) is stimulated using anti-CD3 and anti-CD28 antibodies.

    • The production of interleukin-2 (IL-2) or the expression of the activation marker CD25 is measured by ELISA or flow cytometry, respectively.

    • The EC50 for off-target inhibition of T-cell activation is calculated.

Kinome Profiling

Objective: To broadly assess the selectivity of BTK inhibitors against a large panel of human kinases.

1. KINOMEscan™:

  • Principle: This is a competition binding assay that quantitatively measures the interaction of a test compound (the BTK inhibitor) with a large number of kinases.

  • Protocol:

    • Each kinase in the panel is tagged with a DNA tag and immobilized on a solid support.

    • The BTK inhibitor is incubated with the panel of kinases at a fixed concentration (e.g., 1 µM).

    • The amount of inhibitor bound to each kinase is measured by quantifying the amount of kinase that remains bound to the solid support after washing. This is typically done using quantitative PCR of the DNA tag.

    • The results are reported as the percentage of the kinase that is inhibited by the compound at the tested concentration. A "hit" is typically defined as >65% inhibition. The "hit rate" is the percentage of kinases in the panel that are considered hits, providing a measure of the inhibitor's selectivity.

Visualizing the Mechanisms and Pathways

The following diagrams illustrate the BTK signaling pathway and the distinct mechanisms of action of covalent and non-covalent BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK Activation BTK_inactive BTK (inactive) SYK->BTK_inactive Recruitment & Activation BTK_active BTK (active) BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylation AKT AKT BTK_active->AKT PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation

Caption: The BTK signaling pathway, initiated by B-cell receptor activation.

Inhibitor_Mechanisms cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition BTK_WT_C Wild-Type BTK (Cys481) BTK_Inhibited_C Irreversibly Inhibited BTK BTK_WT_C->BTK_Inhibited_C Irreversible Covalent Bond Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->BTK_WT_C BTK_Mutated_C Mutated BTK (Cys481Ser) Covalent_Inhibitor->BTK_Mutated_C Ineffective_Binding Ineffective Binding BTK_Mutated_C->Ineffective_Binding BTK_WT_NC Wild-Type BTK (Cys481) BTK_Inhibited_NC Reversibly Inhibited BTK BTK_WT_NC->BTK_Inhibited_NC Reversible Non-Covalent Binding NonCovalent_Inhibitor Non-Covalent Inhibitor NonCovalent_Inhibitor->BTK_WT_NC BTK_Mutated_NC Mutated BTK (Cys481Ser) NonCovalent_Inhibitor->BTK_Mutated_NC BTK_Mutated_Inhibited_NC Reversibly Inhibited Mutated BTK BTK_Mutated_NC->BTK_Mutated_Inhibited_NC Reversible Non-Covalent Binding

References

Safety Operating Guide

Personal protective equipment for handling (Rac)-Terreic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Rac)-Terreic Acid

This compound, a mycotoxin produced by the fungus Aspergillus terreus, requires careful handling in a laboratory setting due to its potential health hazards. [1][2] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to ensure the safe handling of this compound by researchers, scientists, and drug development professionals.

Hazard Identification and Toxicological Data

This compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[2]

The signal word for this substance is Warning .[2] Precautionary statements include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves and clothing.[2]

Quantitative Data Summary
PropertyValueSource
LD50 (Intraperitoneal, Mouse) 75 mg/kg[2]
Solubility Soluble in DMSO (10 mg/mL), Ethanol, Methanol, and DMF. Slightly soluble in water (5 mg/mL).[3]
Storage Temperature -20°C[1][3]
Stability At least 4 years when stored at -20°C.[3]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Pre-Handling Procedures
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Designated Work Area : All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

  • PPE Inspection : Before each use, inspect all personal protective equipment for any signs of damage or degradation.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). For prolonged contact, consider double-gloving.Protects against dermal absorption. This compound is harmful in contact with skin.[2][4]
Eye and Face Protection Safety goggles and a full-face shield.Protects eyes and face from splashes of solutions or airborne particles of the solid compound.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid powder to prevent inhalation of airborne particles.
Handling Procedures
  • Weighing : To prevent the generation of airborne dust, weigh the solid this compound in a fume hood. Use a dedicated spatula and weighing paper.

  • Dissolving : When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • General Handling : Always handle this compound solutions with care, avoiding direct contact with skin and eyes. Keep containers closed when not in use.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

  • Storage : Store this compound in a tightly sealed container at -20°C, protected from light.[1][3]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

  • For small spills, wear the appropriate PPE, cover the spill with an absorbent material (such as vermiculite or sand), and gently sweep it into a designated hazardous waste container.[5][6]

  • Decontaminate the spill area.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Due to its toxicity and mycotoxin nature, all waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect solid this compound waste and any contaminated consumables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE : Dispose of all used disposable PPE, such as gloves and respirators, in the designated hazardous waste container.

  • Disposal Method : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Experimental Workflow and Safety Protocol

G Workflow for Safe Handling of this compound A 1. Pre-Handling - Conduct Risk Assessment - Prepare Fume Hood - Verify Emergency Equipment B 2. Don PPE - Respirator (N95) - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat A->B Proceed if safe C 3. Handling in Fume Hood - Weigh Solid Carefully - Prepare Solutions - Perform Experiment B->C Enter work area D 4. Post-Handling - Decontaminate Surfaces - Store Compound at -20°C C->D Experiment complete G Spill or Exposure Event C->G E 5. Waste Disposal - Segregate Solid & Liquid Waste - Label as Hazardous Waste - Dispose via EHS D->E F 6. Doff PPE & Wash Hands D->F E->F H Emergency Procedures - Evacuate & Alert - First Aid (Flush with Water) - Contact EHS/Medical G->H Activate H->E After cleanup

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Terreic acid
Reactant of Route 2
(Rac)-Terreic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.